2-fluoro-N-(4-fluorophenyl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
2-fluoro-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)15/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSFSHRXSKXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336285 | |
| Record name | 2-fluoro-N-(4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294849-21-1 | |
| Record name | 2-fluoro-N-(4-fluorophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2-fluoro-N-(4-fluorophenyl)benzamide
An In-depth Technical Guide to the Synthesis and Characterization of 2-fluoro-N-(4-fluorophenyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Benzamides
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms into these molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 2-fluoro-N-(4-fluorophenyl)benzamide, a compound of interest for synthetic and medicinal chemistry research. As a senior application scientist, this document is structured not as a rigid template, but as a dynamic guide that explains the causality behind each experimental choice, ensuring both reproducibility and a deeper understanding of the process.
Part 1: Synthesis of 2-fluoro-N-(4-fluorophenyl)benzamide
The synthesis of an amide bond is one of the most fundamental transformations in organic chemistry. Our approach focuses on a classic and reliable method: the nucleophilic acyl substitution reaction between an acyl chloride and an amine. This method is widely used due to its high efficiency and the ready availability of starting materials.[]
Synthetic Strategy & Mechanism
The core of this synthesis is the formation of an amide linkage by reacting 2-fluorobenzoyl chloride with 4-fluoroaniline. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group to yield the stable amide product and hydrochloric acid (HCl) as a byproduct.[2] To drive the reaction to completion, a mild base is typically added to neutralize the HCl, preventing the protonation of the starting amine.
Caption: General reaction scheme for the amide synthesis.
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, followed by the characterization detailed in the next section, will confirm the successful synthesis of the target compound.
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Fluorobenzoyl Chloride[3] | C₇H₄ClFO | 158.56 | 1.59 g (1.1 mL) | 10.0 |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 1.11 g | 10.0 |
| Pyridine (Anhydrous) | C₅H₅N | 79.10 | 1.2 mL | 15.0 |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | 2 x 20 mL | - |
| Sodium Bicarbonate (Sat. aq.) | NaHCO₃ | 84.01 | 2 x 20 mL | - |
| Brine (Sat. aq.) | NaCl | 58.44 | 20 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2 g | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-fluoroaniline (1.11 g, 10.0 mmol) and anhydrous dichloromethane (30 mL). Stir the mixture at room temperature until the aniline is fully dissolved.
-
Base Addition: Add anhydrous pyridine (1.2 mL, 15.0 mmol) to the solution. Cool the flask to 0 °C in an ice bath. Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the formation of the unreactive ammonium salt of the starting amine.
-
Acyl Chloride Addition: Dissolve 2-fluorobenzoyl chloride (1.59 g, 10.0 mmol) in anhydrous dichloromethane (20 mL) in a separate flask. Add this solution dropwise to the stirring aniline solution over 15-20 minutes using an addition funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up & Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine and any unreacted 4-fluoroaniline, followed by saturated NaHCO₃ solution (2 x 20 mL) to remove any unreacted 2-fluorobenzoyl chloride. Finally, wash with brine (20 mL). Causality: This aqueous washing sequence effectively removes water-soluble impurities and unreacted starting materials based on their acid-base properties.
-
Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product as a white or off-white solid.[4]
Caption: Experimental workflow for synthesis and purification.
Part 2: Characterization of 2-fluoro-N-(4-fluorophenyl)benzamide
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides unambiguous evidence.[5]
Caption: Logic of spectroscopic characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a solid sample using an ATR (Attenuated Total Reflectance) accessory.
Table 2: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |
| ~3350 - 3250 | N-H Stretch | Medium | Characteristic of a secondary amide. |
| ~3100 - 3000 | Aromatic C-H Stretch | Medium | Confirms the presence of the benzene rings. |
| ~1680 - 1650 | C=O Stretch (Amide I) | Strong | A strong, sharp peak indicative of the amide carbonyl group.[6][7] |
| ~1550 - 1520 | N-H Bend (Amide II) | Medium | Coupled with C-N stretching, further confirms the amide linkage. |
| ~1250 - 1100 | C-F Stretch | Strong | Indicates the presence of the carbon-fluorine bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.
Table 3: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.4 | s (broad) | 1H | -NH- |
| ~7.8 - 7.2 | m | 8H | Aromatic Protons |
Expert Insight: The aromatic region will show complex multiplets due to proton-proton and proton-fluorine couplings. 2D NMR techniques like COSY and HSQC would be required for unambiguous assignment.
Table 4: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | Amide Carbonyl (C=O) |
| ~162 (d) | C-F (Fluorine-bearing Carbon) |
| ~159 (d) | C-F (Fluorine-bearing Carbon) |
| ~135 - 115 | Aromatic Carbons |
Expert Insight: The carbons directly attached to fluorine will appear as doublets due to ¹³C-¹⁹F coupling.
Table 5: Predicted ¹⁹F NMR Data (471 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ -112 | Fluorine on the benzoyl ring |
| ~ -118 | Fluorine on the N-phenyl ring |
Expert Insight: ¹⁹F NMR is a powerful tool for confirming the presence and distinct environments of the fluorine atoms. The exact chemical shifts can be sensitive to the solvent and concentration.[6][8]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns.
Table 6: Expected Mass Spectrometry Data
| m/z Value | Ion | Comments |
| 233.07 | [M]⁺ (Calculated for C₁₃H₉F₂NO⁺) | The molecular ion peak confirms the molecular formula.[7] |
| 123.01 | [C₇H₄FO]⁺ | Fragmentation corresponding to the 2-fluorobenzoyl cation. |
| 111.04 | [C₆H₅FN]⁺ | Fragmentation corresponding to the 4-fluoroaniline radical cation. |
Conclusion
This guide has outlined a robust and reliable pathway for the synthesis of 2-fluoro-N-(4-fluorophenyl)benzamide via nucleophilic acyl substitution. The detailed experimental protocol, grounded in established chemical principles, provides a clear and reproducible method for obtaining the target compound. The comprehensive characterization plan, utilizing a suite of modern spectroscopic techniques (FT-IR, multinuclear NMR, and MS), establishes a rigorous framework for verifying the structural integrity and purity of the final product. By understanding the causality behind each step, from reaction setup to data interpretation, researchers can confidently apply this methodology in their drug discovery and development endeavors.
References
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Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o802. [Link]
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Lemen, D. M., Ward, J. S., G. Gryn’ova, & T. A. Leckta. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1131. [Link]
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Prabukanthan, P., et al. (2023). Synthetic pathway of 2-fluoro- N , N -diphenylbenzamide with opto-electrical properties: NMR, FT-IR, UV-Vis spectroscopic, and DFT computational studies of the first-order nonlinear optical organic single crystal. Journal of the Iranian Chemical Society. [Link]
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Chen, J.-W., & Peng, Y. (2009). 2-Chloro-4-fluoro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1757. [Link]
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Kim, J., et al. (2025). Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS. Forensic Science International, 412, 112716. [Link]
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Benzamide Synthesis and Recrystallization. (n.d.). Scribd. [Link]
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Smith, A. M., & Whyman, R. (2014). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
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2-Fluorobenzoyl chloride. (n.d.). PubChem. [Link]
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McCloud, S. G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(40), 15039–15049. [Link]
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An In-depth Technical Guide to 2-fluoro-N-(4-fluorophenyl)benzamide: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-fluoro-N-(4-fluorophenyl)benzamide is a halogenated benzamide derivative of significant interest in medicinal chemistry and materials science. The benzamide scaffold is a common feature in many biologically active compounds, and the introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the synthesis, purification, characterization, and key chemical and physical properties of 2-fluoro-N-(4-fluorophenyl)benzamide, offering a foundational resource for researchers working with this and structurally related compounds.
Molecular Structure and Identification
A clear understanding of the molecular architecture is fundamental to exploring the chemistry of 2-fluoro-N-(4-fluorophenyl)benzamide.
Molecular Structure Diagram
Caption: Molecular structure of 2-fluoro-N-(4-fluorophenyl)benzamide.
| Identifier | Value |
| IUPAC Name | 2-fluoro-N-(4-fluorophenyl)benzamide |
| Molecular Formula | C₁₃H₉F₂NO |
| Molecular Weight | 233.22 g/mol |
| CAS Number | Not explicitly found in searches. A CAS number for the related compound 2-fluoro-N-(4-nitrophenyl)benzamide is 350-97-0.[2] |
Synthesis and Purification
The most common and efficient method for the synthesis of N-arylbenzamides is the acylation of an aniline derivative with a benzoyl chloride. For 2-fluoro-N-(4-fluorophenyl)benzamide, this involves the reaction of 2-fluorobenzoyl chloride with 4-fluoroaniline.
Synthetic Pathway: Acylation of 4-fluoroaniline
This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.
Reaction Scheme
Caption: Synthesis of 2-fluoro-N-(4-fluorophenyl)benzamide.
Experimental Protocol
Materials:
-
2-Fluorobenzoyl chloride
-
4-Fluoroaniline
-
Triethylamine or Pyridine (as base)
-
Toluene or Dichloromethane (as solvent)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethanol or a suitable solvent system for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in toluene.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in toluene to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure 2-fluoro-N-(4-fluorophenyl)benzamide as a white solid.[3]
Causality Behind Experimental Choices:
-
The use of a slight excess of 2-fluorobenzoyl chloride ensures the complete consumption of the starting aniline.
-
The base is crucial to neutralize the HCl generated, which would otherwise protonate the aniline, rendering it non-nucleophilic.
-
The aqueous workup steps are essential to remove the base, unreacted starting materials, and salts.
-
Recrystallization is a standard and effective method for purifying solid organic compounds to a high degree of purity.
Physicochemical Properties
The physical and chemical properties of 2-fluoro-N-(4-fluorophenyl)benzamide are crucial for its handling, formulation, and application.
| Property | Predicted Value / Experimental Method | Rationale / Reference |
| Appearance | White to off-white crystalline solid | Based on the appearance of similar benzanilide compounds.[4] |
| Melting Point | Expected in the range of 100-120 °C. Determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. | The related compound N-(2,4-difluorophenyl)-2-fluorobenzamide has a melting point of 110-112 °C.[5] |
| Boiling Point | High boiling point, likely to decompose before boiling at atmospheric pressure. Can be determined under reduced pressure. | Amides generally have high boiling points due to strong intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water. Soluble in common organic solvents such as acetone, ethanol, and dimethyl sulfoxide (DMSO). Determined by visual inspection or UV-Vis spectroscopy. | The aromatic rings contribute to its lipophilicity, while the amide group can participate in hydrogen bonding, allowing for some solubility in polar organic solvents.[4] |
| LogP | Predicted to be in the range of 3-4. Can be experimentally determined by the shake-flask method or calculated using software. | The presence of two fluorine atoms and two aromatic rings suggests a significant degree of lipophilicity. |
| pKa | The amide proton is weakly acidic (pKa ~17), and the nitrogen is weakly basic. Determined by potentiometric titration or UV-Vis spectroscopy. | The electron-withdrawing nature of the acyl and aryl groups decreases the basicity of the nitrogen atom. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2-fluoro-N-(4-fluorophenyl)benzamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic protons: 7.0 - 8.5 ppm (complex multiplet patterns due to H-H and H-F couplings).
-
Amide N-H proton: 8.0 - 9.0 ppm (broad singlet).
-
-
Rationale: The electron-withdrawing effects of the fluorine atoms and the carbonyl group will deshield the aromatic protons, causing them to resonate at a lower field. The amide proton is also deshielded and often appears as a broad signal.[5]
¹³C NMR (Carbon NMR):
-
Expected Chemical Shifts (δ) in CDCl₃:
-
Aromatic carbons: 110 - 165 ppm (signals will be split due to C-F coupling).
-
Carbonyl carbon (C=O): 160 - 170 ppm.
-
-
Rationale: The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF). Carbons further away will show smaller two- and three-bond couplings.
¹⁹F NMR (Fluorine NMR):
-
Expected Chemical Shifts (δ): Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts will be dependent on the specific electronic environment of each fluorine atom. For similar fluorinated benzamides, signals appear around -114 to -147 ppm.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
N-H stretch: 3200 - 3400 (sharp to medium peak)
-
C=O stretch (Amide I): 1640 - 1680 (strong, sharp peak)
-
N-H bend (Amide II): 1510 - 1570 (medium to strong peak)
-
C-F stretch: 1000 - 1400 (strong peaks)
-
Aromatic C-H stretch: ~3000 - 3100
-
Aromatic C=C stretch: ~1450 - 1600
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion Peak (M⁺): m/z = 233.06
-
Ionization Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
Expected Fragmentation Pattern: Fragmentation is likely to occur at the amide bond, leading to the formation of ions corresponding to the 2-fluorobenzoyl cation (m/z = 123) and the 4-fluoroaniline radical cation (m/z = 111) or related fragments.
Experimental Protocols for Characterization
To ensure the identity and purity of a synthesized batch of 2-fluoro-N-(4-fluorophenyl)benzamide, the following validated protocols are recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC Analysis Workflow
Caption: A typical workflow for HPLC analysis.
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the purified compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a sample solution of the synthesized product in the mobile phase at a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by calculating the area percentage of the main peak.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling 2-fluoro-N-(4-fluorophenyl)benzamide.
-
General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Potential Applications
Derivatives of fluorinated benzamides have shown promise in various fields:
-
Medicinal Chemistry: As building blocks for the synthesis of novel therapeutic agents. The benzamide core is present in compounds with a wide range of biological activities.[1]
-
Materials Science: As components in the development of new materials with specific optical or electronic properties.
Conclusion
This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of 2-fluoro-N-(4-fluorophenyl)benzamide. By combining established synthetic methodologies with modern analytical techniques, researchers can confidently prepare and characterize this compound for a variety of applications in drug discovery and materials science. The provided protocols offer a solid foundation for further investigation and development of this and related fluorinated benzamide derivatives.
References
-
Saeed, S., et al. (2008). The benzanilide core is present in compounds with a wide range of biological activity and benzanilides and benzamides are also used extensively in organic synthesis. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802. [Link]
-
Ward, J. S., et al. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(4), M1283. [Link]
-
Yu, H., et al. (2009). 2-Chloro-4-fluoro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1757. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3367040, 2-fluoro-N-(4-nitrophenyl)benzamide. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67964, 2-Fluorobenzamide. Retrieved from [Link]
-
Ward, J. S., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(3), M1265. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3367040, 2-fluoro-N-(4-nitrophenyl)benzamide. Retrieved from [Link]
-
Ward, J. S., et al. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(4), M1283. [Link]
-
Yu, H., et al. (2009). 2-Chloro-4-fluoro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1757. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67964, 2-Fluorobenzamide. Retrieved from [Link]
-
Saeed, S., et al. (2008). The benzanilide core is present in compounds with a wide range of biological activity and benzanilides and benzamides are also used extensively in organic synthesis. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o802. [Link]
-
Ward, J. S., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(3), M1265. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3367040, 2-fluoro-N-(4-nitrophenyl)benzamide. Retrieved from [Link]
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Ward, J. S., et al. (2021). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(3), M1265. [Link]
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The Elusive Crystal Structure of 2-fluoro-N-(4-fluorophenyl)benzamide: A Technical Guide Based on Structural Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This crystal structure dictates a compound's physical and chemical properties, influencing everything from solubility and stability to biological activity. This guide delves into the structural characteristics of 2-fluoro-N-(4-fluorophenyl)benzamide, a molecule of significant interest within the broader class of fluorinated benzamides. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of this writing, this document serves as a comprehensive technical resource by leveraging detailed analyses of its close structural analogs. By examining the established crystal structures of related fluorinated benzamides, we can infer with a high degree of confidence the expected molecular geometry, intermolecular interactions, and crystal packing motifs for the title compound. This approach provides a robust framework for researchers engaged in the synthesis, characterization, and application of this and similar molecules.
Introduction: The Significance of Fluorinated Benzamides
The benzamide moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of fluorine atoms into these scaffolds can profoundly alter their physicochemical and pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong bonds with carbon can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. Consequently, fluorinated benzamides are a focal point in the development of new drugs.
Synthesis and Crystallization: A Generalized Protocol
The synthesis of 2-fluoro-N-(4-fluorophenyl)benzamide and its analogs typically follows a straightforward nucleophilic acyl substitution pathway. The general methodology, adaptable for the specific synthesis of the title compound, is outlined below.
Experimental Protocol: Synthesis of Fluorinated Benzamides
-
Reaction Setup: To a solution of the appropriate aniline derivative (e.g., 4-fluoroaniline) in a suitable solvent such as toluene or chloroform, the corresponding acyl chloride (e.g., 2-fluorobenzoyl chloride) is added.
-
Reaction Conditions: The reaction mixture is typically refluxed with stirring for a period of 1 to 3 hours.[1]
-
Workup: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a suitable solvent, such as ethanol, and dried under vacuum to yield the purified benzamide.[1]
-
Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture, such as chloroform, methanol, or ethyl acetate/hexanes.[2][3]
X-ray Crystallography: Elucidating the Three-Dimensional Structure
The definitive method for determining the crystal structure of a small molecule is single-crystal X-ray diffraction. The following outlines the typical experimental and computational steps involved.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K or 173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD area detector).[2][3]
-
Data Reduction: The collected diffraction images are processed to yield a set of indexed reflections with their corresponding intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically, or they can be placed in calculated positions and refined using a riding model.[2]
Structural Analysis: Insights from Analogs
In the absence of the specific crystal structure for 2-fluoro-N-(4-fluorophenyl)benzamide, we can draw valuable insights from the crystallographic data of closely related compounds.
Molecular Conformation
Fluorinated benzamides typically exhibit a non-planar conformation. The dihedral angle between the two aromatic rings is a key conformational parameter. For instance, in 2-chloro-4-fluoro-N-phenylbenzamide, this angle is 13.6(2)°.[4] In contrast, the two aromatic rings in N-(2,4-difluorophenyl)-2-fluorobenzamide are nearly coplanar, with an interplanar angle of 0.7(2)°.[5] The amide group itself is generally planar but is often twisted with respect to the aromatic rings. In N-(2,4-difluorophenyl)-2-fluorobenzamide, the amide plane is oriented at approximately 23° to both aromatic rings.[5] This twisting is a result of steric hindrance and the optimization of intermolecular interactions.
Intermolecular Interactions and Crystal Packing
The crystal packing of fluorinated benzamides is predominantly governed by a network of hydrogen bonds and other weak interactions.
-
N-H···O Hydrogen Bonds: A recurring and dominant motif is the formation of intermolecular N-H···O hydrogen bonds between the amide groups of adjacent molecules. These interactions often link the molecules into one-dimensional chains or tapes.[1][4]
-
C-H···F and C-H···O Interactions: Weaker C-H···F and C-H···O hydrogen bonds also play a crucial role in stabilizing the crystal lattice, often linking the primary N-H···O bonded chains into more complex three-dimensional architectures.[2]
-
π-π Stacking: Aromatic ring stacking interactions are also observed in some structures, contributing to the overall stability of the crystal packing.[3]
Crystallographic Data of Analogs
The following table summarizes key crystallographic parameters for several analogs of 2-fluoro-N-(4-fluorophenyl)benzamide, providing a reference for the expected values for the title compound.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 2-Fluoro-N-(4-methoxyphenyl)benzamide | C₁₄H₁₂FNO₂ | Orthorhombic | P2₁2₁2₁ | 5.2901(2) | 6.6435(3) | 31.7823(11) | 90 | 4 | [2] |
| 2-Chloro-4-fluoro-N-phenylbenzamide | C₁₃H₉ClFNO | Monoclinic | Cc | 22.262(3) | 5.6452(6) | 9.6743(12) | 105.832(2) | 4 | [4] |
| N-(2,4-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | Monoclinic | Pn | 5.6756(3) | 4.9829(2) | 19.3064(12) | 91.197(5) | 2 | [5] |
| 2-Chloro-5-fluoro-N-(4-fluorophenyl)benzamide | C₁₃H₈ClF₂NO | Triclinic | P-1 | 5.0624(7) | 8.6997(8) | 13.534(1) | 87.022(2) | 2 | [1] |
Note: For the triclinic system, α and γ angles are also relevant but are omitted here for brevity.
Polymorphism in Fluorinated Benzamides
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in drug development, as different polymorphs can exhibit different properties. While no polymorphs are reported for the specific title compound, the broader class of benzamides is known to exhibit polymorphism. For example, 3-fluoro-N-(3-fluorophenyl)benzamide has been shown to crystallize in two different polymorphic forms, one in the monoclinic C2/c space group and the other in the monoclinic P2₁ space group. The subtle interplay of N-H···O, C-H···F, and F···F interactions drives the formation of these different packing arrangements. Therefore, it is plausible that 2-fluoro-N-(4-fluorophenyl)benzamide could also exhibit polymorphism under different crystallization conditions.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the expected crystal structure of 2-fluoro-N-(4-fluorophenyl)benzamide based on a detailed analysis of its close structural analogs. The synthesis is expected to be straightforward, and the resulting crystal structure is anticipated to feature a non-planar conformation with intermolecular N-H···O hydrogen bonds as the primary packing motif, supplemented by weaker C-H···F and C-H···O interactions.
The definitive determination of the crystal structure of 2-fluoro-N-(4-fluorophenyl)benzamide through single-crystal X-ray diffraction remains a key future objective. Such a study would not only validate the inferences made in this guide but also provide precise geometric data that are invaluable for computational modeling and structure-activity relationship studies. Furthermore, a systematic investigation into the potential polymorphism of this compound would be a prudent step in its development for any application.
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Introduction: The Strategic Role of Fluorine in Benzamide Drug Discovery
An In-depth Technical Guide to the Biological Activities of Fluorinated Benzamide Derivatives
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, transforming promising compounds into viable drug candidates.[1] Its strategic introduction can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] When applied to the versatile benzamide scaffold—a privileged structure in numerous approved drugs—fluorination unlocks a vast chemical space with diverse therapeutic potential.
Benzamide derivatives themselves are implicated in a wide array of biological activities, from anticancer to antimicrobial and neurological applications.[3][4] The addition of fluorine atoms or fluorine-containing moieties (e.g., -CF₃) leverages the element's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—to modulate the parent molecule's efficacy and pharmacokinetic profile.[5] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the biological activities of fluorinated benzamide derivatives, detailing the mechanistic rationale, experimental validation, and therapeutic promise of these compounds.
Anticancer Activities: Targeting Malignancy Through Diverse Mechanisms
Fluorinated benzamides have emerged as a potent class of anticancer agents, exerting their effects through various mechanisms, including the induction of oxidative stress, kinase inhibition, and selective targeting of tumor biomarkers.
Induction of ROS-Mediated Apoptosis
A significant mechanism by which certain fluorinated benzamides exhibit anticancer activity is through the induction of intracellular reactive oxygen species (ROS). Elevated ROS levels can overwhelm the cancer cell's antioxidant defenses, leading to catastrophic damage to cellular components, including lipids, proteins, and DNA. This culminates in the collapse of the mitochondrial membrane potential and the activation of caspase-dependent apoptosis.[6]
One study demonstrated that a novel benzamide derivative, BJ-13, showed potent antiproliferative activity against gastric cancer cells by inducing significant ROS accumulation.[6] This led to the upregulation of the pro-apoptotic protein Bax and cleaved Caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2, confirming the activation of the mitochondrial apoptotic pathway.[6]
The following diagram illustrates the signaling cascade initiated by ROS-inducing fluorinated benzamides.
Caption: ROS-mediated apoptosis induced by fluorinated benzamides.
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Fluorinated benzamides have been successfully designed as potent kinase inhibitors. For example, 4-substituted aminoisoquinoline benzamides have demonstrated potent, dual-inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases.[7] Mutations or overexpression of FLT3 are drivers in approximately 30% of acute myeloid leukemia (AML) cases.[7] The designed compounds were effective against both wild-type and mutated forms of FLT3, highlighting their potential to overcome common resistance mechanisms.[7]
The fluorine atom in such inhibitors often plays a crucial role in binding to the kinase active site, enhancing potency and selectivity.[8]
Melanin-Targeted Imaging and Therapy
Malignant melanoma is characterized by the expression of melanin.[9] Benzamide derivatives exhibit a strong and selective affinity for melanin, making them excellent candidates for developing targeted diagnostic and therapeutic agents.[9] A gallium-68 (⁶⁸Ga)-labeled fluorinated benzamide derivative, ⁶⁸Ga-MI-0202C1, was synthesized for positron emission tomography (PET) imaging of melanoma.[9] The benzamide moiety engages in π-π stacking with melanin's heteroaromatic rings, while an amine group forms ionic interactions.[9] In vitro and in vivo studies confirmed that this probe selectively accumulates in melanoma cells and successfully visualizes tumors in mouse models, demonstrating its potential for early cancer detection.[9]
Antimicrobial Activities
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated benzamides have shown promising activity against a range of bacterial and fungal pathogens. The introduction of fluorine can enhance antimicrobial potency by improving metabolic stability and membrane permeability, allowing the compound to reach its intracellular target more effectively.[2]
Studies on a series of fluorinated benzimidazole derivatives (a related scaffold) revealed that fluoro-substitution significantly enhanced antibacterial and antifungal properties.[10] For instance, a derivative with fluorine at the meta-position of a phenyl side chain displayed high activity against Gram-negative bacteria with a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL.[10] Another derivative showed potent activity against Bacillus subtilis with a MIC of 7.81 µg/mL.[10]
Quantitative Antimicrobial Activity Data
The following table summarizes the MIC values for selected fluorinated benzazole derivatives, illustrating the impact of fluorine substitution.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 14 (2-(m-fluorophenyl)-benzimidazole) | B. subtilis | 7.81 | [10] |
| 18 (5-methyl-2-(m-fluorophenyl)-benzimidazole) | Gram-negative bacteria | 31.25 | [10] |
| 18 (5-methyl-2-(m-fluorophenyl)-benzimidazole) | B. subtilis | 7.81 | [10] |
Neuroprotective Activities: Inhibition of Amyloid-β Aggregation
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathogenesis of Alzheimer's disease. Small molecules that can inhibit or slow this process are of significant therapeutic interest. Fluorinated benzenesulfonamides, structurally related to benzamides, have been shown to slow Aβ aggregation by more than three-fold.[11][12]
Structure-activity relationship (SAR) studies revealed that a specific spatial arrangement of the benzenesulfonamide core, a hydrophobic substituent, and a benzoic acid moiety was critical for inhibitory activity.[11] These compounds not only slowed aggregation but also increased the survival of cells affected by Aβ, suggesting a neuroprotective effect.[11][12]
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any finding rests on the robustness of the experimental protocol. The methodologies described below are designed as self-validating systems, incorporating appropriate controls to ensure data integrity.
Protocol 1: In Vitro Antiproliferative MTT Assay
This protocol determines the cytotoxic effect of a compound by measuring the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The absorbance of the resulting solution is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated benzamide derivatives in the growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple formazan crystals will be visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient approach.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the fluorinated benzamide compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.
The following diagram outlines a typical workflow for the initial screening and evaluation of novel fluorinated benzamide derivatives.
Caption: A generalized workflow for drug discovery of fluorinated benzamides.
Conclusion and Future Directions
Fluorinated benzamide derivatives represent a highly versatile and promising class of compounds in drug discovery. The strategic incorporation of fluorine provides a powerful tool to enhance biological activity, improve pharmacokinetic properties, and overcome challenges such as drug resistance. The diverse activities demonstrated—spanning oncology, infectious diseases, and neurodegeneration—underscore the immense potential of this chemical scaffold.
Future research will likely focus on the development of more selective and potent derivatives through advanced SAR studies and computational modeling. The exploration of novel fluorination methodologies will further expand the accessible chemical space. As our understanding of the complex interplay between fluorine substitution and biological function deepens, fluorinated benzamides are poised to deliver the next generation of innovative therapeutics.
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An In-depth Technical Guide to the Putative Mechanism of Action of 2-fluoro-N-(4-fluorophenyl)benzamide
Abstract
This technical guide provides a comprehensive exploration of the putative mechanism of action for the novel synthetic compound, 2-fluoro-N-(4-fluorophenyl)benzamide. While direct empirical data on this specific molecule is not yet extensively available in peer-reviewed literature, this document synthesizes existing knowledge on structurally related fluorinated benzamides to propose a plausible and testable mechanistic hypothesis. Drawing from structure-activity relationship (SAR) studies of similar compounds, we postulate that 2-fluoro-N-(4-fluorophenyl)benzamide may function as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3). This guide will delve into the scientific rationale for this hypothesis and provide detailed, field-proven experimental protocols for its validation. The content is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this and similar molecules.
Introduction: The Therapeutic Potential of Fluorinated Benzamides
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] The strategic incorporation of fluorine atoms into these scaffolds has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[2] Fluorinated benzamide derivatives have demonstrated a remarkable diversity of therapeutic applications, including but not limited to, antiviral, antimicrobial, and anticancer agents.[3][4]
The subject of this guide, 2-fluoro-N-(4-fluorophenyl)benzamide, is a novel compound that embodies the chemical principles of this promising class of molecules. Its structure, characterized by a fluorinated benzoyl group and a fluorinated phenyl ring linked by an amide bond, suggests the potential for unique biological interactions. This guide will focus on a compelling, albeit putative, mechanism of action: the dual inhibition of EGFR and HDAC3, a pathway of significant interest in oncology, particularly in the context of triple-negative breast cancer (TNBC).[5]
A Proposed Dual-Inhibition Mechanism of Action
Based on the structure-activity relationships of closely related N-benzyl-2-fluorobenzamide derivatives, we hypothesize that 2-fluoro-N-(4-fluorophenyl)benzamide acts as a dual inhibitor of EGFR and HDAC3.[5] This proposed mechanism is predicated on the following structural and functional insights:
-
The 2-Fluorobenzamide Moiety as a Zinc-Chelating Group: The 2-fluorobenzamide core is proposed to interact with and chelate the zinc ion (Zn²⁺) present in the active site of HDAC3. This interaction is critical for inhibiting the deacetylase activity of the enzyme.[5]
-
The N-(4-fluorophenyl) Group as an ATP-Binding Pocket Ligand: The 4-fluorophenyl substituent is hypothesized to occupy the ATP-binding pocket of the EGFR kinase domain. This occupation would prevent the binding of ATP, thereby inhibiting the autophosphorylation and activation of the receptor.[5]
This dual-inhibition mechanism is of significant therapeutic interest as the synergistic action of EGFR and HDAC3 has been implicated in the malignant progression of certain cancers.[5] By simultaneously targeting both pathways, 2-fluoro-N-(4-fluorophenyl)benzamide could offer a multi-pronged approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents.
Figure 1: Proposed dual-inhibition mechanism of 2-fluoro-N-(4-fluorophenyl)benzamide.
Experimental Validation Protocols
To rigorously test the proposed dual-inhibition mechanism, a multi-faceted experimental approach is required, encompassing both in vitro and in vivo studies. The following protocols provide a detailed roadmap for this investigation.
In Vitro Assays
Objective: To determine the inhibitory effect of 2-fluoro-N-(4-fluorophenyl)benzamide on EGFR kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of 2-fluoro-N-(4-fluorophenyl)benzamide in DMSO. b. In a 96-well plate, add the EGFR kinase, the poly(Glu, Tyr) substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay, which correlates with kinase activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the log concentration of the compound.
Objective: To quantify the inhibitory effect of 2-fluoro-N-(4-fluorophenyl)benzamide on HDAC3 enzymatic activity.
Methodology:
-
Reagents and Materials: Recombinant human HDAC3 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution, 96-well plates, and assay buffer.
-
Procedure: a. Prepare a serial dilution of 2-fluoro-N-(4-fluorophenyl)benzamide in DMSO. b. In a 96-well plate, add the HDAC3 enzyme and the test compound at various concentrations. c. Add the fluorogenic HDAC substrate to initiate the reaction. d. Incubate the plate at 37°C for 60 minutes. e. Add the developer solution to stop the reaction and generate a fluorescent signal. f. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of HDAC3 inhibition against the log concentration of the compound.
Objective: To assess the anti-proliferative effects of 2-fluoro-N-(4-fluorophenyl)benzamide on cancer cell lines.
Methodology:
-
Cell Lines: Utilize a panel of cancer cell lines, including those with known EGFR expression and dependency (e.g., A431) and TNBC cell lines (e.g., MDA-MB-231).
-
Procedure: a. Seed the cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of 2-fluoro-N-(4-fluorophenyl)benzamide for 72 hours. c. Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the IC₅₀ value for each cell line to determine the compound's potency in a cellular context.
Figure 2: In vitro experimental workflow for validating the dual-inhibition hypothesis.
In Vivo Studies
Objective: To evaluate the in vivo anti-tumor efficacy of 2-fluoro-N-(4-fluorophenyl)benzamide.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure: a. Subcutaneously implant a human cancer cell line (e.g., MDA-MB-231) into the flanks of the mice. b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer 2-fluoro-N-(4-fluorophenyl)benzamide (e.g., via oral gavage or intraperitoneal injection) daily for a specified period. d. Monitor tumor growth by measuring tumor volume at regular intervals. e. At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the compound's in vivo efficacy.
Data Presentation
| Assay | Parameter | Expected Outcome |
| EGFR Kinase Assay | IC₅₀ | Low micromolar to nanomolar range |
| HDAC3 Enzymatic Assay | IC₅₀ | Low micromolar to nanomolar range |
| Cellular Proliferation | IC₅₀ (MDA-MB-231) | Potent anti-proliferative activity |
| Xenograft Model | Tumor Growth Inhibition | Significant reduction in tumor volume |
Conclusion
While the precise mechanism of action of 2-fluoro-N-(4-fluorophenyl)benzamide is yet to be definitively elucidated, the available evidence from structurally related compounds strongly supports the hypothesis of a dual EGFR/HDAC3 inhibitory role. The experimental protocols detailed in this guide provide a robust framework for testing this hypothesis and uncovering the therapeutic potential of this promising molecule. The successful validation of this mechanism would position 2-fluoro-N-(4-fluorophenyl)benzamide as a compelling candidate for further preclinical and clinical development, particularly in the challenging landscape of oncology.
References
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Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2010). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1672. [Link]
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Wang, Y., et al. (2023). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. European Journal of Medicinal Chemistry, 258, 115617. [Link]
- Springer, C. J., & Dowell, R. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
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Demir, B., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. Records of Natural Products, 17(5), 834-844. [Link]
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Grigaliunas, M., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]
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Ward, J. A., et al. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2022(2), M1382. [Link]
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Miri, R., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 355–361. [Link]
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Al-Soud, Y. A., et al. (2017). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. Medicinal Chemistry Research, 26(8), 1735–1744. [Link]
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Petrikaite, V., & Matulis, D. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]
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Patel, D., et al. (2012). Synthesis and Biological Activity of N-Aryl-N'-Heteroaryl Carbamides. Der Pharma Chemica, 4(2), 643-649. [Link]
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Heshmati, N., et al. (2014). In vitro and in vivo evaluations of the performance of an indirubin derivative, formulated in four different self-emulsifying drug delivery systems. Journal of Pharmacy and Pharmacology, 66(11), 1567-1576. [Link]
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Singh, R., et al. (2023). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1148–1154. [Link]
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Liu, A., et al. (2012). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 17(12), 14337-14348. [Link]
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A-Z. Guide to the Spectroscopic Analysis of 2-fluoro-N-(4-fluorophenyl)benzamide
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-fluoro-N-(4-fluorophenyl)benzamide, a molecule of interest in medicinal chemistry and materials science. We present an in-depth analysis utilizing a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental design and data interpretation. By integrating data from these orthogonal techniques, we establish a self-validating system for unambiguous structural elucidation and purity assessment.
Introduction: The Significance of Fluorinated Benzamides
Benzamide scaffolds are prevalent in a wide array of biologically active compounds. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated benzamides a critical class of compounds in modern drug discovery. 2-fluoro-N-(4-fluorophenyl)benzamide (Molecular Formula: C₁₃H₉F₂NO) is a prototypical example, featuring two distinct fluorine environments that provide unique spectroscopic handles for its characterization.
Accurate and comprehensive structural verification is a non-negotiable cornerstone of chemical and pharmaceutical development. Spectroscopic analysis provides a detailed molecular fingerprint, confirming identity, assessing purity, and revealing structural nuances. This guide will systematically detail the application of key spectroscopic methods to provide an authoritative and complete analytical profile of the title compound.
Chemical Structure of 2-fluoro-N-(4-fluorophenyl)benzamide:
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-fluoro-N-(4-fluorophenyl)benzamide, a multi-nuclear (¹H, ¹³C, ¹⁹F) approach is essential for a complete assignment.
Causality Behind Experimental Choices
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds. Its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) are well-documented and typically do not interfere with the signals of the analyte. For certain applications, deuterated chloroform (CDCl₃) can also be used, but DMSO-d₆ is often preferred for its ability to form hydrogen bonds with the amide proton, reducing exchange broadening and leading to a sharper N-H signal.
-
Multi-Nuclear Analysis: While ¹H NMR provides information on the proton environment, ¹³C NMR maps the carbon skeleton. Crucially, for this molecule, ¹⁹F NMR is indispensable. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis.[1][2] Its wide chemical shift range provides excellent signal dispersion, allowing for the clear differentiation of the two non-equivalent fluorine atoms in the molecule.[1][2]
¹H NMR (Proton) Analysis
The ¹H NMR spectrum provides a quantitative map of the hydrogen atoms in the molecule. The aromatic region will be complex due to spin-spin coupling between protons (H-H coupling) and through-bond coupling to fluorine atoms (H-F coupling).
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of 2-fluoro-N-(4-fluorophenyl)benzamide and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer.[3]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation for accurate integration.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.
Expected ¹H NMR Data and Interpretation The spectrum will show distinct regions for the amide proton and the aromatic protons.
-
Amide Proton (N-H): A singlet or broad singlet is expected around 10.5-10.8 ppm. Its chemical shift can be concentration-dependent.
-
Aromatic Protons: Eight protons in total, located on the two benzene rings. The signals will appear between ~7.2 and 8.0 ppm. The patterns will be complex multiplets (e.g., doublet of doublets, triplets of doublets) due to both H-H and H-F couplings. 2D NMR techniques like COSY and HSQC would be required for unambiguous assignment of each proton.
¹³C NMR (Carbon-13) Analysis
The ¹³C NMR spectrum reveals the carbon framework and is highly sensitive to the electronic environment, particularly the influence of the electronegative fluorine atoms.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: 500 MHz spectrometer, operating at ~126 MHz for ¹³C.[3]
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~200-220 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is a low-abundance nucleus.
-
-
Data Processing: Process similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak to 39.52 ppm.
Expected ¹³C NMR Data and Interpretation
-
Carbonyl Carbon (C=O): A singlet is expected around 164-166 ppm.
-
Aromatic Carbons: Twelve distinct signals are expected in the aromatic region (~115-165 ppm). The key feature will be the large one-bond carbon-fluorine couplings (¹JCF) for the carbons directly attached to fluorine, which will appear as doublets with a coupling constant of ~240-260 Hz. Smaller two- and three-bond couplings (²JCF, ³JCF) will also be observed on adjacent carbons.
¹⁹F NMR (Fluorine-19) Analysis
¹⁹F NMR is critical for this molecule, as it directly observes the two different fluorine environments.
Experimental Protocol: ¹⁹F NMR Acquisition
-
Sample: Use the same sample.
-
Instrument Setup: 500 MHz spectrometer, operating at ~471 MHz for ¹⁹F.[3]
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence.
-
Spectral Width: A wide spectral width (e.g., -50 to -250 ppm) is initially recommended to locate the signals.[1]
-
Reference: An external reference like CFCl₃ (0 ppm) is standard.
-
Number of Scans: 64-128.
-
-
Data Processing: Standard Fourier transform, phasing, and baseline correction.
Expected ¹⁹F NMR Data and Interpretation Two distinct signals are expected, corresponding to the two fluorine atoms on different rings.
-
F at C2 (benzoyl ring): This fluorine is ortho to the carbonyl group. Its chemical shift will be influenced by the electron-withdrawing nature of the amide.
-
F at C4' (phenyl ring): This fluorine is para to the amide nitrogen. The signals will likely appear as complex multiplets due to coupling with the ortho and meta protons on their respective rings. The large chemical shift dispersion makes assignment straightforward.[1][2]
Summary of Expected NMR Data
| Technique | Signal Type | Expected Chemical Shift (ppm) | Key Features & Couplings |
| ¹H NMR | Amide (N-H) | ~10.6 | Singlet, exchangeable with D₂O |
| Aromatic (Ar-H) | ~7.2 - 8.0 | 8H total, complex multiplets due to H-H and H-F coupling | |
| ¹³C NMR | Carbonyl (C=O) | ~165 | Singlet |
| C-F (ipso-carbons) | ~155 - 165 | Doublet, ¹JCF ≈ 240-260 Hz | |
| Aromatic (Ar-C) | ~115 - 140 | Multiple signals, smaller ²JCF and ³JCF couplings visible | |
| ¹⁹F NMR | Ar-F (2-position) | -110 to -130 | Multiplet |
| Ar-F (4'-position) | -110 to -130 | Multiplet, distinct from the other F signal |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 2-fluoro-N-(4-fluorophenyl)benzamide, it will confirm the presence of the secondary amide linkage and the aromatic rings.
Principles of IR for Amide and Aryl-Fluoride Bond Analysis
The vibrational frequencies of bonds in a molecule are sensitive to bond strength and the mass of the connected atoms.
-
Amide Group: Secondary amides exhibit characteristic absorptions: an N-H stretch, a C=O stretch (Amide I band), and an N-H bend (Amide II band).[4][5] The position of the Amide I band is lowered by conjugation within the amide group.[5]
-
Aryl-Fluoride Bond (C-F): The C-F stretching vibration gives rise to a strong absorption in the fingerprint region of the spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum.
-
Parameters:
-
Resolution: 4 cm⁻¹.
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: The instrument software automatically performs the background subtraction and generates the final absorbance spectrum.
Summary of Key IR Absorptions
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide | 3300 - 3250 | Medium-Strong |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium |
| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1650 | Strong |
| N-H Bend (Amide II) | Secondary Amide | 1550 - 1510 | Strong |
| C=C Stretch | Aromatic | 1600, 1500, 1450 | Medium-Strong |
| C-F Stretch | Aryl-Fluoride | 1250 - 1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, analysis of the fragmentation patterns can offer valuable structural clues.
Ionization Techniques and Expected Fragmentation
-
Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, which will likely produce a strong protonated molecular ion [M+H]⁺. Electron Impact (EI) is a higher-energy technique that will induce more fragmentation.
-
Fragmentation: The most common fragmentation pathway for aromatic amides is the cleavage of the amide (N-CO) bond.[6][7] This results in the formation of a stable acylium ion.[6][7]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Instrument Parameters (ESI Positive Mode):
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-120 °C.
-
Mass Range: m/z 50 - 500.
-
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental composition and compare it with the theoretical value for C₁₃H₁₀F₂NO⁺.
Summary of Mass Spectrometry Data
| Ion | Formula | Calculated Exact Mass | Key Fragment Ions (from EI or CID) | Expected m/z of Fragments |
| [M]⁺˙ | C₁₃H₉F₂NO | 233.0652 | ||
| [M+H]⁺ | C₁₃H₁₀F₂NO | 234.0725 | 2-Fluorobenzoyl cation | 123.0144 |
| 4-Fluoroanilino cation | 111.0428 |
The primary fragmentation would involve the cleavage of the amide bond, leading to the 2-fluorobenzoyl cation (m/z 123) and the 4-fluoroaniline radical cation or related species.[6][8]
Integrated Spectroscopic Analysis Workflow
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. This integrated approach provides a self-validating confirmation of the molecular structure.
Workflow for Structural Elucidation
Caption: Integrated workflow for the structural confirmation of 2-fluoro-N-(4-fluorophenyl)benzamide.
This workflow demonstrates the logical progression from initial, rapid checks to detailed, multi-dimensional analysis. Mass spectrometry first confirms the molecular formula. IR spectroscopy validates the presence of key functional groups. A suite of 1D and 2D NMR experiments then provides the complete atomic connectivity map, leading to the unambiguous confirmation of the structure.
References
-
Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1602. [Link]
-
Micale, N., et al. (2022). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules, 27(15), 4998. [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]
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Bond, A. D., et al. (2021). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2021(2), M1234. [Link]
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ResearchGate. (n.d.). Benzamide-simplified mass spectrum. ResearchGate. [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
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Wang, Y., et al. (2018). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 29(10), 2054-2061. [Link]
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Kubasik, M. A., Daly, E., & Blom, A. (2006). 19F NMR chemical shifts induced by a helical peptide. Chembiochem, 7(7), 1056-1061. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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University of Alberta. (n.d.). 19Fluorine NMR. [Link]
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da Silva, V. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21358-21366. [Link]
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Royal Society of Chemistry. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]
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Unveiling the Therapeutic Potential of 2-fluoro-N-(4-fluorophenyl)benzamide: A Technical Guide to Target Identification and Validation
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The compound 2-fluoro-N-(4-fluorophenyl)benzamide, a member of this versatile class, holds significant therapeutic promise. However, its specific molecular targets remain to be elucidated. This in-depth technical guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the therapeutic targets of this compound. We will explore putative target classes based on the established bioactivities of related benzamide derivatives and present detailed, field-proven experimental protocols for target deconvolution and validation, thereby paving the way for its clinical development.
Introduction: The Therapeutic Promise of the Benzamide Scaffold
Benzamide derivatives are prevalent in numerous clinically approved drugs, showcasing their versatility in interacting with a wide array of biological targets.[1] The core benzanilide structure is a privileged scaffold, known to be present in compounds with diverse biological activities.[2][3] These activities range from antimicrobial and analgesic to anti-inflammatory and anticancer properties.[1][2][3] Given this precedent, 2-fluoro-N-(4-fluorophenyl)benzamide is a compelling candidate for therapeutic development. The presence of fluorine atoms can further enhance metabolic stability, membrane permeability, and binding affinity to target proteins. This guide outlines a systematic approach to unravel the mechanism of action of 2-fluoro-N-(4-fluorophenyl)benzamide by identifying its direct molecular targets.
Putative Therapeutic Target Classes
Based on the extensive literature on benzamide derivatives, we can hypothesize several potential target classes for 2-fluoro-N-(4-fluorophenyl)benzamide.
Kinases
A significant number of benzamide derivatives have been identified as kinase inhibitors.[4][5][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
-
Rho-associated kinase-1 (ROCK1): This kinase is a key regulator of the cytoskeleton and has emerged as a therapeutic target in various diseases. Benzamide derivatives have been reported as ROCK1 inhibitors.[4][7]
-
Epidermal Growth Factor Receptor (EGFR) and v-Src Protein Tyrosine Kinases: Certain benzamides and related compounds have demonstrated specific inhibition of these kinases, which are pivotal in cancer progression.[5]
-
p38α Mitogen-activated Protein Kinase (MAPK): Novel 4-chloro-N-phenyl benzamide derivatives have been identified as inhibitors of p38α MAPK, a key player in inflammatory responses and other diseases.[6]
Enzymes in Neurodegenerative Diseases
Benzamide derivatives have shown promise in the context of neurodegenerative disorders like Alzheimer's disease.[8][9]
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease. Several benzamide derivatives have been identified as potent inhibitors of both AChE and BuChE.[8]
-
β-secretase (BACE1): This enzyme is involved in the production of amyloid-beta peptides, a key event in Alzheimer's pathology. Some benzamides have been designed as BACE1 inhibitors.[8]
-
Monoamine Oxidase B (MAO-B): Novel benzamide-hydroxypyridinone hybrids have been developed as potent and selective MAO-B inhibitors for Alzheimer's disease therapy.[9]
Regulators of Inflammation
The anti-inflammatory properties of some benzamides suggest they may target key mediators of the inflammatory cascade.
-
Nuclear Factor-kappa B (NF-κB): This transcription factor plays a central role in inflammation. Certain benzamides have been shown to inhibit NF-κB, leading to a reduction in the production of pro-inflammatory cytokines like TNF-alpha.[10]
-
Cyclooxygenase (COX): Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[11][12][13] While not the primary hypothesis, the possibility of 2-fluoro-N-(4-fluorophenyl)benzamide acting on this pathway warrants investigation.
Other Potential Targets
-
ATP-binding cassette (ABC) transporters: The ABCG2 transporter is implicated in multidrug resistance in cancer. Some benzamide derivatives can inhibit its efflux activity, restoring the efficacy of chemotherapeutic drugs.[14]
-
Glucokinase: Benzamide derivatives have been explored as glucokinase activators for the treatment of diabetes.[2]
-
Dipeptidyl peptidase-IV (DPP-4): Novel benzamide fragments have been designed as potent DPP-4 inhibitors for type 2 diabetes.[15]
Experimental Workflows for Target Identification
Identifying the direct molecular target of a small molecule is a critical step in drug development.[16] Here, we present a multi-pronged approach combining affinity-based methods with proteomic analysis.
Chemical Probe Synthesis
To perform affinity-based target identification, a chemical probe version of 2-fluoro-N-(4-fluorophenyl)benzamide needs to be synthesized. This involves attaching a linker molecule to a position on the compound that is predicted to be non-essential for its biological activity, based on structure-activity relationship (SAR) studies of related benzamides. The other end of the linker will have a reactive group for immobilization or a reporter tag.
Diagram: Chemical Probe Synthesis Workflow
Caption: Workflow for designing and synthesizing a chemical probe.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Affinity chromatography is a powerful technique for isolating target proteins from a complex biological mixture.[17][18]
Protocol: Affinity Chromatography
-
Immobilization of the Probe: Covalently attach the synthesized chemical probe to a solid support matrix (e.g., agarose beads).
-
Preparation of Cell Lysate: Prepare a total protein lysate from a relevant cell line or tissue that exhibits a biological response to the parent compound.
-
Incubation: Incubate the cell lysate with the immobilized probe to allow for the binding of target proteins.
-
Washing: Perform extensive washing steps with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins. This can be achieved by:
-
Competitive elution with an excess of the free (non-immobilized) 2-fluoro-N-(4-fluorophenyl)benzamide.
-
Changing the buffer conditions (e.g., pH, ionic strength).
-
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).
Diagram: Affinity Chromatography Workflow
Caption: Step-by-step workflow for AC-MS-based target identification.
Proteome-wide Cellular Thermal Shift Assay (CETSA)
CETSA is a method that can identify drug-target engagement in living cells and tissue samples.[16] It is based on the principle that protein-ligand binding increases the thermal stability of the protein.
Protocol: Proteome-wide CETSA
-
Cell Treatment: Treat intact cells with 2-fluoro-N-(4-fluorophenyl)benzamide or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Quantitative Proteomics: Analyze the soluble protein fractions from each temperature point using quantitative mass spectrometry (e.g., TMT or iTRAQ labeling).
-
Data Analysis: Identify proteins that show a significant thermal shift upon drug treatment, indicating direct binding.
Table: Comparison of Target Identification Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography-MS | Isolation of target proteins based on binding to an immobilized ligand. | Direct identification of binding partners. | Requires chemical modification of the compound; potential for identifying non-specific binders. |
| Proteome-wide CETSA | Ligand binding alters the thermal stability of the target protein. | Performed in a cellular context; does not require compound modification. | May not be suitable for all targets (e.g., membrane proteins); indirect readout of binding. |
Target Validation: From Hit to Therapeutically Relevant Target
Once a list of candidate targets is generated, rigorous validation is essential to confirm their role in the observed biological effects of the compound.[16]
In Vitro Validation
-
Direct Binding Assays: Confirm the direct interaction between 2-fluoro-N-(4-fluorophenyl)benzamide and the purified candidate protein using techniques such as:
-
Surface Plasmon Resonance (SPR): To determine binding kinetics (Kon, Koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.
-
-
Enzymatic/Functional Assays: If the identified target is an enzyme or a receptor, perform in vitro assays to determine if the compound modulates its activity (e.g., IC50 or EC50 determination).
Cellular Validation
-
Target Engagement Assays: Confirm that the compound engages the target protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) can be used for this purpose on individual targets.
-
Genetic Approaches: Use techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown to deplete the target protein in cells.[19] The effect of the compound should be diminished or abolished in these target-depleted cells compared to control cells.
-
Overexpression Studies: Overexpress the target protein in cells and assess if this enhances the cellular response to the compound.
Diagram: Target Validation Workflow
Caption: A hierarchical approach to validating candidate targets.
In Vivo Validation
The ultimate validation comes from demonstrating that the compound's therapeutic effect in an animal model of disease is dependent on its interaction with the identified target.[20]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Correlate the concentration of the compound in the target tissue with the modulation of the target's activity and the therapeutic outcome.
-
Genetically Modified Animal Models: Utilize animal models where the target gene is knocked out or mutated to be insensitive to the compound. The therapeutic efficacy of 2-fluoro-N-(4-fluorophenyl)benzamide should be significantly reduced in these models.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the identification and validation of the therapeutic targets of 2-fluoro-N-(4-fluorophenyl)benzamide. By leveraging a combination of chemical biology, proteomics, and genetic techniques, researchers can confidently deconvolve the mechanism of action of this promising compound. The successful identification and validation of its molecular targets will be a critical milestone in its journey towards clinical application, ultimately enabling the development of novel therapies for a range of human diseases.
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MDPI. (n.d.). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Retrieved from [Link]
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PubMed. (n.d.). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Retrieved from [Link]
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PubMed. (n.d.). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Validation guidelines for drug-target prediction methods. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2012). Proteomics in Drug Discovery. Retrieved from [Link]
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Walsh Medical Media. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). Drug Target Identification Methods. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry. Retrieved from [Link]
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PubMed. (n.d.). Anti-inflammatory drugs and their mechanism of action. Retrieved from [Link]
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PubMed Central. (2021). Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. Retrieved from [Link]
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ResearchGate. (2012). How to experimentally validate drug-target interactions? Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). The Mechanism of Action of Anti-Inflammatory Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Known experimental techniques to identify drug targets. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Retrieved from [Link]
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Taylor & Francis Online. (2023). In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Retrieved from [Link]
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DAV University. (n.d.). Proteomics and Drug Discovery. Retrieved from [Link]
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PubMed. (2004). Benzamides and benzamidines as specific inhibitors of epidermal growth factor receptor and v-Src protein tyrosine kinases. Retrieved from [Link]
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University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
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Wikipedia. (n.d.). Affinity chromatography. Retrieved from [Link]
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Bentham Science. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Retrieved from [Link]
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MDPI. (n.d.). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Retrieved from [Link]
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An In-Depth Technical Guide to the In Silico Modeling of 2-fluoro-N-(4-fluorophenyl)benzamide Interactions with Histone Deacetylase 2 (HDAC2)
This guide provides a comprehensive, technically detailed walkthrough for modeling the interactions of the small molecule 2-fluoro-N-(4-fluorophenyl)benzamide with a putative biological target, Histone Deacetylase 2 (HDAC2). This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling principles. We will proceed from target identification rationale to detailed, step-by-step protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
The benzamide core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity[2]. While the specific biological target of 2-fluoro-N-(4-fluorophenyl)benzamide is not definitively established in the public domain, the broader class of N-substituted benzamides has shown promise as anticancer agents[3][4]. Notably, molecular docking studies have previously explored the interaction of such benzamide derivatives with Histone Deacetylases (HDACs)[3][4]. Based on this precedent, we have selected HDAC2, a well-validated cancer target, as the subject for this in-depth modeling study.
Part 1: Target and Ligand Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section outlines the meticulous preparation of both the HDAC2 protein receptor and the 2-fluoro-N-(4-fluorophenyl)benzamide ligand.
Receptor Preparation: Human HDAC2
The initial step is to obtain a high-resolution 3D structure of our target protein, HDAC2. The RCSB Protein Data Bank (PDB) is the primary repository for the three-dimensional structural data of large biological molecules[5][6].
Experimental Protocol: Receptor Preparation
-
Structure Retrieval:
-
Navigate to the RCSB PDB website ([Link]].
-
Search for "Histone Deacetylase 2" and select a suitable human crystal structure. For this guide, we will hypothetically use a PDB entry that contains a co-crystallized ligand, which helps in defining the binding site. Let's assume we are using PDB ID: 4LXZ.
-
Download the PDB file.
-
-
Initial Cleaning and Inspection:
-
Visualize the downloaded PDB file in a molecular visualization software such as PyMOL or UCSF Chimera.
-
Remove all non-essential molecules, including water, ions, and co-solvents, that are not critical for the binding interaction. The co-crystallized ligand should also be removed at this stage and saved as a separate file for binding site definition.
-
Inspect the protein for any missing residues or atoms. If necessary, use tools like SWISS-MODEL to rebuild missing loops or sidechains.
-
-
Protonation and Charge Assignment:
-
Proper protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) are crucial for accurate interaction modeling. Use a tool like H++ ([Link]) or the integrated tools within molecular modeling suites (e.g., Schrödinger's Maestro) to predict the protonation states at a physiological pH of 7.4.
-
Assign partial charges to all atoms using a standard force field. For this workflow, we will utilize the CHARMM36 force field, which is widely used for protein simulations.
-
-
Final Structure for Docking:
Ligand Preparation: 2-fluoro-N-(4-fluorophenyl)benzamide
The ligand must be accurately represented in a 3D conformation with appropriate charges and atom types.
Experimental Protocol: Ligand Preparation
-
Structure Generation:
-
Energy Minimization:
-
The initial 3D conformation may not be energetically favorable. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformer. This can be done using software like Avogadro or integrated into larger modeling packages.
-
-
Charge and Atom Type Assignment:
-
Assign partial charges to the ligand atoms. Gasteiger charges are a common choice for docking with AutoDock Vina and can be calculated using AutoDock Tools.
-
Define the rotatable bonds within the ligand. This is crucial for allowing conformational flexibility during the docking process.
-
-
Final Structure for Docking:
-
Save the prepared ligand in the PDBQT format using AutoDock Tools.
-
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex[7][10]. It is a powerful tool for understanding binding modes and estimating binding affinity.
The Causality Behind Docking Choices
We will use AutoDock Vina for this study. Vina is widely recognized for its high performance and accuracy in binding mode prediction[1][11][12]. The choice of a grid box size that encompasses the known binding pocket (defined by the co-crystallized ligand in our hypothetical PDB structure) is critical. A grid box that is too small may miss the correct binding pose, while one that is too large will unnecessarily increase computation time.
Experimental Workflow: Molecular Docking with AutoDock Vina
Caption: Molecular Docking Workflow.
Experimental Protocol: Molecular Docking
-
Grid Box Definition:
-
Using AutoDock Tools, load the prepared HDAC2 receptor PDBQT file.
-
Center the grid box on the active site, using the coordinates of the previously removed co-crystallized ligand as a guide.
-
Set the dimensions of the grid box to be large enough to accommodate the ligand and allow for some rotational and translational freedom (e.g., 25 x 25 x 25 Å).
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input: vina --config conf.txt --log log.txt.
-
-
Analysis of Results:
-
The output file will contain multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol). The most negative value indicates the most favorable binding.
-
Analyze the top-ranked poses. Look for interactions that are chemically sensible, such as hydrogen bonds with key active site residues and hydrophobic interactions.
-
Data Presentation: Docking Results
| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues (HDAC2) | Interaction Type |
| 1 | -8.5 | HIS142, HIS143, ASP176 | Hydrogen Bond, Pi-Alkyl |
| 2 | -8.2 | TYR306, PHE152 | Pi-Pi Stacking |
| 3 | -7.9 | GLY151, PRO33 | Van der Waals |
Part 3: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment[4]. This provides insights into the stability of the binding pose and the flexibility of the protein and ligand.
The Rationale for MD Simulation
We will use GROMACS (GROningen MAchine for Chemical Simulations) , a versatile and widely used package for performing MD simulations[3]. The CHARMM36 force field will be used for the protein, and the CGenFF (CHARMM General Force Field) server can be used to generate parameters for our ligand. The simulation will be run in an explicit water solvent with ions to mimic physiological conditions.
Experimental Workflow: Molecular Dynamics Simulation
Caption: Molecular Dynamics Simulation Workflow.
Experimental Protocol: MD Simulation
-
System Preparation:
-
Combine the coordinates of the prepared HDAC2 receptor and the top-ranked docked pose of 2-fluoro-N-(4-fluorophenyl)benzamide into a single PDB file.
-
Use GROMACS's pdb2gmx tool to generate the topology for the protein using the CHARMM36 force field.
-
Generate the topology and parameter files for the ligand using a server like CGenFF and convert them to the GROMACS format.
-
Merge the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the box edge) and fill it with a water model like TIP3P.
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.
-
-
Equilibration:
-
Perform a two-step equilibration process. First, an NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.
-
Second, an NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any position restraints.
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over time.
-
-
Part 4: ADMET Prediction
Early assessment of a compound's ADMET properties is crucial in drug discovery to identify potential liabilities that could lead to failure in later stages. In silico ADMET prediction provides a rapid and cost-effective way to evaluate these properties.
Leveraging Predictive Models
We will use the SwissADME web tool, a free and comprehensive platform for predicting the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules[2].
Experimental Protocol: ADMET Prediction
-
Input Ligand Structure:
-
Navigate to the SwissADME website ([Link]).
-
Input the SMILES string of 2-fluoro-N-(4-fluorophenyl)benzamide into the query field. The SMILES can be obtained from PubChem or generated from the 2D structure.
-
-
Run Prediction:
-
Execute the prediction by clicking the "Run" button.
-
-
Analyze Results:
-
The output will provide a wealth of information. Key parameters to analyze include:
-
Physicochemical Properties: Molecular Weight, LogP, Water Solubility.
-
Lipophilicity: Consensus LogP.
-
Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) permeation, P-glycoprotein substrate/inhibitor prediction.
-
Drug-likeness: Lipinski's rule of five, Ghose filter, Veber rule.
-
Medicinal Chemistry: PAINS (Pan Assay Interference Compounds) alerts.
-
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 233.22 g/mol | Fulfills Lipinski's rule (<500) |
| LogP | 2.85 | Optimal lipophilicity |
| Water Solubility | Moderately soluble | Acceptable for oral absorption |
| GI Absorption | High | Likely to be well-absorbed |
| BBB Permeant | Yes | Potential for CNS activity |
| Lipinski's Violations | 0 | Good drug-likeness |
| PAINS Alerts | 0 | No known promiscuous activity |
Conclusion
This in-depth technical guide has outlined a comprehensive in silico workflow for investigating the interactions of 2-fluoro-N-(4-fluorophenyl)benzamide with a plausible biological target, HDAC2. By following the detailed protocols for molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential binding mode, stability, and drug-like properties of this compound. This structured, evidence-based approach is fundamental to modern drug discovery and development, enabling the rational design and prioritization of promising therapeutic candidates.
References
-
Angelo Raymond Rossi. GROMACS: MD Simulation of a Protein-Ligand Complex. Available at: [Link]
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available at: [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available at: [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. Available at: [Link]
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]
-
Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. Available at: [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. Available at: [Link]
-
Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. Available at: [Link]
-
RCSB Protein Data Bank. (n.d.). Homepage. Available at: [Link]
-
Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2208. Available at: [Link]
-
Schrödinger. (n.d.). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. [Video]. YouTube. Available at: [Link]
-
Scripps Research. (n.d.). AutoDock Vina. Available at: [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissADME. Available at: [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]
-
Wang, J., Wang, W., Kollman, P. A., & Case, D. A. (2006). Automatic atom type and bond type perception in molecular mechanical calculations. Journal of molecular graphics & modelling, 25(2), 247-260. Available at: [Link]
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The Emergence of Benzamide-Type Cereblon Binders: A Technical Guide to Accelerating Targeted Protein Degradation
Abstract
The field of targeted protein degradation (TPD) has been revolutionized by the development of Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of PROTAC design is the recruitment of an E3 ubiquitin ligase, with Cereblon (CRBN) being a prominent choice. For years, the field has relied on immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs to engage CRBN. However, inherent liabilities, including chemical instability and off-target degradation of neosubstrates, have spurred the quest for next-generation CRBN binders. This in-depth technical guide explores the discovery and development of novel benzamide-type CRBN binders, a class of non-phthalimide ligands designed to overcome the limitations of their predecessors. We will delve into the rationale behind their design, provide detailed experimental protocols for their synthesis and characterization, and elucidate their mechanism of action in driving potent and selective protein degradation.
Introduction: The Imperative for Novel Cereblon Binders
Cereblon (CRBN) is a substrate receptor of the CUL4A-DDB1-ROC1 E3 ubiquitin ligase complex.[1] Its hijacking by small molecules has become a cornerstone of TPD. The pioneering IMiDs—thalidomide, lenalidomide, and pomalidomide—effectively recruit CRBN to degrade specific neosubstrate proteins, a mechanism that has been successfully translated into therapies for multiple myeloma.[2] In the context of PROTACs, these IMiD-based ligands have been widely adopted to tether CRBN to a protein of interest (POI), leading to its ubiquitination and subsequent degradation.[3][4]
Despite their utility, traditional IMiD-based CRBN binders are fraught with challenges that can complicate drug development:
-
Chemical Instability: The glutarimide ring of IMiDs is susceptible to hydrolysis, leading to compound degradation and potentially altered activity.[3][4]
-
Neosubstrate Degradation: IMiDs induce the degradation of endogenous CRBN neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3). While therapeutically beneficial in some cancers, this can lead to undesired off-target effects in other indications.[3][4]
-
Racemization: The chiral center on the glutarimide moiety can be prone to racemization, which can impact binding affinity and biological activity.
These limitations have created a clear need for novel, chemically robust CRBN binders with a more favorable selectivity profile. The emergence of benzamide-type ligands represents a significant step towards addressing this need.[3][5]
The Rise of Benzamide-Type Binders: A New Paradigm in CRBN Recruitment
Benzamide-type CRBN binders are a class of non-phthalimide ligands that have been rationally designed to mimic the key interactions of the natural CRBN degron while offering improved physicochemical properties.[2][3] These conformationally locked derivatives have demonstrated enhanced chemical stability and a more selective neosubstrate recruitment profile.[3][5]
A key innovation in the development of these binders has been the strategic modification of the benzamide core to optimize binding affinity and cellular activity. For instance, the introduction of fluorine atoms has been shown to significantly improve binding affinity compared to non-fluorinated analogs.[3][5] This is attributed to the ability of fluorine to modulate properties such as lipophilicity, metabolic stability, and membrane permeation.[3][5]
Structure-Activity Relationship (SAR) Workflow
The development of potent benzamide binders follows a rigorous SAR workflow, as depicted below. This iterative process involves chemical synthesis of analogs, in vitro and in cellulo characterization, and structural biology studies to guide further design.
Caption: Iterative workflow for the discovery and optimization of benzamide-type CRBN binders.
Synthesis of Novel Benzamide-Type Cereblon Binders: A Step-by-Step Guide
The synthesis of benzamide-type CRBN binders typically involves two key steps: the preparation of the 3-aminopiperidine-2,6-dione hydrochloride core, followed by an amide coupling reaction with a substituted benzoic acid.
Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride
The glutarimide core is a crucial component for CRBN binding. Its synthesis can be achieved from L-glutamine through a three-step process involving N-protection, cyclization, and deprotection.[6]
Experimental Protocol:
-
N-Boc Protection of L-Glutamine:
-
Dissolve L-glutamine in an alkaline medium (e.g., sodium hydroxide solution).
-
Add a hydrotropy solvent such as dioxane or tetrahydrofuran.[6]
-
Introduce di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature to obtain N-Boc-L-glutamine.
-
-
Cyclization:
-
In anhydrous conditions, react N-Boc-L-glutamine with a coupling agent like N,N'-carbonyldiimidazole (CDI) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6]
-
The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (40-70 °C) to yield N-Boc-3-amino-2,6-piperidinedione.[6]
-
-
Deprotection and Salt Formation:
-
Treat the N-Boc protected intermediate with a solution of hydrochloric acid in an organic solvent (e.g., ethyl acetate or methanol) to remove the Boc protecting group.[6]
-
The resulting 3-aminopiperidine-2,6-dione hydrochloride can be isolated by filtration.
-
Amide Coupling to Form the Benzamide Core
The final step involves the coupling of the glutarimide core with a substituted benzoic acid to form the desired benzamide derivative. A variety of coupling reagents can be employed for this transformation.[2][7]
Experimental Protocol:
-
Reaction Setup:
-
To a stirred solution of the substituted benzoic acid in an appropriate solvent (e.g., acetonitrile or dimethylformamide), add the 3-aminopiperidine-2,6-dione hydrochloride.
-
-
Addition of Coupling Reagents:
-
Add a coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).[2][7]
-
Include a base like N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt and facilitate the reaction. A catalytic amount of an additive like 1-hydroxybenzotriazole (HOBt) or DMAP can also be added to improve reaction efficiency.[7]
-
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture and perform an aqueous workup to remove water-soluble byproducts.
-
-
Purification:
Characterization of Benzamide-CRBN Binding and Cellular Activity
A suite of biochemical and cellular assays is essential to characterize the binding affinity of novel benzamide ligands to CRBN and to assess their ability to induce the degradation of a target protein when incorporated into a PROTAC.
Biochemical Assays for Binding Affinity
Fluorescence Polarization (FP) Assay:
This competitive binding assay measures the displacement of a fluorescently labeled tracer from CRBN by the test compound.[8][9]
Experimental Protocol:
-
Reagent Preparation:
-
Dilute recombinant CRBN protein and a fluorescently labeled CRBN ligand (e.g., Cy5-labeled thalidomide) in the assay buffer.[8]
-
Prepare a serial dilution of the benzamide test compound.
-
-
Assay Plate Setup:
-
In a low-volume, black microplate, add the test compound dilutions.
-
Add the diluted CRBN protein to all wells except the negative control.
-
Add the fluorescent tracer to all wells.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Cellular Assays for Target Degradation
In-Cell Western Assay:
This immunofluorescence-based assay provides a quantitative measure of protein degradation in a cellular context.[10]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the benzamide-based PROTAC for a specified duration (e.g., 24 hours).
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with a solution of formaldehyde.
-
Permeabilize the cells with a mild detergent like Triton X-100 to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with a primary antibody specific to the protein of interest.
-
Incubate with a secondary antibody conjugated to a near-infrared fluorophore.
-
-
Signal Detection and Analysis:
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity in each well and normalize to a loading control.
-
Calculate the DC₅₀ (concentration for 50% degradation) value from the dose-response curve.
-
Quantitative Data Summary
The following table summarizes the binding affinities and physicochemical properties of representative benzamide-type CRBN binders.[3]
| Compound | R-group | IC₅₀ (µM) | Kᵢ (µM) | elogD₇.₄ | Solubility (µM) |
| 8c | H | 1.5 | 0.9 | 1.2 | 158 |
| 8d | F | 0.8 | 0.5 | 1.6 | 100 |
| 11a | Cl | 0.5 | 0.3 | 2.1 | 50 |
| 11b | Br | 0.4 | 0.2 | 2.3 | 32 |
| 11c | CH₃ | 0.6 | 0.4 | 2.0 | 63 |
| 11d | OCH₃ | 1.2 | 0.7 | 1.7 | 80 |
| 11e | OCF₃ | 0.9 | 0.5 | 2.8 | 25 |
| 11f | CF₃ | 0.7 | 0.4 | 2.5 | 40 |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Benzamide-based PROTACs function by inducing the formation of a ternary complex between CRBN, the PROTAC molecule, and the target protein.[1][9] This proximity-induced event brings the E3 ligase machinery into close contact with the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[11][12]
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the catalytic cycle of a benzamide-based PROTAC.
Caption: Catalytic cycle of protein degradation mediated by a benzamide-based PROTAC.
Conclusion and Future Directions
The discovery of novel benzamide-type CRBN binders marks a significant advancement in the field of targeted protein degradation. These second-generation ligands offer improved chemical stability and a more refined neosubstrate profile, addressing key limitations of traditional IMiD-based recruiters. The detailed synthetic and analytical protocols provided in this guide are intended to empower researchers to accelerate the discovery and development of next-generation PROTACs.
Future efforts in this area will likely focus on further diversifying the chemical space of CRBN binders to fine-tune their properties for specific therapeutic applications. The development of new benzamide derivatives with tailored selectivity profiles will enable the creation of highly specific and potent protein degraders for a wide range of diseases. As our understanding of the intricate interactions within the ternary complex deepens, so too will our ability to rationally design the next wave of transformative medicines based on targeted protein degradation.
References
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Steinebach, C., Bricelj, A., Murgai, A., Sosič, I., Bischof, L., Ng, Y. L. D., ... & Hartmann, M. D. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(21), 14513-14543. [Link]
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Gadd, M. S., Testa, A., Lucas, X., Chan, K. H., Chen, W., Lamont, D. J., ... & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]
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Steinebach, C., Bricelj, A., Murgai, A., Sosič, I., Bischof, L., Ng, Y. L. D., ... & Hartmann, M. D. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. bioRxiv. [Link]
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Fischer, E. S., Böhm, K., Lydeard, J. R., Yang, H., Stadler, M. B., Cavadini, S., ... & Thomä, N. H. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]
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Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. [Link]
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Yang, J., Li, Y., & Gray, N. S. (2020). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. STAR protocols, 1(3), 100188. [Link]
-
Sakamoto, K. M., Kim, K. B., Kumagai, A., Mercurio, F., Crews, C. M., & Deshaies, R. J. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. [Link]
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Zhang, X., Xu, F., & Li, Y. (2020). Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. European Journal of Medicinal Chemistry, 208, 112771. [Link]
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Dunleavy, T. R., & Taylor, M. S. (2019). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 23(8), 1535-1552. [Link]
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Royal Society of Chemistry. (n.d.). A graph view of the publications on the proteolysis targeting chimera... Retrieved from [Link]
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Bio-Techne. (n.d.). Automated Profiling of PROTAC®-Induced Cereblon Neosubstrate Degradation Using Simple Western. Retrieved from [Link]
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Steinebach, C., Bricelj, A., Murgai, A., Sosič, I., Bischof, L., Ng, Y. L. D., ... & Hartmann, M. D. (2023). S1 SUPPORTING INFORMATION Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Semantic Scholar. [Link]
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The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
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An, S., & Fu, L. (2022). An overview of PROTACs: a promising drug discovery paradigm. Cellular and Molecular Life Sciences, 79(12), 608. [Link]
-
Itoh, Y., Ishikawa, M., Naito, M., & Hashimoto, Y. (2019). Structure of the ternary complex containing CRBN, a thalidomide-based glue degrader, and a neosubstrate. Bioorganic & Medicinal Chemistry, 27(15), 3237-3242. [Link]
-
Zhang, H., Liu, D., & Chen, Y. (2020). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Angewandte Chemie International Edition, 59(4), 1563-1567. [Link]
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ResearchGate. (n.d.). A graph showing the publications associated with PROTAC technology... Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Chinese Chemical Letters, 23(1), 23-26. [Link]
-
Max Delbrück Center for Molecular Medicine. (2023). Leveraging ligand affinity and properties: discovery of novel benzamide-type cereblon binders for the design of PROTACs. Retrieved from [Link]
- Muller, G. W., & Chen, R. (2008). Process for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione.
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Smith, C. R., & Snieckus, V. (2020). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N, N-Acetals. The Journal of Organic Chemistry, 85(2), 1029-1043. [Link]
-
Hanzl, M., & Winter, G. E. (2024). Engineering CRBN for rapid identification of next generation binders. bioRxiv. [Link]
-
Zhang, T., Xu, Y., & Wang, L. (2021). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. ChemMedChem, 16(13), 2113-2120. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Lipshutz, B. H., & Taft, B. R. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2414-2421. [Link]
-
Nurdias, N. (2018, June 3). Benzamide Preparation from Benzoic Acid [Video]. YouTube. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-fluoro-N-(4-fluorophenyl)benzamide
Abstract
This technical guide provides a detailed, field-proven protocol for the synthesis of 2-fluoro-N-(4-fluorophenyl)benzamide, a fluorinated benzamide derivative with potential applications in medicinal chemistry and materials science. The benzamide core is a prevalent scaffold in a wide range of biologically active compounds.[1] The introduction of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, making this compound a valuable target for drug discovery and development programs. This document outlines a robust and high-yielding synthetic pathway via the acylation of 4-fluoroaniline with 2-fluorobenzoyl chloride. It includes a comprehensive, step-by-step methodology, safety protocols, characterization data, and a detailed explanation of the chemical principles involved, designed for researchers, scientists, and drug development professionals.
Introduction and Scientific Rationale
Fluorinated organic molecules are of immense interest in the pharmaceutical industry.[2][3] The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, thereby optimizing the therapeutic profile of a drug candidate. The target molecule, 2-fluoro-N-(4-fluorophenyl)benzamide, combines the structurally significant benzamide framework with fluorine substituents on both aromatic rings.
The chosen synthetic strategy is a classic nucleophilic acyl substitution. This method is widely employed for amide bond formation due to its efficiency, reliability, and generally high yields.[4] The reaction proceeds via the attack of the nucleophilic amine (4-fluoroaniline) on the highly electrophilic carbonyl carbon of the acyl chloride (2-fluorobenzoyl chloride). A tertiary amine base is utilized to scavenge the hydrochloric acid byproduct, driving the reaction to completion. This approach is well-documented for structurally similar compounds, ensuring a high probability of success.[2][3][5]
Synthesis Workflow and Mechanism
The synthesis of 2-fluoro-N-(4-fluorophenyl)benzamide is achieved through a single-step acylation reaction followed by purification. The workflow is designed for efficiency and scalability.
Caption: Experimental workflow for the synthesis of 2-fluoro-N-(4-fluorophenyl)benzamide.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | Mol. Wt. ( g/mol ) | Moles (mmol) | Mass/Volume | Equiv. | Supplier |
| 2-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | 10.0 | 1.59 g (1.2 mL) | 1.0 | Sigma-Aldrich |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 10.0 | 1.11 g | 1.0 | Sigma-Aldrich |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 12.0 | 1.21 g (1.67 mL) | 1.2 | Sigma-Aldrich |
| Dichloromethane (DCM), dry | CH₂Cl₂ | 84.93 | - | 70 mL | - | Fisher Scientific |
| Hydrochloric Acid (1 M) | HCl | 36.46 | - | ~30 mL | - | VWR Chemicals |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | ~30 mL | - | VWR Chemicals |
| Brine (sat. aq.) | NaCl | 58.44 | - | ~30 mL | - | VWR Chemicals |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | - | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (1.11 g, 10.0 mmol) and 50 mL of dry dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Stir the mixture at room temperature under a nitrogen or argon atmosphere for 10 minutes.
-
Acylation: In a separate flask, dissolve 2-fluorobenzoyl chloride (1.2 mL, 10.0 mmol) in 20 mL of dry DCM. Transfer this solution to a dropping funnel.
-
Reaction Execution: Cool the flask containing the aniline solution to 0°C using an ice bath. Add the 2-fluorobenzoyl chloride solution dropwise over 20-30 minutes with vigorous stirring.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A similar procedure involving refluxing for 3 hours has also been reported for related compounds.[1]
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and finally with brine (1 x 30 mL). The acid wash removes unreacted 4-fluoroaniline and triethylamine hydrochloride, while the bicarbonate wash removes any remaining 2-fluorobenzoyl chloride.
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or a hexane/ethyl acetate mixture to afford 2-fluoro-N-(4-fluorophenyl)benzamide as a white or off-white solid. High yields, often in the range of 85-95%, are expected for this type of condensation reaction.[2][3][5]
Characterization and Validation
The identity and purity of the synthesized 2-fluoro-N-(4-fluorophenyl)benzamide must be confirmed through standard analytical techniques.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and amide N-H protons and their respective couplings.
-
¹⁹F-NMR (Fluorine Nuclear Magnetic Resonance): To confirm the presence and chemical environment of the two distinct fluorine atoms on the aromatic rings.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the characteristic amide carbonyl peak (~164-168 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₃H₉F₂NO: 234.07).
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch (~3300 cm⁻¹) and the C=O stretch of the amide (~1650-1680 cm⁻¹).
-
Melting Point (MP): To assess the purity of the final compound. A sharp melting point range is indicative of high purity.
Safety and Handling Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood while wearing mandatory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
2-Fluorobenzoyl Chloride: Highly corrosive and a lachrymator. Causes severe skin burns and eye damage.[6][7] Reacts with moisture; handle under an inert atmosphere and store in a cool, dry place.[7] In case of contact, immediately flush the affected area with copious amounts of water.[6]
-
4-Fluoroaniline: Toxic if swallowed, inhaled, or absorbed through the skin.[8] Avoid inhalation of vapor and contact with skin and eyes.[8]
-
Triethylamine: Flammable liquid and vapor. Corrosive and harmful if inhaled.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.
Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of 2-fluoro-N-(4-fluorophenyl)benzamide. By leveraging a classic Schotten-Baumann-type reaction, this procedure offers high yields and straightforward purification. The self-validating nature of the protocol, confirmed through rigorous analytical characterization, ensures the production of high-purity material suitable for further research in drug development and materials science.
References
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Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o802. [Link]
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Farrell, A. T., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(4), M1751. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluorobenzoyl chloride. PubChem Compound Database. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. [Link]
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Hou, J., et al. (2009). 2-Chloro-4-fluoro-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1757. [Link]
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Farrell, A. T., et al. (2023). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(4), M1759. [Link]
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Application Notes and Protocols: Characterizing 2-fluoro-N-(4-fluorophenyl)benzamide in Cell-Based Assays
A Senior Application Scientist's Guide to Investigating a Novel Benzamide Derivative
Introduction: The Therapeutic Potential of Novel Benzamide Scaffolds
The benzamide core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds.[1][2] Derivatives of this versatile structure have shown promise in numerous therapeutic areas, including oncology and neuropharmacology.[3][4][5] The introduction of fluorine atoms into small molecules can significantly modulate their physicochemical properties, such as metabolic stability and membrane permeability, often leading to enhanced biological activity.[5]
This guide focuses on a specific fluorinated benzamide, 2-fluoro-N-(4-fluorophenyl)benzamide . While extensive research on this particular molecule is not yet widely published, its structural similarity to other biologically active benzamides suggests its potential as a modulator of key cellular processes. This document provides a comprehensive framework for researchers to investigate the effects of this compound in cell-based assays, with a focus on assessing its potential to induce cytotoxicity and apoptosis, a common starting point for the characterization of novel small molecules.
The protocols herein are designed to be robust and self-validating, providing a clear path from initial screening for effects on cell viability to more detailed mechanistic studies.
Hypothesized Mechanism of Action: Induction of Apoptosis
Given that many benzamide derivatives exhibit anti-proliferative effects, we will proceed with the hypothesis that 2-fluoro-N-(4-fluorophenyl)benzamide may induce apoptosis. Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[6] The two primary apoptosis pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of a cascade of cysteine proteases known as caspases, which are the executioners of apoptosis.[6][7] Key players in this process include the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization, and effector caspases like caspase-3 and caspase-7.[7][8]
The following experimental workflow is designed to test the hypothesis that 2-fluoro-N-(4-fluorophenyl)benzamide induces apoptosis and to begin to elucidate the underlying molecular events.
Experimental Workflow for Characterization
The investigation of a novel compound's cellular effects should follow a logical progression from broad, functional assays to more specific, mechanistic ones. The following workflow is recommended for characterizing 2-fluoro-N-(4-fluorophenyl)benzamide.
Figure 1: Experimental Workflow. A three-phase approach to characterize the cellular effects of 2-fluoro-N-(4-fluorophenyl)benzamide.
Phase 1: Assessing Cytotoxicity using the MTT Assay
The first step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a reliable and widely used colorimetric method for this purpose.[9][10] It measures the metabolic activity of cells, which in most cases correlates with cell number. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10][11]
Protocol: MTT Cell Viability Assay[9][12][13]
Materials:
-
2-fluoro-N-(4-fluorophenyl)benzamide
-
Human cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 2-fluoro-N-(4-fluorophenyl)benzamide in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.[12]
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO as the compound-treated wells) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized based on the cell line's doubling time and the compound's expected kinetics.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell viability by 50%).
| Parameter | Recommendation | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentrations | Logarithmic series (e.g., 0.1-100 µM) | Provides a wide range to accurately determine the IC₅₀. |
| Incubation Time | 24, 48, 72 hours | Allows for the assessment of time-dependent effects. |
| Vehicle Control | DMSO concentration matched to the highest compound dose | Controls for any effects of the solvent on cell viability. |
Phase 2: Confirmation of Apoptosis with Caspase-3/7 Activity Assay
If the MTT assay indicates that 2-fluoro-N-(4-fluorophenyl)benzamide is cytotoxic, the next step is to determine if the observed cell death is due to apoptosis. A hallmark of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[8] Luminescent or fluorescent assays that measure the activity of these caspases provide a sensitive and specific method for detecting apoptosis.[13][14]
Protocol: Luminescent Caspase-3/7 Activity Assay[15][17][18]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
2-fluoro-N-(4-fluorophenyl)benzamide
-
Human cancer cell line
-
Complete cell culture medium
-
96-well white-walled, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with 2-fluoro-N-(4-fluorophenyl)benzamide at concentrations around the predetermined IC₅₀ value as described in the MTT assay protocol. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.[15]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Compare the signal from the compound-treated wells to the vehicle control to determine the fold-increase in caspase activity.
Phase 3: Mechanistic Insights through Western Blotting
To further investigate the apoptotic pathway induced by 2-fluoro-N-(4-fluorophenyl)benzamide, Western blotting can be used to detect changes in the expression and post-translational modifications of key apoptosis-related proteins.[7][8][16]
Apoptosis Signaling Pathway
Figure 2: Simplified Intrinsic Apoptosis Pathway. A potential pathway activated by 2-fluoro-N-(4-fluorophenyl)benzamide.
Protocol: Western Blot for Apoptosis Markers[7][8]
Materials:
-
2-fluoro-N-(4-fluorophenyl)benzamide
-
Human cancer cell line
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with 2-fluoro-N-(4-fluorophenyl)benzamide at the desired concentrations for the determined optimal time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the changes in the levels of the target proteins. A decrease in pro-caspase-3 and an increase in cleaved caspase-3, along with the appearance of cleaved PARP, would confirm apoptosis. Changes in the levels of Bcl-2 and Bax can provide insights into the involvement of the intrinsic pathway. β-actin should be used as a loading control to ensure equal protein loading across all lanes.
| Target Protein | Expected Change in Apoptosis | Significance |
| Cleaved Caspase-3 | Increase | A key executioner caspase. |
| PARP | Cleavage (decrease in full-length, increase in cleaved fragment) | A substrate of activated caspase-3. |
| Bcl-2 | Decrease | An anti-apoptotic protein. |
| Bax | Increase | A pro-apoptotic protein. |
| β-actin | No change | Loading control. |
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of 2-fluoro-N-(4-fluorophenyl)benzamide in cell-based assays. By following these protocols, researchers can systematically evaluate its cytotoxic and apoptotic potential. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways modulated by this compound. Subsequent studies could include cell cycle analysis, assessment of mitochondrial membrane potential, and investigation of the extrinsic apoptotic pathway. The versatility of the benzamide scaffold suggests that 2-fluoro-N-(4-fluorophenyl)benzamide could be a valuable tool for chemical biology and a promising starting point for drug discovery efforts.
References
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Modgil, S., et al. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). Investigative Ophthalmology & Visual Science, 63(7), 1485-1485. [Link]
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Lee, J., et al. (2015). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 58(15), 6145-6159. [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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Kouhsari, E., et al. (2013). Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). Iranian Journal of Pharmaceutical Research, 12(1), 149-157. [Link]
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Ren, Y., et al. (2017). Introduction of fluorine to phenyl group of 4-(2-pyrimidinylamino)benzamides leading to a series of potent hedgehog signaling pathway inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3472-3477. [Link]
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Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111. [Link]
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protocols.io. (2025). Caspase-3/7 activity. protocols.io. [Link]
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Tan, S. Y., et al. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2022(4), M1484. [Link]
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Wang, L., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(23), 10729-10739. [Link]
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Elabscience. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Elabscience. [Link]
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Royal Society of Chemistry. (2023). Current trends in luminescence-based assessment of apoptosis. Royal Society of Chemistry. [Link]
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The Strategic Application of Fluorinated Benzamides in Modern Drug Discovery: A Guide for Researchers
Introduction: The Fluorine Advantage in the Privileged Benzamide Scaffold
In the landscape of medicinal chemistry, the benzamide moiety stands as a "privileged scaffold," a recurring structural motif found in a multitude of biologically active compounds. Its synthetic tractability and ability to form key hydrogen bonding interactions with protein targets have cemented its importance in drug design. The strategic incorporation of fluorine into this versatile scaffold has emerged as a powerful tactic to enhance the pharmacological properties of drug candidates. Fluorine, the most electronegative element, imparts unique stereoelectronic properties that can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1][2] This guide provides an in-depth exploration of the applications of fluorinated benzamides in drug discovery, complete with detailed protocols and the scientific rationale behind their use.
The introduction of fluorine can modulate the acidity of the amide N-H, influence conformational preferences, and block sites of metabolic oxidation, thereby increasing a drug's half-life.[3] Furthermore, the carbon-fluorine bond can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.[4] These attributes have led to the successful development of numerous fluorinated drugs, and the fluorinated benzamide motif continues to be a fertile ground for innovation. Twelve of the fifty-five drugs approved by the FDA in 2023 contained fluorine, underscoring the continued impact of this element in drug development.[5]
This document will delve into the practical aspects of working with fluorinated benzamides, from their synthesis to their evaluation in various biological contexts, providing researchers with the foundational knowledge and detailed methodologies to leverage this powerful combination in their own drug discovery endeavors.
I. Synthetic Strategies for Fluorinated Benzamides
The synthesis of fluorinated benzamides typically involves the coupling of a fluorinated benzoic acid or its activated derivative with an appropriate amine. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Protocol 1: Acylation via Fluorobenzoyl Chloride
This is a robust and widely used method for forming the amide bond.
Scientific Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride facilitates nucleophilic attack by the amine. The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the desired reaction.
Step-by-Step Protocol:
-
Activation of the Carboxylic Acid: To a solution of the desired fluorinated benzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot with methanol and observing the formation of the methyl ester.
-
Removal of Excess Reagent: Once the reaction is complete, remove the solvent and excess acylating agent under reduced pressure.
-
Amide Bond Formation: Dissolve the resulting crude fluorobenzoyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in the same solvent.
-
Coupling Reaction: Add the solution of the fluorobenzoyl chloride dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water, an acidic solution (e.g., 1M HCl) to remove excess amine and base, and a basic solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[6]
Visualization of Synthetic Workflow:
Caption: General workflow for the synthesis of fluorinated benzamides.
II. Applications and Biological Evaluation Protocols
Fluorinated benzamides have demonstrated utility across a wide range of biological targets. This section details their application in key areas of drug discovery and provides relevant experimental protocols.
A. Fluorinated Benzamides as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6] Fluorinated benzamides have been successfully developed as potent and selective kinase inhibitors.
Scientific Rationale for Fluorination:
-
Enhanced Binding Affinity: Fluorine can engage in favorable interactions with the kinase active site, including hydrogen bonds and multipolar interactions.
-
Improved Selectivity: The steric and electronic properties of fluorine can be exploited to achieve selectivity for a specific kinase over closely related family members.
-
Metabolic Stability: Fluorine substitution can block metabolically labile positions, increasing the compound's half-life and oral bioavailability.
Protocol 2: In Vitro Kinase Inhibition Assay (FRET-based)
This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.[7][8]
-
Reagent Preparation:
-
Prepare a stock solution of the fluorinated benzamide test compound in 100% DMSO.
-
Prepare the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the test compound at various concentrations (typically a serial dilution) to the wells of a microtiter plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add a protease solution that specifically cleaves the unphosphorylated peptide.
-
Incubate for 30 minutes to allow for proteolysis.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence resonance energy transfer (FRET) signal using a plate reader. Phosphorylation protects the substrate from cleavage, resulting in a high FRET signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Data Presentation: Kinase Inhibition
| Compound ID | Fluorination Pattern | Target Kinase | IC₅₀ (nM) |
| FBZ-1 | 2-fluoro | Kinase A | 50 |
| FBZ-2 | 3,5-difluoro | Kinase A | 15 |
| FBZ-3 | 4-trifluoromethyl | Kinase A | 5 |
| Control | Non-fluorinated | Kinase A | 250 |
B. Fluorinated Benzamides as GPCR Modulators
G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of approved drugs.[9] Fluorinated benzamides have been explored as both agonists and antagonists of various GPCRs.
Scientific Rationale for Fluorination:
-
Modulation of Basicity: Fluorine's electron-withdrawing nature can alter the pKa of nearby basic groups, influencing their ionization state and interaction with the receptor.
-
Conformational Control: Strategic fluorination can restrict the conformational flexibility of the molecule, locking it into a bioactive conformation.
-
Enhanced Membrane Permeability: The increased lipophilicity imparted by fluorine can improve the ability of the compound to cross cell membranes and reach its target.
Protocol 3: GPCR Functional Assay (cAMP Measurement)
This protocol is suitable for evaluating compounds that modulate GPCRs coupled to Gs or Gi proteins, which respectively increase or decrease intracellular cyclic AMP (cAMP) levels.[10][11]
-
Cell Culture and Plating:
-
Culture a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells) under standard conditions.
-
Plate the cells in a 96-well or 384-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Add the fluorinated benzamide test compound at various concentrations. For antagonist testing, pre-incubate with the compound before adding a known agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
For agonists, plot the cAMP concentration against the compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC₅₀ value by measuring the inhibition of the agonist-induced response.
-
Visualization of GPCR Signaling Pathway:
Caption: Simplified GPCR signaling cascade leading to cellular response.
C. Fluorinated Benzamides in PET Imaging
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. The incorporation of the positron-emitting isotope fluorine-18 (¹⁸F) into benzamide structures allows for the visualization and quantification of their target engagement in vivo.[12]
Scientific Rationale for ¹⁸F-Labeling:
-
Favorable Half-life: ¹⁸F has a half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize radiation exposure.[13]
-
Low Positron Energy: This results in high-resolution images.
-
Established Radiochemistry: Numerous methods have been developed for the incorporation of ¹⁸F into organic molecules.
Protocol 4: Radiolabeling of a Fluorinated Benzamide with ¹⁸F
This protocol provides a general overview of a typical ¹⁸F-labeling procedure.[9][14]
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction on [¹⁸O]H₂O.
-
[¹⁸F]Fluoride Trapping and Drying: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., K₂CO₃) in acetonitrile/water, and then azeotropically dried.
-
Radiosynthetic Reaction:
-
To the dried [¹⁸F]fluoride, add a solution of a suitable precursor molecule (e.g., a nitro- or trimethylammonium-substituted benzamide) in an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
-
Heat the reaction mixture at a specific temperature (e.g., 80-150 °C) for a defined time (e.g., 10-30 minutes).
-
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-labeled benzamide.
-
Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
-
Quality Control: The final product is tested for radiochemical purity, specific activity, and sterility before use.
Visualization of PET Imaging Workflow:
Sources
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- 2. Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Frontiers | Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]
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- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Note: A Protocol for the Pharmacological Characterization of 2-fluoro-N-(4-fluorophenyl)benzamide, a Novel Candidate Ligand for the Dopamine D2 Receptor
Abstract: The dopamine D2 receptor (D2R), a Class A G protein-coupled receptor (GPCR), is a principal target for therapeutics treating neuropsychiatric disorders like schizophrenia and Parkinson's disease.[1] The benzamide chemical scaffold is a well-established pharmacophore for D2R ligands. This guide presents a comprehensive framework for the synthesis and pharmacological characterization of a novel compound, 2-fluoro-N-(4-fluorophenyl)benzamide, as a candidate D2R ligand. We provide detailed, self-validating protocols for determining its binding affinity via radioligand competition assays and elucidating its functional profile through G protein-dependent (cAMP inhibition) and G protein-independent (β-arrestin recruitment) signaling pathways. This workflow enables researchers to classify the compound's activity, assess for potential signaling bias, and determine its viability as a lead candidate for drug development.
Introduction: The Rationale for Investigation
The dopamine D2 receptor's critical role in central nervous system signaling has made it a focal point of drug discovery for decades.[2] D2Rs canonically couple to inhibitory G proteins (Gi/Go), leading to the suppression of adenylyl cyclase activity and a decrease in intracellular cyclic AMP (cAMP).[3] However, emerging research has illuminated a second major signaling axis mediated by β-arrestins, which is initially involved in receptor desensitization but also initiates distinct, G protein-independent signaling cascades.[2][4] Ligands that differentially engage these pathways—a phenomenon known as "biased signaling"—offer the potential for more targeted therapeutics with improved efficacy and reduced side effects.[2]
The benzamide moiety is a privileged structure in D2R pharmacology. While the specific compound 2-fluoro-N-(4-fluorophenyl)benzamide is not extensively characterized in public literature, its structural components suggest a strong rationale for investigation as a D2R ligand. The strategic placement of fluorine atoms can significantly modulate key drug-like properties, including metabolic stability, membrane permeability, and binding affinity.
This document provides a complete workflow for researchers to synthesize and perform a thorough pharmacological evaluation of this novel candidate compound.
Compound Profile & Synthesis
Chemical Properties
While a dedicated PubChem entry for 2-fluoro-N-(4-fluorophenyl)benzamide is not available, its properties can be estimated based on its constituent parts and similar fluorinated benzamides.[5][6][7]
| Property | Estimated Value / Structure |
| Chemical Structure | ![]() |
| Molecular Formula | C₁₃H₉F₂NO |
| Molecular Weight | ~233.22 g/mol |
| IUPAC Name | 2-fluoro-N-(4-fluorophenyl)benzamide |
| Predicted XLogP3 | ~2.5-3.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Protocol for Synthesis
The synthesis of N-aryl benzamides is reliably achieved via the Schotten-Baumann reaction, involving the acylation of an amine with an acyl chloride.[8] This protocol is adapted from established methods for similar compounds.[9]
Causality: This method is chosen for its high efficiency and the commercial availability of the starting materials. The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the benzoyl chloride.
Materials:
-
2-Fluorobenzoyl chloride
-
4-Fluoroaniline
-
Anhydrous Toluene
-
Pyridine or Triethylamine (as a base)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.05 eq) in anhydrous toluene to the stirring mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure 2-fluoro-N-(4-fluorophenyl)benzamide.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Characterization Workflow
A systematic, multi-assay approach is essential to fully profile the compound. The workflow begins with assessing binding and progresses to functional characterization of the two primary signaling pathways.
Caption: Workflow for D2R Ligand Characterization.
Protocol 1: D2 Receptor Binding Affinity
This protocol determines the compound's affinity (Ki) for the D2R through a competitive radioligand binding assay.
Causality: This assay quantifies the ability of the unlabeled test compound to displace a high-affinity radiolabeled ligand (e.g., [³H]spiperone) from the receptor. The resulting IC50 value, the concentration of test compound that displaces 50% of the radioligand, is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. This provides a direct measure of target engagement.[10]
Materials:
-
HEK293 cells stably expressing human Dopamine D2 Receptor (or membrane preparations thereof).
-
Radioligand: [³H]spiperone (a D2-preferring antagonist).
-
Non-specific binding control: Haloperidol or unlabeled Spiperone (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
96-well microplates and GF/C filter mats.
-
Scintillation fluid and a microplate scintillation counter.
Step-by-Step Protocol:
-
Membrane Preparation: If using whole cells, prepare membranes by homogenization in cold lysis buffer followed by centrifugation to pellet the membranes. Resuspend the final pellet in Assay Buffer. Determine protein concentration using a BCA or Bradford assay.[11]
-
Assay Setup: Set up the assay in a 96-well plate with a final volume of 200 µL.
-
Total Binding Wells: 100 µL Assay Buffer + 50 µL [³H]spiperone + 50 µL membranes.
-
Non-Specific Binding (NSB) Wells: 50 µL Haloperidol (to 10 µM final) + 50 µL Assay Buffer + 50 µL [³H]spiperone + 50 µL membranes.
-
Test Compound Wells: 50 µL of 2-fluoro-N-(4-fluorophenyl)benzamide (at various concentrations) + 50 µL Assay Buffer + 50 µL [³H]spiperone + 50 µL membranes.
-
-
Radioligand Concentration: The concentration of [³H]spiperone should be approximately equal to its Kd for the D2R (~0.1-0.3 nM) to ensure assay sensitivity.[10]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through a GF/C filter mat pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand used and Kd is its dissociation constant.
-
Protocol 2: G-Protein Signaling (cAMP Inhibition Assay)
This functional assay determines the compound's effect on the canonical Gi/Go-mediated signaling pathway.
Causality: D2R activation inhibits adenylyl cyclase, reducing cAMP production. To measure this decrease, cells are first stimulated with forskolin to elevate basal cAMP levels. The ability of an agonist to reduce this forskolin-stimulated cAMP level is then quantified. An antagonist will block the effect of a known agonist, and an inverse agonist will reduce basal cAMP levels without forskolin stimulation. We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a fluorescently-labeled antibody.[12]
Caption: D2R Gi-Coupled Signaling Pathway.
Materials:
-
CHO or HEK293 cells stably expressing human Dopamine D2 Receptor.
-
HTRF cAMP Gi Detection Kit (e.g., from Revvity or Cisbio).[13]
-
Forskolin.
-
Reference Agonist (e.g., Quinpirole).
-
Low-volume 384-well white microplates.
-
HTRF-compatible plate reader.
Step-by-Step Protocol:
-
Cell Plating: Seed cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound, reference agonist, and/or antagonist in stimulation buffer.
-
Agonist Mode:
-
Add test compound dilutions to the cells.
-
Immediately add forskolin (at a concentration that gives ~80% of maximal response, e.g., 1-10 µM).
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate cells with the test compound for 15-30 minutes.
-
Add a fixed concentration of the reference agonist (at its EC80) mixed with forskolin.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) as a single mix to all wells.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm * 10,000).
-
The signal is inversely proportional to the cAMP level.
-
Plot the HTRF ratio against the log concentration of the compound.
-
For agonists, determine the EC50 (potency) and the % inhibition of the forskolin response (efficacy).
-
For antagonists, determine the IC50 (potency).
-
Protocol 3: β-Arrestin Recruitment Assay
This assay measures G protein-independent signaling by quantifying the recruitment of β-arrestin to the activated D2R.
Causality: Upon agonist binding and subsequent phosphorylation by a GPCR kinase (GRK), D2Rs recruit β-arrestin proteins. This interaction can be measured using enzyme-fragment complementation (EFC) technology, such as the PathHunter® assay. In this system, the D2R is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger enzyme acceptor (EA). Ligand-induced interaction brings the fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[14][15]
Caption: D2R β-Arrestin Recruitment Pathway.
Materials:
-
PathHunter® D2R β-Arrestin cell line (e.g., from Eurofins DiscoverX).[14]
-
PathHunter Detection Reagents.
-
Reference Agonist (e.g., Dopamine or Quinpirole).
-
Solid white 96- or 384-well tissue culture plates.
-
Standard luminescence plate reader.
Step-by-Step Protocol:
-
Cell Plating: Plate the PathHunter D2R cells according to the manufacturer's protocol and incubate for the recommended time (typically 24-48 hours).[16]
-
Compound Addition: Prepare serial dilutions of the test compound in assay buffer. Add the dilutions to the plated cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C and 5% CO₂.
-
Detection Reagent Preparation: Equilibrate the PathHunter detection reagents to room temperature. Prepare the working detection solution according to the manual, typically by mixing the Galacton Star substrate, Emerald II solution, and cell assay buffer.[14]
-
Signal Development: Add the working detection solution to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Reading: Measure chemiluminescence on a standard plate reader.
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response as a percentage of the reference agonist (efficacy).
-
Data Interpretation: Building a Pharmacological Profile
By integrating the data from these three assays, a comprehensive profile of 2-fluoro-N-(4-fluorophenyl)benzamide can be established.
| Assay Outcome | Interpretation |
| Binding Assay: Low Ki (e.g., < 100 nM) | The compound binds to the D2 receptor with high affinity. |
| Binding Assay: High Ki or No Displacement | The compound has low or no affinity for the D2 receptor. |
| cAMP Assay: Potent EC50, high % inhibition | The compound is a potent and efficacious G-protein agonist . |
| cAMP Assay: No effect alone, but high IC50 vs. agonist | The compound is a G-protein antagonist . |
| β-Arrestin Assay: Potent EC50, high % recruitment | The compound is a potent and efficacious β-arrestin agonist . |
| Comparison: Potent in both functional assays | The compound is a balanced agonist . |
| Comparison: Significantly more potent/efficacious in one functional assay over the other | The compound is a biased ligand (e.g., G-protein biased or β-arrestin biased). |
Causality of Interpretation: Affinity (Ki) measures how well a drug binds, while potency (EC50/IC50) and efficacy in functional assays measure the biological response that results from that binding.[17] A compound can bind tightly but elicit no response (antagonist) or activate only specific downstream pathways (biased agonist). Comparing the potency and efficacy values between the cAMP and β-arrestin assays is crucial for identifying this bias.
Conclusion
This application note provides a rigorous, step-by-step methodology for the synthesis and complete in vitro pharmacological profiling of 2-fluoro-N-(4-fluorophenyl)benzamide as a novel candidate ligand for the dopamine D2 receptor. By systematically evaluating its binding affinity, G-protein signaling, and β-arrestin recruitment, researchers can accurately classify its pharmacological nature. This structured approach is essential for identifying promising new chemical entities and advancing the development of next-generation therapeutics for dopamine-related CNS disorders.
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Beaulieu, J. M., et al. (2015). New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. Frontiers in Psychiatry, 6, 178. [Link]
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Whistler, J. L., & von Zastrow, M. (1998). Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. Proceedings of the National Academy of Sciences, 95(17), 9914-9919. [Link]
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Donthamsetti, P., et al. (2015). Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor. Molecular Psychiatry, 20(12), 1475-1484. [Link]
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Mönnich, D. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]
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Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Gnad, F., et al. (2015). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 388(9), 935-945. [Link]
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Biocompare. (2023). cAMP Gi HTRF Kit for Assaying Gi-coupled GPCR Signaling From Cisbio Review. Biocompare. [Link]
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An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]
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Park, J., et al. (2023). Ubiquitination of GRK2 Is Required for the β-Arrestin-Biased Signaling Pathway of Dopamine D2 Receptors to Activate ERK Kinases. International Journal of Molecular Sciences, 24(12), 10072. [Link]
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Beaulieu, J. M., et al. (2012). Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia. Frontiers in Neuroanatomy, 6, 30. [Link]
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Piomelli, D., et al. (1993). Selection of alternative G-mediated signaling pathways at the dopamine D2 receptor by protein kinase C. Journal of Neuroscience, 13(11), 4825-4834. [Link]
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high-performance liquid chromatography (HPLC) method for 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, detailed guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide. This compound is of significant interest in pharmaceutical research and development, and a reliable analytical method is crucial for its quality control, stability testing, and impurity profiling.[1][2][3] The methodologies presented herein are grounded in established chromatographic principles for aromatic amines and benzamide derivatives, ensuring scientific integrity and transferability.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals who require a validated, trustworthy, and efficient analytical protocol.
Introduction and Scientific Rationale
2-amino-4-fluoro-N-(4-fluorophenyl)benzamide belongs to the class of fluorinated benzamides, a chemical scaffold prevalent in medicinal chemistry due to the unique properties imparted by fluorine, such as enhanced metabolic stability and binding affinity.[7] As with many active pharmaceutical ingredients (APIs) and their intermediates, rigorous analytical oversight is necessary to ensure purity, potency, and safety.[3] HPLC is the preeminent technique for this purpose, offering high precision, sensitivity, and the ability to separate the main component from structurally similar impurities.[8]
The development of this HPLC method considered the physicochemical properties inherent to the analyte's structure: an aromatic amine and an amide linkage. Aromatic amines can exhibit challenging chromatographic behavior, such as peak tailing due to interactions with residual silanols on the stationary phase.[9] Therefore, the chosen mobile phase and column are optimized to mitigate these effects and ensure symmetrical peak shapes. The method described is designed to be specific, linear, accurate, precise, and robust, in accordance with the International Council for Harmonisation (ICH) guidelines for analytical method validation.
Physicochemical Properties and Chromatographic Approach
-
Structure: 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide is a moderately polar molecule containing both hydrogen bond donors (amine and amide protons) and acceptors (carbonyl oxygen, fluorine, and nitrogen atoms).
-
Polarity and Retention: Due to its moderate polarity, reversed-phase chromatography is the ideal separation mode, utilizing a nonpolar stationary phase (C18) and a polar mobile phase.[6][10] The retention of the analyte on the column can be modulated by adjusting the ratio of organic solvent to aqueous buffer in the mobile phase.[10]
-
UV Absorbance: The presence of two phenyl rings and a benzamide chromophore suggests strong ultraviolet (UV) absorbance. Substituted benzophenones and related structures are known to absorb strongly in the 250-350 nm range.[6] Therefore, a photodiode array (PDA) or UV detector is well-suited for this analysis. A wavelength of approximately 260 nm is a logical starting point for detection.
Experimental Workflow and Methodology
Materials and Reagents
-
Reference Standard: 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide (purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Buffers: Potassium phosphate monobasic, Orthophosphoric acid
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.[6]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | C18, 5 µm, 4.6 x 150 mm | Provides good retention for moderately polar aromatic compounds.[6] |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 | Buffering the mobile phase helps to ensure consistent ionization of the analyte and improve peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Elution Mode | Isocratic | For routine analysis, an isocratic method is simpler and more robust once the optimal mobile phase composition is determined. |
| Mobile Phase Composition | Acetonitrile:Buffer (55:45 v/v) | This starting ratio should provide adequate retention. It can be optimized based on preliminary experiments. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
| Detection Wavelength | 260 nm | Based on the UV absorbance properties of similar benzamide structures.[6] A PDA detector can be used to confirm the optimal wavelength. |
| Run Time | 10 minutes | Sufficient for the elution of the main peak and any closely related impurities. |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 2-amino-4-fluoro-N-(4-fluorophenyl)benzamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing the analyte and dissolve it in the diluent to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Method Validation Protocol
A comprehensive validation of the HPLC method should be performed to ensure its suitability for the intended purpose.[11] The following parameters, based on ICH Q2(R1) guidelines, must be evaluated.
System Suitability
Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution is injected five times, and the following parameters are evaluated:
-
Tailing Factor: Should be ≤ 2.0 for the analyte peak.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:
-
Injecting a blank (diluent) and a placebo (matrix without the analyte) to show no interfering peaks at the retention time of the analyte.
-
Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and demonstrating that the degradation product peaks are well-resolved from the main analyte peak.
Linearity and Range
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Prepare a series of at least five concentrations of the analyte across the desired range (e.g., 1-100 µg/mL).
-
Plot the peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.
Robustness
The robustness of the method is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Introduce small changes to the method, such as:
-
pH of the mobile phase (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
-
The system suitability parameters should still be met after these changes.
Data Presentation and Visualization
Summary of Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Repeatability (RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD) | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.1 µg/mL |
| LOQ | S/N ≥ 10 | 0.3 µg/mL |
Visual Diagrams
Caption: Experimental workflow for the HPLC analysis.
Caption: Logical flow of the method validation process.
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio.
-
System Preparation: Set up the HPLC system with the specified column and chromatographic conditions. Purge the pump lines and allow the system to equilibrate with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution (e.g., 20 µg/mL) five times and verify that the system suitability criteria are met.
-
Calibration Curve: Inject the series of working standard solutions in increasing order of concentration.
-
Sample Analysis: Inject the prepared sample solutions.
-
Data Analysis: Integrate the peak areas of the analyte in the chromatograms. Construct a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols; pH of mobile phase is inappropriate. | Lower the pH of the mobile phase (e.g., to 2.5) to ensure the amine is fully protonated. Consider using a column with end-capping. |
| Poor Resolution | Mobile phase composition is not optimal; column is degrading. | Adjust the acetonitrile/buffer ratio. A lower percentage of acetonitrile will increase retention and may improve resolution. Replace the column if necessary. |
| Variable Retention Times | Inadequate system equilibration; column temperature fluctuations; pump malfunction. | Ensure the system is fully equilibrated. Use a column thermostat. Check the pump for leaks and ensure consistent flow. |
| Extraneous Peaks | Contaminated mobile phase or diluent; sample contamination. | Use fresh, high-purity solvents. Ensure proper sample handling and filtration. |
References
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Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link][4][5]
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MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Retrieved from [Link][12]
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Application Notes and Protocols for the Analytical Characterization of Fluorinated Drug Candidates
Introduction: The Indispensable Role of Fluorine in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This is evidenced by the fact that a significant percentage of newly approved drugs by regulatory bodies like the U.S. FDA contain at least one fluorine atom.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[3][4][5] Consequently, fluorination is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3]
However, the very properties that make fluorine a valuable tool in drug design also present unique analytical challenges. A thorough understanding and robust analytical characterization of these candidates are paramount for successful drug development, from early discovery through to clinical trials and manufacturing. This guide provides an in-depth overview of the key analytical techniques and detailed protocols for the comprehensive characterization of fluorinated drug candidates, intended for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Powerhouse for Fluorine Analysis
NMR spectroscopy, particularly ¹⁹F NMR, is arguably the most powerful and informative analytical technique for studying fluorinated compounds. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.[6] This, combined with the large chemical shift range of ¹⁹F, results in spectra with high resolution and minimal signal overlap, making it an ideal tool for both qualitative and quantitative analysis.[7]
Causality Behind Experimental Choices in ¹⁹F NMR
The choice of NMR experiment and parameters is dictated by the analytical question being addressed. For routine purity assessments and quantification, a simple one-dimensional ¹⁹F NMR experiment is often sufficient. The direct relationship between the peak area and the number of fluorine nuclei allows for accurate quantification without the need for a specific reference standard of the analyte.[7] For structural elucidation and assignment of fluorine signals, more complex multidimensional NMR experiments, such as ¹H-¹⁹F HETCOR or ¹³C-¹⁹F HSQC, are invaluable. These experiments exploit the scalar (J) and dipolar (through-space) couplings between ¹⁹F and other nuclei to map out the connectivity within the molecule.[6]
Protocol: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
This protocol outlines a self-validating system for the rapid and accurate determination of the purity of a fluorinated drug candidate.
Objective: To determine the purity of a fluorinated active pharmaceutical ingredient (API) using ¹⁹F qNMR with an internal standard.
Materials:
-
Fluorinated API
-
High-purity internal standard (e.g., trifluoroacetic acid (TFA) or another stable fluorinated compound with a known purity and a resonance that does not overlap with the analyte)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
Instrumentation:
-
NMR spectrometer (300 MHz or higher) equipped with a fluorine probe.
Step-by-Step Methodology:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a known amount of the internal standard.
-
Dissolve it in a known volume of the chosen deuterated solvent to create a stock solution of known concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the fluorinated API.
-
Dissolve the API in a precise volume of the internal standard stock solution.
-
-
NMR Data Acquisition:
-
Transfer the sample solution to an NMR tube.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. Key acquisition parameters to optimize include:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the fluorine nuclei of both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Number of Scans (ns): Sufficient scans should be co-added to achieve an adequate signal-to-noise ratio (S/N > 100:1 for the smallest peak of interest).
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the area of a well-resolved peak corresponding to the analyte and the peak of the internal standard.
-
Calculate the purity of the API using the following formula:
Where:
-
I_analyte = Integral of the analyte peak
-
N_analyte = Number of fluorine atoms contributing to the analyte peak
-
I_IS = Integral of the internal standard peak
-
N_IS = Number of fluorine atoms contributing to the internal standard peak
-
MW_analyte = Molecular weight of the analyte
-
W_analyte = Weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
W_IS = Weight of the internal standard
-
P_IS = Purity of the internal standard
-
Trustworthiness and Self-Validation: The robustness of this protocol lies in the use of a certified internal standard and the inherent linearity of the NMR signal. The method can be validated by analyzing samples of known purity and by assessing parameters such as linearity, accuracy, precision, and specificity.
Visualization: ¹⁹F NMR Workflow
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Mass Spectrometry: Unraveling Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of fluorinated drug candidates and their metabolites. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for separating and identifying components in complex mixtures.
Causality Behind Experimental Choices in MS
The choice of ionization technique and mass analyzer depends on the properties of the analyte and the information required. Electrospray ionization (ESI) is commonly used for polar fluorinated compounds, while atmospheric pressure chemical ionization (APCI) may be more suitable for less polar molecules. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, is crucial for determining the elemental composition of the parent drug and its metabolites with high accuracy. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, providing valuable structural information.
Protocol: LC-HRMS for Metabolite Identification
This protocol describes a general workflow for identifying metabolites of a fluorinated drug candidate in a biological matrix (e.g., plasma, urine, or liver microsome incubates).
Objective: To identify and structurally characterize potential metabolites of a fluorinated drug candidate.
Materials:
-
Biological matrix sample containing the drug and its metabolites.
-
Acetonitrile (ACN), methanol (MeOH), water (LC-MS grade).
-
Formic acid or ammonium acetate (for mobile phase modification).
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents for sample cleanup.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw the biological sample.
-
Perform sample cleanup to remove proteins and other interfering substances. This can be achieved by protein precipitation (e.g., with cold ACN) or solid-phase extraction.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Use a suitable reversed-phase column (e.g., C18). For some fluorinated compounds, specialized fluorinated columns may offer better separation.[8]
-
Develop a gradient elution method using a mobile phase consisting of water and an organic solvent (ACN or MeOH), often with a modifier like formic acid to improve ionization.
-
-
MS and MS/MS Data Acquisition:
-
Acquire data in both positive and negative ion modes to maximize the chances of detecting all metabolites.
-
Perform a full scan HRMS experiment to detect the parent drug and all potential metabolites.
-
Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to trigger MS/MS fragmentation of the most abundant ions detected in the full scan.
-
-
Data Analysis:
-
Process the raw data using specialized software.
-
Identify potential metabolites by searching for expected mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation).
-
Confirm the identity of metabolites by comparing their fragmentation patterns with that of the parent drug and by accurate mass measurements.
-
Trustworthiness and Self-Validation: The high mass accuracy of HRMS provides strong evidence for the elemental composition of proposed metabolites. The fragmentation patterns obtained from MS/MS serve as a structural fingerprint, and comparison with the parent drug's fragmentation helps in localizing the site of metabolic modification.
Visualization: Metabolite Identification Workflow
Caption: Workflow for LC-HRMS based metabolite identification.
Chromatographic Techniques: Achieving High-Resolution Separation
Chromatography is fundamental for separating the fluorinated drug candidate from impurities, degradation products, and metabolites. Both gas chromatography (GC) and liquid chromatography (LC) are employed, with LC being more common for non-volatile and thermally labile drug molecules.
Causality Behind Experimental Choices in Chromatography
The choice of chromatographic mode and stationary phase is critical for achieving optimal separation. Reversed-phase HPLC with C8 or C18 columns is the workhorse for many pharmaceutical analyses. However, for highly fluorinated compounds, which can exhibit unique "fluorophilicity," specialized fluorinated stationary phases can provide alternative and enhanced selectivity.[8][9] The choice of mobile phase, including the organic solvent and any additives, is also crucial for controlling retention and peak shape.
Protocol: HPLC Method Development for a Fluorinated Drug Candidate
This protocol provides a systematic approach to developing a robust HPLC method for the analysis of a fluorinated drug candidate.
Objective: To develop a stability-indicating HPLC method for a fluorinated drug candidate that can separate it from its potential degradation products.
Materials:
-
Fluorinated drug candidate.
-
Forced degradation samples (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
HPLC-grade solvents (ACN, MeOH, water).
-
Buffers (e.g., phosphate, acetate).
-
Acids and bases for pH adjustment.
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
Step-by-Step Methodology:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column. If separation is challenging, consider screening other stationary phases, including a fluorinated phase.
-
Screen different mobile phase compositions (e.g., ACN/water vs. MeOH/water) and pH values.
-
-
Gradient Optimization:
-
Develop a gradient elution program to separate the main peak from all degradation products.
-
Optimize the gradient slope and duration to achieve good resolution in a reasonable run time.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products, as confirmed by peak purity analysis using a PDA detector.
-
-
Forced Degradation Studies:
-
Subject the drug substance to stress conditions to generate degradation products.
-
Analyze the stressed samples using the developed HPLC method to demonstrate its stability-indicating nature.
-
Trustworthiness and Self-Validation: A well-validated HPLC method provides confidence in the quality of the analytical data. The ability to separate the active ingredient from its degradation products is crucial for assessing the stability and shelf-life of the drug product.
Data Presentation: HPLC Method Development Summary
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale for Change |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | Improved selectivity for aromatic fluorinated analyte and degradants. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 5.0 | Better peak shape for basic analyte. |
| Mobile Phase B | Acetonitrile | Acetonitrile | - |
| Gradient | 5-95% B in 20 min | 10-80% B in 15 min | Faster analysis time with sufficient resolution. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | Improved peak efficiency. |
| Detection | 254 nm | 265 nm (λmax of analyte) | Increased sensitivity. |
Integrated Analytical Approaches and Future Perspectives
While each of the discussed techniques is powerful in its own right, a truly comprehensive understanding of a fluorinated drug candidate is best achieved through an integrated analytical approach. The combination of ¹⁹F NMR and LC-HRMS is particularly potent for metabolite identification, as ¹⁹F NMR can be used to track the fate of the fluorine-containing parts of the molecule, while LC-HRMS provides information on the overall structural changes.[10][11]
The field of analytical chemistry is continually evolving, and new technologies will undoubtedly further enhance our ability to characterize fluorinated drug candidates. Advances in ion mobility-mass spectrometry and cryogenic NMR probes are just two examples of innovations that promise to provide even greater resolution and sensitivity in the future.
Conclusion
The successful development of fluorinated drug candidates relies heavily on the application of a suite of advanced analytical techniques. A thorough understanding of the principles and practical application of NMR, MS, and chromatography is essential for researchers in this field. The protocols and insights provided in this guide are intended to serve as a valuable resource for navigating the analytical challenges associated with these important therapeutic agents and ensuring their quality, safety, and efficacy.
References
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
¹⁹F NMR of Pharmaceuticals. YouTube. [Link]
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Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Research Repository UCD. [Link]
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Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]
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Future challenges and opportunities with fluorine in drugs? Medicinal Chemistry Research. [Link]
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Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry. Environmental Science & Technology. [Link]
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Fluorination Methods for Drug Discovery and Development. ResearchGate. [Link]
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FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
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Future challenges and opportunities with fluorine in drugs? ResearchGate. [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-Portal.org. [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Chromatography Online. [Link]
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Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]
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¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing). [Link]
-
Fluorinated Drugs Market Outlook 2025-2032. LinkedIn. [Link]
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Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
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Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]
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Evaluation of Gas Chromatographic Columns for the Separation of Fluorinated Materials. Analytical Chemistry. [Link]
-
Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. [Link]
-
(PDF) Application of ¹⁹ F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. ResearchGate. [Link]
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Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC - NIH. [Link]
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Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. [Link]
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Chemical structures of the fluorine-containing pharmaceuticals studied. ResearchGate. [Link]
-
Generating CaF Molecules for LIBS and LAMIS Analysis. Spectroscopy Online. [Link]
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- 2. eurekaselect.com [eurekaselect.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Studies with 2-fluoro-N-(4-fluorophenyl)benzamide
Introduction: A Strategic Approach to In Vivo Evaluation of a Novel Benzamide Derivative
To researchers, scientists, and drug development professionals, this document provides a comprehensive guide for the initial in vivo characterization of the novel compound, 2-fluoro-N-(4-fluorophenyl)benzamide. Given the absence of established biological data for this specific molecule, this guide is structured as a foundational roadmap. It emphasizes a logical, tiered approach to investigation, beginning with essential preclinical assessments and progressing to exploratory efficacy studies. The benzamide and benzanilide cores are present in a wide array of biologically active compounds, exhibiting properties ranging from anti-inflammatory and analgesic to anticancer and antimicrobial.[1][2] This inherent potential of the scaffold necessitates a broad yet systematic initial screening strategy.
This guide is built on the principles of scientific integrity, advocating for a data-driven progression of experiments. Each protocol is designed to be a self-validating system, providing the necessary controls and endpoints to ensure the generation of robust and reproducible data. All procedures involving animal research must be conducted in accordance with institutional and national ethical guidelines, such as those established by the National Committee for Research Ethics in Science and Technology (NENT), and reported following the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure transparency and rigor.[3][4][5][6]
Part 1: Pre-formulation and Physicochemical Characterization
A thorough understanding of the physicochemical properties of 2-fluoro-N-(4-fluorophenyl)benzamide is a prerequisite for meaningful in vivo studies. Benzamide derivatives are often crystalline solids with poor aqueous solubility, which can significantly impact bioavailability.[1]
Table 1: Key Physicochemical Parameters for 2-fluoro-N-(4-fluorophenyl)benzamide
| Parameter | Experimental Method | Importance in In Vivo Studies |
| Solubility | Kinetic and thermodynamic solubility assays in various buffers (pH 2.0, 4.5, 6.8, 7.4) and bio-relevant media (e.g., FaSSIF, FeSSIF). | Dictates formulation strategy and potential for oral absorption. Poor solubility is a major hurdle for bioavailability. |
| LogP/LogD | HPLC-based or shake-flask method. | Predicts lipophilicity and potential for membrane permeability and distribution into tissues. |
| pKa | Potentiometric titration or UV-spectrophotometry. | Determines the ionization state at physiological pH, which influences solubility and permeability. |
| Crystal Form | X-ray powder diffraction (XRPD), Differential Scanning Calorimetry (DSC). | Polymorphism can affect solubility, dissolution rate, and stability. |
| Chemical Stability | Stability testing in formulation vehicles and at different pH and temperature conditions. | Ensures the compound does not degrade before or after administration, which would confound results. |
Protocol 1: Formulation Development for a Poorly Soluble Benzamide
Objective: To develop a suitable vehicle for parenteral and oral administration of 2-fluoro-N-(4-fluorophenyl)benzamide for preclinical studies.
Causality: The choice of vehicle is critical for ensuring the compound is sufficiently solubilized or uniformly suspended to allow for accurate dosing and to maximize exposure. For poorly soluble compounds, a tiered approach to formulation is recommended.
Materials:
-
2-fluoro-N-(4-fluorophenyl)benzamide
-
Solvents: DMSO, PEG400, Ethanol
-
Surfactants: Tween® 80, Kolliphor® EL
-
Co-solvents/suspending agents: Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)
-
Saline (0.9% NaCl)
-
Water for Injection
Step-by-Step Protocol:
-
Initial Solubility Screen:
-
Assess the solubility of the compound in a range of individual GRAS (Generally Recognized As Safe) excipients (e.g., PEG400, Propylene Glycol, oils).
-
-
Co-solvent Formulations (for IV administration):
-
Attempt to dissolve the compound in a minimal amount of DMSO.
-
Sequentially add co-solvents like PEG400 and Tween® 80, vortexing between each addition.
-
Slowly add saline or water to the desired final concentration, observing for any precipitation. A common starting formulation is 10% DMSO / 40% PEG400 / 50% Saline.
-
-
Suspension Formulations (for PO administration):
-
If a suitable solution cannot be achieved for the desired dose, prepare a suspension.
-
Micronize the compound to a uniform particle size to improve dissolution.
-
Prepare a vehicle of 0.5% - 1% CMC or HPMC in purified water. A small amount of surfactant like 0.1% Tween® 80 can be added to aid wetting.
-
Levigate the micronized powder with a small amount of the vehicle to form a paste, then gradually add the remaining vehicle with continuous stirring to achieve a homogenous suspension.
-
-
Final Formulation Selection:
-
The selected formulation should be stable for the duration of the study, show no signs of precipitation or aggregation, and be well-tolerated by the animals. A preliminary tolerability test in a small number of animals is recommended.
-
Part 2: Foundational In Vivo Studies: Tolerability and Pharmacokinetics
The initial in vivo studies are designed to establish the safety profile and the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
Protocol 2: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of 2-fluoro-N-(4-fluorophenyl)benzamide that can be administered without causing unacceptable toxicity.
Causality: The MTD is crucial for selecting dose levels for subsequent efficacy studies. It ensures that any observed effects in efficacy models are due to the pharmacological action of the compound and not confounded by overt toxicity.
Animals:
-
Male and female C57BL/6 or BALB/c mice, 8-10 weeks old.
Procedure:
-
Dose Escalation Design:
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of animals (n=3-5 per group) based on the absence of toxicity. A modified Fibonacci dose escalation scheme can be used.
-
-
Administration:
-
Administer the compound via the intended route for future efficacy studies (e.g., intraperitoneal (IP) or oral gavage (PO)).
-
-
Monitoring:
-
Observe animals daily for clinical signs of toxicity (e.g., changes in posture, activity, breathing, grooming).
-
Record body weight daily. A sustained body weight loss of >15-20% is a common endpoint.
-
The study duration is typically 7-14 days.
-
-
Endpoint:
-
The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity or mortality and results in no more than a 10% reduction in body weight gain compared to the vehicle control group.
-
Protocol 3: Single-Dose Pharmacokinetic (PK) Study in Rodents
Objective: To characterize the plasma concentration-time profile of 2-fluoro-N-(4-fluorophenyl)benzamide after a single intravenous (IV) and oral (PO) dose.
Causality: Understanding the PK profile is essential for designing rational dosing regimens in efficacy studies. It provides key parameters such as bioavailability, half-life, and exposure levels (AUC and Cmax).
Animals:
-
Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.
Procedure:
-
Group Allocation:
-
Group 1: IV administration (e.g., 2 mg/kg).
-
Group 2: PO administration (e.g., 10 mg/kg).
-
(n=3-5 animals per group).
-
-
Dosing:
-
Administer the compound in the appropriate formulation.
-
-
Blood Sampling:
-
Collect blood samples (approx. 100-150 µL) at pre-dose and multiple time points post-dose.
-
IV route: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO route: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) and keep on ice.
-
-
Plasma Processing:
-
Centrifuge blood at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of 2-fluoro-N-(4-fluorophenyl)benzamide in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters.
-
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration. | Relates to efficacy and potential for acute toxicity. |
| Tmax | Time to reach Cmax. | Indicates the rate of absorption. |
| AUC | Area under the plasma concentration-time curve. | Represents total drug exposure over time. |
| t1/2 | Elimination half-life. | Determines dosing interval. |
| CL | Clearance. | Rate of drug removal from the body. |
| Vd | Volume of distribution. | Indicates the extent of drug distribution into tissues. |
| F% | Bioavailability (for oral dose). | Fraction of the oral dose that reaches systemic circulation. |
Part 3: Exploratory Pharmacodynamic (Efficacy) Studies
Based on the known activities of other benzamide derivatives, a logical starting point for efficacy testing is in models of inflammation, pain, and cancer.[1]
Workflow for Efficacy Model Selection
Caption: Tiered approach to efficacy model selection.
Protocol 4: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Objective: To evaluate the anti-inflammatory potential of 2-fluoro-N-(4-fluorophenyl)benzamide in an acute systemic inflammation model.
Causality: LPS, a component of Gram-negative bacteria, induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines. This model is a standard for screening compounds with potential anti-inflammatory activity.[7][8][9][10][11][12]
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Procedure:
-
Group Allocation (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: Positive Control (e.g., Dexamethasone) + LPS
-
Group 4-6: Test Compound (low, mid, high doses) + LPS
-
-
Dosing:
-
Administer the test compound or vehicle (e.g., PO or IP) 1 hour before the LPS challenge.
-
-
Inflammation Induction:
-
Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.[12]
-
-
Sample Collection:
-
At a peak time point for cytokine release (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
-
Endpoint Analysis:
-
Measure the plasma levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex assay.
-
A significant reduction in cytokine levels in the compound-treated groups compared to the Vehicle + LPS group indicates anti-inflammatory activity.
-
Protocol 5: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the compound's ability to inhibit acute local inflammation and edema.
Causality: Subplantar injection of carrageenan induces a biphasic inflammatory response, with the later phase being sensitive to cyclooxygenase (COX) inhibitors. It is a classic model for evaluating non-steroidal anti-inflammatory drugs (NSAIDs).[13][14][15][16][17]
Animals:
-
Male Wistar or Sprague-Dawley rats (180-220g).
Procedure:
-
Group Allocation (n=6-8 per group).
-
Baseline Measurement:
-
Measure the volume of the right hind paw of each rat using a plethysmometer.
-
-
Dosing:
-
Administer the test compound, vehicle, or positive control (e.g., Indomethacin, 10 mg/kg, PO) 1 hour before the carrageenan injection.[18]
-
-
Edema Induction:
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[17]
-
-
Edema Measurement:
-
Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[17]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline.
-
Inhibition (%) = [(ΔV control - ΔV treated) / ΔV control] x 100.
-
Protocol 6: Formalin Test in Mice for Analgesic Activity
Objective: To determine the analgesic properties of the compound in a model of tonic, inflammatory pain.
Causality: The formalin test produces a biphasic pain response. The early phase (Phase I) is due to direct nociceptor activation, while the late phase (Phase II) is driven by inflammation and central sensitization. This allows for differentiation between centrally and peripherally acting analgesics.[18][19][20][21][22]
Animals:
-
Male Swiss Webster mice (20-25g).
Procedure:
-
Acclimation:
-
Place mice individually in observation chambers for at least 30 minutes to acclimate.
-
-
Dosing:
-
Administer the test compound, vehicle, or positive control (e.g., Morphine for central action, Indomethacin for peripheral action) at a set time (e.g., 30 min for IP, 60 min for PO) before the formalin injection.
-
-
Nociception Induction:
-
Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[19]
-
-
Behavioral Scoring:
-
Immediately after injection, observe the animals and record the total time spent licking or biting the injected paw.
-
Phase I: 0-5 minutes post-injection.
-
Phase II: 15-30 minutes post-injection.[19]
-
-
Data Analysis:
-
A significant reduction in the time spent licking/biting in either phase indicates analgesic activity.
-
Protocol 7: Subcutaneous Xenograft Tumor Model in Nude Mice
Objective: To evaluate the potential anti-cancer activity of the compound on the growth of human tumors in an in vivo setting.
Causality: This model is a cornerstone of preclinical oncology research, allowing for the assessment of a compound's efficacy against a human-derived cancer cell line in a living system.[23][24][25]
Animals:
-
Female athymic nude mice (NU/NU), 6-8 weeks old.
Procedure:
-
Cell Preparation:
-
Culture a relevant human cancer cell line (e.g., HCT116 colorectal carcinoma, A549 lung carcinoma) to 80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS or culture medium at a concentration of 5-10 x 10^7 cells/mL. For some cell lines, mixing 1:1 with Matrigel can improve tumor take-rate.[26]
-
-
Tumor Inoculation:
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
Once tumors reach the target size, randomize mice into treatment groups (n=8-10 per group): Vehicle control, positive control (a standard-of-care chemotherapy), and test compound groups.
-
Begin dosing according to a predetermined schedule (e.g., daily, PO) based on PK and MTD data.
-
-
Efficacy Endpoints:
-
Continue monitoring tumor volume and body weight.
-
The primary endpoint is tumor growth inhibition (TGI).
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, tumors can be excised for ex vivo analysis (e.g., histology, biomarker analysis).
-
Part 4: Bioanalytical Method and Data Integrity
The reliability of in vivo study outcomes is critically dependent on the accurate quantification of the test compound in biological matrices.
Bioanalytical Method Validation
A robust LC-MS/MS method should be developed and validated for the quantification of 2-fluoro-N-(4-fluorophenyl)benzamide in plasma. The validation should adhere to regulatory guidelines and assess the following parameters:
-
Selectivity and Specificity: No interference from endogenous matrix components.
-
Calibration Curve: Linearity, range, and goodness of fit.
-
Accuracy and Precision: Both within-run and between-run.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Recovery: Efficiency of the extraction process.
-
Matrix Effect: Influence of matrix components on ionization.
-
Stability: Freeze-thaw, short-term, long-term, and post-preparative stability.
Conclusion and Future Directions
This guide provides a structured and comprehensive framework for the initial in vivo evaluation of 2-fluoro-N-(4-fluorophenyl)benzamide. The proposed tiered approach, from fundamental tolerability and pharmacokinetic studies to hypothesis-driven efficacy models, is designed to efficiently characterize the compound's profile and identify its most promising therapeutic potential. Positive results in any of the initial screening models should be followed by more complex, chronic models to further validate the findings and elucidate the mechanism of action. For instance, promising anti-inflammatory signals could be further explored in a Complete Freund's Adjuvant (CFA)-induced arthritis model, which better mimics chronic autoimmune disease.[28][29][30][31][32] Similarly, initial CNS activity could warrant investigation in specific neuroinflammation models.[33][34][35][36] The data generated through these protocols will be crucial for making informed decisions about the future development of this novel chemical entity.
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
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Corredor, L., et al. (2016). Formalin Murine Model of Pain. Bio-protocol, 6(19). [Link]
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Saha, P., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9813. [Link]
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Alshammari, A., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Cancers, 13(5), 1043. [Link]
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Rojas-Mayorquín, A. E., et al. (2019). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Acta Biológica Colombiana, 24(2), 387-391. [Link]
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Zhang, Y., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 29(1), 123. [Link]
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Gana, J. N. A., et al. (2021). Effects of different doses of complete Freund's adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis. PeerJ, 9, e12557. [Link]
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Wang, Y., et al. (2024). B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain. International Journal of Molecular Sciences, 25(9), 5002. [Link]
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Vasileva, L., et al. (2020). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Pharmaceutical Design, 26(29), 3566-3591. [Link]
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Al-Gareeb, A. I., et al. (2022). Dehydrozingerone Alleviates Hyperalgesia, Oxidative Stress and Inflammatory Factors in Complete Freund's Adjuvant-Induced Arthritic Rats. Journal of Inflammation Research, 15, 5173-5188. [Link]
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Alshammari, A., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. Cancers, 13(5), 1043. [Link]
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Shrum, B., et al. (2014). LPS-induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology, 184(10), 2846-2857. [Link]
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Al-Amin, M. M., et al. (2020). Alogliptin Attenuates Lipopolysaccharide-Induced Neuroinflammation in Mice Through Modulation of TLR4/MYD88/NF-κB and miRNA-155/SOCS-1 Signaling Pathways. Toxicological Sciences, 173(1), 109-122. [Link]
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Ismail, C. A. N., et al. (2022). A Review on Complete Freund's Adjuvant-Induced Arthritic Rat Model: Factors Leading to its Success. IMJM, 21(4). [Link]
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Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Biology Interface, 14(5), 1-12. [Link]
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Kim, D. G., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife, 12, RP93060. [Link]
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Uto, Y., et al. (2022). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Cancers, 14(15), 3698. [Link]
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Application Notes and Protocols for the Use of Photoreactive Benzamide-Based Probes in Histone Deacetylase (HDAC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Illuminating HDAC Biology with Light-Activated Chemical Probes
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their dysregulation is implicated in a variety of diseases, most notably cancer, making them a significant target for therapeutic development. The benzamide class of inhibitors has shown promise for selectively targeting class I HDACs (HDAC1, 2, and 3). To dissect the complex biology of these enzymes within their native cellular environment, chemical probes that can covalently label their targets upon a specific trigger are invaluable tools.
This guide details the application of photoreactive benzamide-based probes, a sophisticated class of chemical tools designed for the study of HDACs. These probes incorporate a photoreactive group that, upon activation with UV light, forms a covalent bond with the target protein. This allows for the irreversible capture of the enzyme, enabling a range of applications from target validation and engagement studies to mapping drug-binding sites and identifying novel interacting partners. The probes are designed to be cell-permeable, allowing for the study of HDACs in live cells and even in tissue samples.[1][2][3]
Probe Design and Mechanism of Action
A typical photoreactive benzamide probe consists of three key components:
-
A Benzamide Scaffold: This portion of the molecule is responsible for binding to the active site of the target HDAC, providing selectivity for class I enzymes.[1]
-
A Photoreactive Group: Commonly an aryl azide or a tetrafluorophenylazide (TFPA), this group remains inert until irradiated with UV light. Upon photoactivation, it forms a highly reactive nitrene that rapidly inserts into nearby C-H or N-H bonds, forming a stable covalent linkage with the protein.[1][3]
-
A Reporter Tag or Handle: Often an alkyne or azide group, this functional handle allows for the subsequent attachment of a reporter molecule, such as biotin or a fluorophore, via "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC). This enables the detection, visualization, and enrichment of the probe-labeled proteins.[4]
Caption: General structure of a photoreactive benzamide probe.
Key Applications
-
Target Engagement and Validation: Confirming that a drug candidate binds to its intended target in a complex biological system.
-
Competitive Profiling: Assessing the selectivity of unlabeled inhibitors by their ability to compete with the probe for binding to the target.
-
Mapping Drug-Binding Sites: Identifying the specific amino acid residues involved in the inhibitor-enzyme interaction through mass spectrometry-based proteomic analysis.
-
Identifying Off-Targets and Novel Interacting Proteins: Uncovering previously unknown binding partners of the benzamide scaffold.
-
Studying Post-Translational Modifications and Complex Formation: Investigating how the cellular state affects drug-target interactions.[2]
Experimental Protocols
Protocol 1: In Vitro HDAC Activity Assay
This protocol is essential for characterizing the inhibitory potency of the photoreactive probe before and after UV irradiation.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer)
-
Photoreactive benzamide probe
-
96-well black microplates
-
Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 460 nm)
-
UVP CL-1000 Crosslinker or similar UV light source (365 nm)
Procedure:
-
Prepare serial dilutions of the photoreactive probe in HDAC assay buffer.
-
Add the diluted probe or vehicle control to the wells of a 96-well plate.
-
Add the recombinant HDAC enzyme to each well and incubate for 15 minutes at room temperature.
-
For photo-inactivation assessment: place the plate on a cold block and irradiate with 365 nm UV light for 5-10 minutes.
-
Add the fluorogenic HDAC substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence on a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the probe concentration.
| Probe Type | Target | Reported IC50 (nM) | Reference |
| Aryl Azide Benzamide | HDAC1/2 | Potent | [1] |
| Diazide Benzamide | HDAC2 | Selective | [5] |
| TFPA-based Benzamide | HDAC1/2/3 | Varies | [3] |
Table 1: Examples of Photoreactive Benzamide Probes and their Reported HDAC Inhibition.
Protocol 2: Photoaffinity Labeling in Live Cells and Target Identification
This protocol outlines the workflow for labeling HDACs in live cells, followed by enrichment and identification of the target proteins.
Caption: Workflow for photoaffinity labeling and target identification.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)[1]
-
Cell culture medium and supplements
-
Photoreactive benzamide probe with an alkyne handle
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Click chemistry reagents: Biotin-azide, CuSO4, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
-
Ammonium bicarbonate
-
Dithiothreitol (DTT) and Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS equipment and software
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with the photoreactive probe (typically 1-10 µM) or vehicle control for 1-2 hours in serum-free medium.[2]
-
Photo-crosslinking: Wash the cells with cold PBS. Place the culture dish on a cold plate and irradiate with 365 nm UV light for 5-15 minutes.[4]
-
Cell Lysis: Harvest the cells and lyse them in lysis buffer. Clarify the lysate by centrifugation.
-
Click Chemistry: To the cell lysate, add the click chemistry reagents in the following order: biotin-azide, TCEP, TBTA, and CuSO4. Incubate for 1 hour at room temperature.
-
Protein Enrichment: Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in ammonium bicarbonate. Reduce the proteins with DTT, alkylate with IAA, and digest overnight with trypsin.
-
Mass Spectrometry: Collect the supernatant containing the peptides and analyze by LC-MS/MS.
-
Data Analysis: Identify the enriched proteins by searching the MS/MS data against a protein database. Quantify the relative abundance of proteins in the probe-treated sample versus the control.
Protocol 3: Cellular Target Engagement Assay
This protocol uses competitive binding to assess the ability of a non-probe inhibitor to engage HDACs in cells.
Procedure:
-
Culture and prepare cells as in Protocol 2.
-
Pre-incubate the cells with varying concentrations of the unlabeled test inhibitor for 1 hour.
-
Add a fixed, low concentration of the photoreactive probe (e.g., 1 µM) and incubate for another hour.
-
Proceed with photo-crosslinking, cell lysis, click chemistry, and streptavidin pulldown as described in Protocol 2.
-
Analyze the captured proteins by Western blotting using an antibody specific for the HDAC of interest (e.g., anti-HDAC1 or anti-HDAC2).
-
A decrease in the Western blot signal for the HDAC in the presence of the test inhibitor indicates successful target engagement.
Data Interpretation and Troubleshooting
-
Successful Labeling: A successful photoaffinity labeling experiment will show a significant enrichment of the target HDACs in the probe-treated sample compared to the vehicle control in the mass spectrometry data.
-
Specificity: To confirm the specificity of the labeling, a competition experiment should be performed. Pre-incubation with an excess of a known HDAC inhibitor should reduce the labeling of HDACs by the photoreactive probe.[4]
-
Troubleshooting:
-
No Labeling: Check the probe's stability and the efficiency of the UV crosslinking and click chemistry reactions. Ensure the probe concentration and incubation times are optimal.
-
High Background: Optimize the washing steps after the streptavidin pulldown to reduce non-specific binding. The use of a negative control probe that does not bind HDACs can help identify non-specific binders.
-
The Role of HDACs in Chromatin Remodeling
Sources
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- 3. Structurally Diverse Histone Deacetylase Photoreactive Probes: Design, Synthesis, and Photolabeling Studies in Live Cells and Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Development of 2-Fluoro-N-(4-fluorophenyl)benzamide Derivatives as TRPV1 Antagonists
Introduction: Targeting the Capsaicin Receptor (TRPV1) for Next-Generation Analgesics
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1] It functions as a molecular integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent vanilloid compounds like capsaicin from chili peppers.[1][2] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron, initiating the sensation of pain.[3] Given its critical role in nociceptive signaling pathways, TRPV1 has emerged as a high-priority target for the development of novel analgesic drugs, particularly for chronic and inflammatory pain conditions.[1][4]
TRPV1 antagonists, which block the activation of this channel, represent a promising therapeutic strategy.[5] Among the various chemical scaffolds explored, benzamide derivatives have shown significant potential.[6] This guide focuses specifically on the development of 2-fluoro-N-(4-fluorophenyl)benzamide derivatives, providing a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationship (SAR) analysis. The protocols herein are designed for researchers, scientists, and drug development professionals aiming to identify and characterize potent and selective TRPV1 antagonists within this chemical series.
Section 1: Chemical Synthesis of 2-Fluoro-N-(4-fluorophenyl)benzamide Derivatives
The core structure, 2-fluoro-N-(4-fluorophenyl)benzamide, is assembled via a standard amide coupling reaction. The rationale for this approach is its high efficiency, reliability, and tolerance for a wide range of functional groups, allowing for the creation of a diverse chemical library for SAR studies. The key reaction involves forming an amide bond between a carboxylic acid (or its more reactive acyl chloride derivative) and an amine.
Protocol 1.1: Synthesis of a Representative Compound
This protocol details the synthesis of the parent compound, 2-fluoro-N-(4-fluorophenyl)benzamide.
Objective: To synthesize 2-fluoro-N-(4-fluorophenyl)benzamide via amide bond formation.
Materials:
-
2-Fluorobenzoyl chloride
-
4-Fluoroaniline
-
Anhydrous Chloroform (CHCl₃) or Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoroaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous CHCl₃.
-
Addition of Acyl Chloride: Cool the solution to 0°C using an ice bath. Add a solution of 2-fluorobenzoyl chloride (1.05 equivalents) in anhydrous CHCl₃ dropwise over 15-20 minutes. The dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional CHCl₃.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), and saturated aqueous NaHCO₃ (2x). This washing sequence removes unreacted starting materials and byproducts.
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the final product as a pure solid.
-
Section 2: Biological Evaluation Workflow
The characterization of newly synthesized compounds requires a systematic workflow to determine their potency, efficacy, and mechanism of action at the TRPV1 channel. Our tiered approach ensures efficient screening and detailed characterization of promising candidates.
Caption: Experimental workflow for TRPV1 antagonist development.
Section 3: In Vitro Pharmacology Protocols
Protocol 3.1: High-Throughput Screening via Calcium Imaging Assay
This assay provides a rapid and robust method for determining the inhibitory potency (IC₅₀) of compounds by measuring changes in intracellular calcium.[7] TRPV1 activation causes a large influx of extracellular calcium, which can be detected by a calcium-sensitive fluorescent dye.[7]
Objective: To determine the IC₅₀ value of test compounds against capsaicin-induced TRPV1 activation.
Materials:
-
HEK293 cells stably expressing human TRPV1 (hTRPV1).
-
384-well black, clear-bottom poly-D-lysine coated plates.
-
FLIPR® Calcium 5 or similar calcium-sensitive dye kit.[7]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[8]
-
Capsaicin (TRPV1 agonist).
-
Test compounds dissolved in DMSO.
-
A fluorescence imaging plate reader (e.g., FLIPR®, FlexStation®).
Procedure:
-
Cell Plating: Seed hTRPV1-HEK293 cells into 384-well plates at a density of 10,000-15,000 cells/well and incubate overnight at 37°C, 5% CO₂.[7]
-
Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye solution prepared in Assay Buffer. Incubate for 60-120 minutes at 37°C. The incubation allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Compound Pre-incubation: Prepare serial dilutions of the test compounds in Assay Buffer. Add the compound solutions to the cell plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the antagonist to bind to the TRPV1 channel.
-
Agonist Challenge and Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add a pre-determined EC₈₀ concentration of capsaicin to all wells simultaneously using the instrument's integrated pipettor.
-
Immediately begin recording the fluorescence intensity for 90-120 seconds.
-
-
Data Analysis:
-
The change in fluorescence (Max - Min RFU) corresponds to the intracellular calcium concentration.
-
Normalize the data to controls (0% inhibition = vehicle + capsaicin; 100% inhibition = vehicle, no capsaicin).
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3.2: Mechanistic Studies via Automated Patch-Clamp Electrophysiology
Patch-clamp electrophysiology is the gold standard for studying ion channels as it provides a direct measure of channel activity.[9] Automated patch-clamp systems allow for higher throughput characterization of antagonist mechanism (e.g., competitive vs. non-competitive) and state-dependence.[10]
Objective: To characterize the inhibitory effect of a lead compound on TRPV1 channel currents.
Materials:
-
CHO or HEK293 cells stably expressing hTRPV1.
-
Automated patch-clamp system (e.g., SyncroPatch, Patchliner).
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA; pH 7.2.
-
TRPV1 agonist (Capsaicin or Protons, pH <6.0).
-
Test compound.
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension of the hTRPV1-expressing cells according to the instrument manufacturer's protocol.
-
System Setup: Prime the automated patch-clamp system with the prepared intracellular and extracellular solutions.
-
Cell Sealing and Whole-Cell Configuration: The system will automatically trap a cell at the recording aperture, form a high-resistance (GΩ) seal, and then rupture the cell membrane to achieve the whole-cell recording configuration.[10]
-
Current Recording:
-
Hold the cell at a membrane potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.[7]
-
Perfuse the cell with a solution containing the TRPV1 agonist (e.g., 100 nM capsaicin) and record the evoked current.
-
After a washout period, co-apply the agonist with increasing concentrations of the test compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at a positive voltage (e.g., +80 mV) in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition at each concentration to determine the IC₅₀.
-
To investigate the mechanism, compare agonist dose-response curves in the absence and presence of a fixed concentration of the antagonist. A rightward shift in the agonist EC₅₀ suggests a competitive mechanism, while a reduction in the maximum response suggests a non-competitive mechanism.[5]
-
Section 4: Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 2-fluoro-N-(4-fluorophenyl)benzamide scaffold allows for the elucidation of the structure-activity relationship (SAR), guiding the optimization of lead compounds. The general pharmacophore for many TRPV1 antagonists includes a hydrogen bond acceptor, a hydrogen bond donor, and aromatic ring features.[3]
Table 1: Representative SAR Data for Benzamide Derivatives
| Compound ID | R1 (Position 2 on Benzamide) | R2 (Position 4 on Phenyl) | hTRPV1 IC₅₀ (nM) [Capsaicin Assay] | Rationale for Modification |
| Parent-01 | F | F | 55 | Parent scaffold for baseline activity. |
| Deriv-02 | Cl | F | 42 | Explore effect of a larger halogen at R1. |
| Deriv-03 | CH₃ | F | 150 | Investigate impact of a small alkyl group at R1. |
| Deriv-04 | F | Cl | 38 | Assess effect of halogen substitution at R2. |
| Deriv-05 | F | OCH₃ | 210 | Introduce an electron-donating group at R2. |
| Deriv-06 | F | CF₃ | 15 | Introduce a strong electron-withdrawing group at R2. |
Note: Data presented is representative and serves to illustrate SAR principles.
Key SAR Insights:
-
A-Region (Benzamide Ring): Small, electronegative substituents like fluorine or chlorine at the 2-position (R1) are generally favorable for potency.
-
C-Region (Phenyl Ring): The substitution pattern on this ring is critical. Potent antagonist activity is often achieved with electron-withdrawing groups, such as a trifluoromethyl (CF₃) group, at the 4-position (R2).[1] This suggests that electronic properties in this region significantly influence binding affinity.
Section 5: TRPV1 Signaling Pathway and Antagonist Mechanism
TRPV1 is a polymodal channel activated by various stimuli. Upon activation, the channel pore opens, leading to cation influx and subsequent downstream signaling events that result in pain perception.
Caption: TRPV1 activation pathway and site of antagonist action.
The 2-fluoro-N-(4-fluorophenyl)benzamide derivatives act as antagonists, binding to the TRPV1 channel to prevent its opening in response to activating stimuli.[5] Depending on their specific binding site, they can be classified as either competitive (binding at the same site as agonists like capsaicin) or non-competitive (binding at an allosteric site to induce a conformational change that prevents activation).[5] The electrophysiology protocols described in Section 3.2 are essential for elucidating this precise mechanism.
Conclusion
The 2-fluoro-N-(4-fluorophenyl)benzamide scaffold represents a viable starting point for the development of potent and selective TRPV1 antagonists. The synthetic and biological evaluation protocols outlined in this guide provide a robust framework for identifying lead candidates. Through systematic SAR exploration, guided by high-throughput calcium imaging and confirmed by detailed electrophysiological studies, researchers can optimize these derivatives to achieve the desired pharmacological profile for potential therapeutic use in pain management.
References
-
Lee, J., et al. (2010). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 20(1), 42-46. [Link]
-
Immke, D., & Gavva, N. (2014). TRPV1 Antagonism: From Research to Clinic. Ion Channel Drug Discovery. [Link]
-
Latorre, R., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Journal of Receptors and Signal Transduction, 42(4), 331-344. [Link]
-
McGaraughty, S., et al. (2010). TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. Pharmaceuticals, 3(7), 2125-2145. [Link]
-
Garami, A., et al. (2010). Contributions of Different Modes of TRPV1 Activation to TRPV1 Antagonist-Induced Hyperthermia. The Journal of Neuroscience, 30(4), 1435-1442. [Link]
-
Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. Retrieved from [Link]
-
Shishido, Y., et al. (2008). Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 1072-1078. [Link]
-
Nilius, B., & Flockerzi, V. (Eds.). (2014). Electrophysiological Methods for the Study of TRP Channels. In TRP Channels. Springer. [Link]
-
Senning, E. N., & Gordon, S. E. (2015). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. eLife, 4, e05817. [Link]
-
Latorre, R., et al. (2022). A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. Journal of Receptors and Signal Transduction, 42(4), 331-344. [Link]
-
Patsnap Synapse. (2024). What are TRPV1 antagonists and how do they work?. Retrieved from [Link]
-
Nanion Technologies. (n.d.). Activation and inhibition of assay-ready TRPA1 and TRPV cells: an automated patch clamp study. Retrieved from [Link]
-
Kim, D., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4305. [Link]
-
Fujifilm Cellular Dynamics. (n.d.). Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. Retrieved from [Link]
-
Kim, D., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4305. [Link]
-
Wieckowska, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7179. [Link]
-
Obergrussberger, A. (2021). Pharmacology of Transient Receptor Potential (TRP) channels using different activation stimuli. YouTube. [Link]
-
ResearchGate. (2020). TRPV1 and intracellular calcium?. Retrieved from [Link]
-
Wardell, J. L., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o802. [Link]
-
Csaba, Z., et al. (2019). Interaction between TRPV1-expressing neurons in the hypothalamus. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 316(2), R121-R129. [Link]
-
Senning, E. N., & Gordon, S. E. (2015). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. eLife, 4, e05817. [Link]
-
Sophion Bioscience. (n.d.). Explore TRP ion channel research with Automated Patch Clamp. Retrieved from [Link]
-
Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Navigating the Challenges of Fluorinated Benzamide Purification
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of fluorinated benzamides. The inherent properties of the carbon-fluorine bond, while beneficial for modulating molecular characteristics, often introduce complexities into standard purification protocols.[1][2] This resource is designed to equip you with the knowledge to anticipate these challenges and implement effective solutions.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the purification of fluorinated benzamides:
Q1: Why is my fluorinated benzamide behaving unexpectedly during silica gel chromatography?
A: The introduction of fluorine can significantly alter the polarity of your molecule in non-intuitive ways. While fluorine is highly electronegative, the C-F bond has low polarizability. This can lead to reduced retention on normal-phase silica gel compared to non-fluorinated analogs. You might observe your compound eluting faster than expected.
Q2: I'm struggling to crystallize my fluorinated benzamide. What could be the issue?
A: Fluorine substitution can influence crystal packing, sometimes leading to disordered crystal structures.[3][4][5] However, in some cases, fluorine can also suppress disorder.[3][4][5] The challenge often lies in finding the right solvent system. Consider using co-solvents or employing techniques like slow evaporation or vapor diffusion.
Q3: What are some common impurities I should look out for in my crude fluorinated benzamide?
A: Besides unreacted starting materials (the corresponding fluorinated benzoic acid and amine), common impurities can include di-acylated products, where two benzoyl groups have reacted with the amine.[6] The specific side products will depend on your synthetic route. Careful control of stoichiometry is crucial to minimize these impurities.[6]
Q4: Which analytical techniques are best for assessing the purity of my fluorinated benzamide?
A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is invaluable for identifying fluorine-containing impurities.[7][8] Mass spectrometry (MS) will help confirm the molecular weight of your product and any byproducts.
In-Depth Troubleshooting Guides
Challenge 1: Poor Separation in Column Chromatography
You Observe: Your fluorinated benzamide co-elutes with impurities, or you see significant tailing of the product peak.
The Underlying Science: The unique electronic properties of the C-F bond can lead to unexpected interactions with the stationary phase. The high electronegativity of fluorine can create localized dipoles, but the overall effect on molecular polarity can be complex. Highly fluorinated compounds can exhibit "fluorous" properties, leading to preferential solubility in fluorinated solvents.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for chromatographic purification.
Step-by-Step Solutions:
-
Re-evaluate Your Solvent System:
-
Normal-Phase (Silica Gel): If your compound is eluting too quickly, decrease the polarity of your eluent. If it's strongly retained, gradually increase the polarity. Consider using solvent systems with different selectivities (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol).
-
Reverse-Phase (C18): For fluorinated compounds, a mobile phase of acetonitrile/water is often a good starting point. Methanol can also be effective. Adjust the ratio to achieve optimal retention.
-
-
Employ Gradient Elution: A gradual change in the mobile phase composition during the chromatographic run can significantly improve the separation of closely eluting compounds.
-
Consider Alternative Stationary Phases:
-
Fluorinated Phases: For highly fluorinated benzamides, a column with a fluorinated stationary phase can provide unique selectivity based on fluorous interactions.
-
Alumina: Basic or neutral alumina can be a good alternative to silica, especially if your compound is sensitive to the acidic nature of silica gel.
-
Data-Driven Solvent Selection for Chromatography:
| Solvent System (v/v) | Polarity Index | Application Notes |
| 10% Ethyl Acetate in Hexanes | Low | Good starting point for less polar fluorinated benzamides in normal-phase. |
| 30% Ethyl Acetate in Hexanes | Medium | For moderately polar analogs. |
| 5% Methanol in Dichloromethane | Medium-High | Effective for more polar fluorinated benzamides. |
| 50% Acetonitrile in Water | High | A common starting point for reverse-phase HPLC. |
| 70% Methanol in Water | High | An alternative mobile phase for reverse-phase HPLC. |
Challenge 2: Difficulties with Crystallization
You Observe: Your fluorinated benzamide oils out, forms an amorphous solid, or remains in solution upon cooling.
The Underlying Science: Crystallization is a thermodynamically controlled process that depends on the ability of molecules to pack into a well-ordered lattice. Fluorine's size and electronic properties can disrupt or alter the typical packing motifs of benzamides, making nucleation and crystal growth challenging.[3][9][10]
Troubleshooting Protocol:
-
Systematic Solvent Screening:
-
Dissolve a small amount of your crude product in various solvents at elevated temperatures.
-
Good single-solvent crystallization candidates will show high solubility at high temperatures and low solubility at low temperatures.
-
Common choices include ethanol, isopropanol, acetone, ethyl acetate, and toluene.
-
-
Two-Solvent System (Anti-Solvent Addition):
-
Dissolve your compound in a "good" solvent (in which it is highly soluble).
-
Slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) at an elevated temperature until the solution becomes slightly turbid.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. This creates microscopic imperfections that can serve as nucleation sites.
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Logical Flow for Crystallization Troubleshooting:
Caption: Decision-making process for troubleshooting crystallization.
Challenge 3: Persistent Fluorinated Impurities
You Observe: Analytical data (e.g., ¹⁹F NMR, LC-MS) indicates the presence of impurities with fluorine atoms.
The Underlying Science: The stability of the C-F bond means that fluorinated impurities are often robust and may have similar solubility and chromatographic behavior to your target compound.[1] Their removal requires targeted strategies.
Purification Strategies for Fluorinated Impurities:
-
Aqueous Work-up:
-
If you have acidic or basic impurities (e.g., unreacted fluorinated benzoic acid or amine), a liquid-liquid extraction with a dilute aqueous base (like sodium bicarbonate) or acid (like dilute HCl) can effectively remove them.
-
-
Preparative HPLC:
-
For challenging separations of structurally similar impurities, preparative HPLC is a powerful tool. The high resolving power can often separate compounds that are inseparable by standard column chromatography.
-
-
"Fluorous" Solid-Phase Extraction (F-SPE):
-
For highly fluorinated compounds, F-SPE can be an elegant solution. A cartridge with a fluorous stationary phase will retain highly fluorinated molecules, allowing less fluorinated compounds to pass through. The retained compounds can then be eluted with a fluorinated solvent.
-
References
-
Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC. Retrieved January 27, 2026, from [Link]
-
Zubcevic, Z., et al. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 20(9), 5949-5957. [Link]
-
Magee, D. G., et al. (2020). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(3), M1149. [Link]
-
Guragain, P., et al. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances. [Link]
-
Wang, Y., et al. (2023). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Physical Chemistry Chemical Physics, 25(2), 1168-1175. [Link]
-
Białecka-Florjańczyk, E., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry B, 119(11), 4316-4326. [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 69(Spec Iss), 514-521. [Link]
-
Wang, Y., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. RSC Publishing. [Link]
-
Pentsak, E. O., et al. (2023). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. Polymers, 15(23), 4589. [Link]
-
Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]
-
Zubcevic, Z., et al. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 20(9), 5949-5957. [Link]
-
Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 27, 2026, from [Link]
-
McLeod, C. M., et al. (2023). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 3(1), 3-14. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluorobenzamide. In PubChem. Retrieved January 27, 2026, from [Link]
-
Sal-Man, A. A. (2023). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal and Chemical Sciences, 6(11), 2617-2629. [Link]
-
Wang, Y., et al. (2024). Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. Polymers, 16(3), 316. [Link]
-
Frankowski, R., & Zgoła-Grześkowiak, A. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 84(3), 385-391. [Link]
-
Charles River Laboratories. (2021, August 31). Making Fluorination Chemistry Safer and Easier. Eureka blog. [Link]
-
Pharmaceutical Technology. (2013, October 2). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 37(10). [Link]
-
Gataullin, A. R., et al. (2022). Crystal Structure Evolution of Fluorine under High Pressure. The Journal of Physical Chemistry C, 126(27), 11242-11248. [Link]
-
Zubcevic, Z., et al. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV. [Link]
-
Berger, R., et al. (2019). Chemical Aspects of Human and Environmental Overload with Fluorine. Chemosphere, 225, 443-452. [Link]
-
da Silva, J. B., et al. (2015). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]
-
Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Retrieved January 27, 2026, from [Link]
Sources
- 1. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Solubility of 2-fluoro-N-(4-fluorophenyl)benzamide for Biological Assays
Welcome to the technical support center for handling challenging compounds in biological research. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the solubility of 2-fluoro-N-(4-fluorophenyl)benzamide, a compound representative of many poorly soluble molecules encountered in drug discovery. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to design robust experiments by ensuring compound solubility and minimizing assay artifacts.
Understanding the Challenge: Physicochemical Profile of 2-fluoro-N-(4-fluorophenyl)benzamide
Predicted Physicochemical Properties:
To guide our experimental design, we've utilized computational models to predict key physicochemical parameters. Disclaimer: These are in silico predictions and should be experimentally verified.
| Property | Predicted Value | Implication for Solubility |
| LogP | ~3.5 - 4.5 | High lipophilicity, indicating poor aqueous solubility. |
| pKa (acidic) | ~12-14 (amide proton) | The amide proton is weakly acidic and not practically ionizable under physiological pH. |
| pKa (basic) | No significant basic pKa | The molecule is unlikely to be protonated to form a more soluble salt at acidic pH. |
| Aqueous Solubility | <10 µg/mL | Very low intrinsic solubility in water. |
These predictions suggest that 2-fluoro-N-(4-fluorophenyl)benzamide is a classic "brick dust" compound, necessitating a systematic approach to achieve a stable and biologically relevant concentration in your assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with 2-fluoro-N-(4-fluorophenyl)benzamide and similar compounds.
Q1: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What should I do?
This is a common phenomenon known as "DMSO crash-out." It occurs when a compound that is soluble in a high concentration of an organic solvent, like DMSO, is rapidly diluted into an aqueous buffer where its solubility is much lower.
Root Cause Analysis:
-
Supersaturation and Precipitation: The initial high concentration of DMSO keeps the compound in solution. Upon dilution, the percentage of DMSO drops dramatically, and the aqueous buffer cannot maintain the compound in a dissolved state, leading to the formation of a supersaturated solution that rapidly precipitates.
-
Kinetic vs. Thermodynamic Solubility: What you are observing is the difference between kinetic and thermodynamic solubility. The DMSO stock allows for a kinetically soluble state that is not stable in the final aqueous environment, where the lower thermodynamic solubility dominates.[1][2]
Troubleshooting Workflow:
Caption: Decision workflow for addressing compound precipitation.
Solutions:
-
Reduce the Final Concentration: Determine the highest concentration of your compound that remains soluble in the final assay buffer with the intended DMSO concentration. This is your maximum working concentration.
-
Optimize the DMSO Concentration: While it's tempting to use a higher DMSO concentration, most cell-based assays are sensitive to DMSO levels above 0.5-1%.[3][4] Always include a vehicle control with the same final DMSO concentration as your test samples to account for any solvent effects.
-
Employ a Co-Solvent Strategy: If reducing the concentration is not feasible, consider using a co-solvent system. This involves dissolving your compound in a mixture of solvents to improve its stability in the final aqueous buffer. See Q2 for more details.
-
Change the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first and then serially diluting. Gentle vortexing during dilution can also help.
Q2: DMSO is not working well for my compound, or it's causing toxicity in my cell line. What are some alternative solvents or strategies?
While DMSO is a widely used solvent, it's not always the best choice.[5] Several alternatives can be explored, each with its own advantages and disadvantages.
Co-Solvent Options and Formulation Aids:
| Co-Solvent / Aid | Mechanism of Action | Pros | Cons | Recommended Starting Concentration |
| Ethanol | Reduces the polarity of the aqueous solution. | Less toxic than DMSO for some cell lines. | Can have biological effects; more volatile than DMSO. | < 1% in final assay volume. |
| Polyethylene Glycol (PEG 400) | Acts as a co-solvent and can form complexes with the compound.[4] | Generally low toxicity; can improve compound stability. | Can be viscous; may affect protein binding. | < 1% in final assay volume. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic compound in its central cavity, increasing aqueous solubility.[6] | Can significantly increase solubility; low toxicity. | Can affect compound-target binding by sequestering the compound. | Screen a range of concentrations (e.g., 0.1-2% w/v). |
Experimental Protocol: Co-Solvent Screening
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of 2-fluoro-N-(4-fluorophenyl)benzamide in 100% DMSO, 100% Ethanol, and a 1:1 mixture of DMSO:PEG 400.
-
Serial Dilution: Create a serial dilution of each stock solution in the respective solvent.
-
Aqueous Dilution: Add a small aliquot of each stock solution concentration to your final assay buffer to achieve a consistent final solvent concentration (e.g., 0.5%).
-
Visual and Instrumental Assessment:
-
Visually inspect for precipitation immediately and after a set incubation time (e.g., 2 hours) at the assay temperature.
-
For a more quantitative assessment, use nephelometry or a similar light-scattering method to detect sub-visible precipitation.
-
-
Select the Optimal System: Choose the solvent system that provides the highest soluble concentration of your compound without precipitation.
Q3: Can I use pH adjustment to increase the solubility of 2-fluoro-N-(4-fluorophenyl)benzamide?
Based on its predicted pKa, 2-fluoro-N-(4-fluorophenyl)benzamide is a neutral compound under physiological pH conditions. The amide proton is very weakly acidic, and there are no readily ionizable basic groups. Therefore, pH adjustment is unlikely to significantly increase its solubility in the physiological pH range (pH 6-8).[7]
When is pH Adjustment Useful?
For compounds with ionizable functional groups (e.g., carboxylic acids or amines), pH adjustment can be a powerful tool. According to the Henderson-Hasselbalch equation, the solubility of an ionizable compound changes with pH.
-
Weakly Acidic Compounds: More soluble at higher pH.
-
Weakly Basic Compounds: More soluble at lower pH.
Workflow for Assessing pH-Dependent Solubility:
Caption: Workflow for evaluating pH-dependent solubility.
Q4: How do I prepare a stable stock solution of 2-fluoro-N-(4-fluorophenyl)benzamide?
The stability of your stock solution is critical for reproducible results.
Best Practices for Stock Solution Preparation and Storage:
-
Use High-Quality, Anhydrous DMSO: Water uptake in DMSO can significantly decrease the solubility of hydrophobic compounds over time, especially with repeated freeze-thaw cycles.[8] Use anhydrous DMSO and aliquot your stock solution into single-use vials to minimize water absorption.
-
Determine Maximum Solubility in DMSO: Before preparing a large batch of stock solution, determine the maximum solubility of your compound in DMSO. You can do this by adding increasing amounts of the compound to a fixed volume of DMSO and observing for complete dissolution. Sonication can aid in dissolving the compound.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials.
-
Avoid Repeated Freeze-Thaw Cycles: As mentioned, this can lead to compound precipitation. If you need to access the stock multiple times, prepare smaller aliquots.
-
Pre-warming: Before use, allow the stock solution to completely thaw and come to room temperature. Vortex gently to ensure homogeneity before making dilutions.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is a rapid method to estimate the solubility of a compound in an aqueous buffer when introduced from a DMSO stock.[6][9]
Materials:
-
2-fluoro-N-(4-fluorophenyl)benzamide
-
Anhydrous DMSO
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear bottom for visual inspection)
-
Plate reader capable of measuring turbidity (optional)
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In the 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~1 µM).
-
Add the appropriate volume of assay buffer to each well to achieve the desired final DMSO concentration (e.g., add 99 µL of buffer to 1 µL of each DMSO concentration for a final DMSO concentration of 1%).
-
Mix the plate gently and incubate at room temperature for 1-2 hours.
-
Visually inspect each well for signs of precipitation.
-
(Optional) Quantify precipitation by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to assess turbidity.
-
The highest concentration that does not show precipitation is the kinetic solubility under these conditions.
Protocol 2: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of a compound and is considered the "gold standard."[1]
Materials:
-
Solid 2-fluoro-N-(4-fluorophenyl)benzamide
-
Assay buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the assay buffer.
-
Seal the vial and incubate on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, being cautious not to disturb the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., acetonitrile or methanol) and quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
References
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Wikipedia. (2024, January 23). Dimethyl sulfoxide. Retrieved from [Link]
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 8(8), e72245.
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5538-5542.
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Nielsen, G. D., & Riemann, D. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]
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Hollebeeck, S., et al. (2011). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]
- Saeed, S., et al. (2013). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1810.
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Chemistry LibreTexts. (2023, July 12). 18.7: Solubility and pH. Retrieved from [Link]
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- Kozikowski, B. A., et al. (2003). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 8(2), 205-209.
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International Journal of Pharmaceutical Compounding. (n.d.). pH Adjusting Database. Retrieved from [Link]
- Popa-Burke, I., & Russell, J. (2014). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv.
- Kümmerer, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(12), 4825-4831.
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Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
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Benzamide Synthesis Technical Support Center: A Guide for Researchers
Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of benzamide and its derivatives. As Senior Application Scientists, we understand that navigating the complexities of amide bond formation requires not only procedural knowledge but also a deep understanding of the underlying reaction mechanisms and potential pitfalls. This guide is structured to address common challenges in a direct question-and-answer format, offering solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to benzamide?
A1: The most prevalent laboratory methods for synthesizing benzamide include:
-
From Benzoyl Chloride (Schotten-Baumann Reaction): This involves the reaction of benzoyl chloride with ammonia or a primary/secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[1]
-
From Benzoic Acid using Coupling Agents: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, facilitating its reaction with an amine.[2] Additives such as 1-hydroxybenzotriazole (HOBt) are often included to improve efficiency and reduce side reactions.[3]
-
Direct Amidation of Benzoic Acid: This can be achieved by heating benzoic acid with urea, sometimes with a boric acid catalyst, or through high-temperature reactions with ammonia.[4]
Q2: My Schotten-Baumann reaction is resulting in a low yield. What are the likely causes?
A2: Low yields in the Schotten-Baumann reaction can often be attributed to several factors:
-
Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive towards water, leading to the formation of benzoic acid, which is unreactive under these conditions.[5] To mitigate this, ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate stirring, particularly in biphasic systems, to maximize the contact between reactants.[6] Increasing the reaction time or gently warming the mixture after the initial exothermic phase can also improve conversion.[7]
-
Product Loss During Workup: Significant amounts of product can be lost during extraction and purification steps. Optimize your extraction procedure and ensure the pH is appropriate during aqueous washes to prevent the product from dissolving.
Q3: I am observing a significant amount of benzoic acid impurity in my final product. How can I prevent this and remove it?
A3: The presence of benzoic acid is a common issue, primarily arising from the hydrolysis of benzoyl chloride.[2]
-
Prevention: The key is to maintain anhydrous conditions. Use dry solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2] Adding the benzoyl chloride slowly to a cooled reaction mixture can also help control the exothermic reaction and reduce side reactions.[8]
-
Removal: Benzoic acid can be removed from the crude product by washing the organic layer with a mild aqueous base, such as a sodium bicarbonate solution.[2] The benzoic acid will be converted to its water-soluble sodium salt and partition into the aqueous phase.
Q4: What is N-acylurea, and how can I avoid its formation in my carbodiimide-mediated coupling reaction?
A4: N-acylurea is a common byproduct in carbodiimide (e.g., DCC, EDC) couplings. It is formed by the intramolecular rearrangement of the O-acylisourea intermediate.[9] This rearranged product is stable and unreactive towards the amine, thus reducing the yield of the desired amide.
To suppress the formation of N-acylurea, an activating agent such as 1-hydroxybenzotriazole (HOBt) is often added.[3] HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more reactive towards the amine and less prone to rearrangement.[10]
Troubleshooting Common Issues in Benzamide Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Hydrolysis of Acyl Chloride: Moisture in reagents or glassware.[6] 2. Inactive Amine: The amine may be protonated by the HCl byproduct in the Schotten-Baumann reaction.[6] 3. Poor Quality Starting Materials: Degradation of benzoyl chloride or amine. | 1. Use anhydrous solvents and reagents; dry all glassware thoroughly.[2] 2. Ensure a sufficient amount of base (e.g., 10% NaOH, pyridine) is present to neutralize the generated acid.[1] 3. Use freshly opened or purified starting materials. |
| Formation of an Oil Instead of a Solid Product | 1. Impurities Present: Presence of byproducts or unreacted starting materials can lower the melting point. 2. Low Melting Point of the Product: The benzamide derivative itself may have a low melting point. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the pure product.[6] 2. Isolate the oil via extraction, dry the organic layer, and attempt recrystallization from a different solvent system.[6] |
| Reaction Mixture Becomes Too Thick to Stir | Rapid Precipitation of the Product: The benzamide product is highly insoluble in the reaction solvent.[7] | Use a larger volume of solvent to maintain a stirrable slurry. For larger-scale reactions, a mechanical stirrer may be necessary.[7] |
| Presence of a White Solid Insoluble in the Recrystallization Solvent | Formation of Dicyclohexylurea (DCU): In DCC-mediated couplings, the DCU byproduct is often insoluble in common organic solvents.[11] | Filter the reaction mixture before workup to remove the precipitated DCU. If some remains, it can often be removed by recrystallization from a suitable solvent.[12] |
Experimental Protocols
Protocol 1: Synthesis of Benzamide from Benzoyl Chloride (Schotten-Baumann Conditions)
This protocol describes a standard laboratory procedure for the synthesis of benzamide.
-
In a conical flask, prepare a solution of 10 mL of concentrated aqueous ammonia.
-
In a fume hood, slowly add 2 mL of benzoyl chloride in small portions while vigorously shaking the flask. The reaction is exothermic, so cool the flask under running tap water as needed.[8]
-
After the addition is complete, continue to shake the mixture for an additional 15 minutes. A white precipitate of crude benzamide will form.[13]
-
Collect the product by vacuum filtration and wash with cold water.
-
Purify the crude benzamide by recrystallization from hot water.[2]
-
Dry the purified crystals to obtain the final product.
Protocol 2: Synthesis of N-Substituted Benzamide from Benzoic Acid using EDC/HOBt
This protocol is a standard procedure for coupling benzoic acid with a primary or secondary amine.[14]
-
Dissolve benzoic acid (1 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF, DCM) in a round-bottom flask.
-
Add the amine (1.1 equivalents) to the solution.
-
Add a base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture.
-
Slowly add solid 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents) to the reaction mixture in portions.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by adding water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Workflows and Troubleshooting
Benzamide Synthesis Workflow
Caption: A generalized workflow for benzamide synthesis.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low benzamide yield.
References
-
Coupling Reagents. Aapptec Peptides.
-
Process for preparing benzamide. Google Patents; RU2019541C1.
-
Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Benchchem.
-
Strategies to reduce impurities in benzamide synthesis. Benchchem.
-
Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate.
-
Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. National Institutes of Health.
-
Identifying and minimizing side reactions in benzamide synthesis. Benchchem.
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. Chapter: 16.
-
Amines. NCERT.
-
Benzamide Preparation from Benzoic Acid. YouTube.
-
Dealing with byproduct formation in benzamide synthesis. Benchchem.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
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N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Organic Syntheses.
-
Minimizing side product formation in benzamide synthesis. Benchchem.
-
Application Notes and Protocols for the Purification of Benzamide, N,N,4-trimethyl- by Recrystallization. Benchchem.
-
Workup: DCC Coupling. University of Rochester, Department of Chemistry.
-
Schotten-Baumann Reaction. Organic Chemistry Portal.
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
-
Carbodiimide. Wikipedia.
-
Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education.
-
The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Synfacts.
-
Identifying and minimizing side reactions in benzamide synthesis. Benchchem.
-
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
-
Acid-Amine Coupling using DCC. Organic Synthesis.
-
Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific.
-
Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. PubMed.
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strategies to reduce off-target effects of 2-fluoro-N-(4-fluorophenyl)benzamide
A Guide to Understanding and Mitigating Off-Target Effects
Prepared by: Google's Gemini, Senior Application Scientist
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with Fictinib (2-fluoro-N-(4-fluorophenyl)benzamide), a novel kinase inhibitor. While Fictinib has shown high potency against its primary target, understanding and mitigating potential off-target effects is crucial for accurate data interpretation and successful therapeutic development. This document provides troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges. For the purpose of this guide, we will consider Fictinib as a hypothetical inhibitor of Kinase A .
Troubleshooting Guide: Unexpected Experimental Outcomes
Unexpected results can often be the first indication of off-target activity. This section provides a systematic approach to troubleshooting common issues.
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| 1. Higher-than-expected cellular toxicity at concentrations that should be selective for Kinase A. | Fictinib may be inhibiting other essential kinases (e.g., Kinase B, a known regulator of cell viability) or other proteins crucial for cell survival. | - Perform a dose-response curve and compare the IC50 for Kinase A inhibition with the CC50 (cytotoxic concentration 50%). - Conduct a broad kinase panel screening to identify other potential kinase targets. - Use a structurally unrelated Kinase A inhibitor as a control to see if the toxicity is recapitulated. |
| 2. Phenotype in cell-based assays does not match the known function of Kinase A. | The observed phenotype might be a result of inhibiting a different signaling pathway through an off-target kinase (e.g., Kinase C). | - Validate target engagement in your cellular model using techniques like Western blot to check the phosphorylation status of a known Kinase A substrate. - Use genetic knockdown (e.g., siRNA or CRISPR) of Kinase A to see if it reproduces the phenotype observed with Fictinib. |
| 3. Inconsistent results between different cell lines. | Cell lines may have varying expression levels of on-target and off-target kinases, leading to different responses to Fictinib. | - Characterize the expression levels of Kinase A, B, and C in your cell lines of interest via qPCR or Western blot. - Choose cell lines with high expression of Kinase A and low expression of potential off-target kinases for on-target validation studies. |
| 4. Rescue experiments with a downstream effector of Kinase A do not reverse the Fictinib-induced phenotype. | Fictinib may be acting on an upstream regulator or a parallel pathway, making the rescue experiment ineffective. | - Map the signaling pathway of Kinase A and potential off-target kinases to identify points of convergence or divergence. - Consider a multi-omics approach (e.g., phosphoproteomics) to get a broader view of the signaling pathways affected by Fictinib. |
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like Fictinib?
A: Off-target effects are interactions of a drug with proteins other than its intended target. For kinase inhibitors, this is a significant concern due to the high degree of structural similarity among the ATP-binding sites of the more than 500 human kinases.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in a clinical setting.[2][3]
Q2: How can I be sure that the cellular effects I'm observing are due to the inhibition of Kinase A and not an off-target?
A: The gold standard is to use multiple, independent methods to validate your findings. This includes:
-
Genetic validation: Use siRNA or CRISPR to knock down Kinase A and see if this phenocopies the effect of Fictinib.
-
Chemical controls: Use a structurally distinct inhibitor of Kinase A. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, express a drug-resistant mutant of Kinase A in your cells. If the cells become resistant to Fictinib, it confirms on-target action.
Q3: What is the first step I should take to profile the selectivity of Fictinib?
A: A broad, cell-free biochemical kinase screen is an excellent first step.[4] This involves testing the inhibitory activity of Fictinib against a large panel of purified kinases (e.g., a kinome scan). This will provide an overview of its selectivity and identify potential off-target kinases that require further investigation in cell-based models.
Q4: My kinome scan revealed that Fictinib inhibits Kinase C with a similar potency to Kinase A. What should I do next?
A: The next critical step is to determine if Fictinib engages Kinase C in your cellular context. A cell-based target engagement assay is recommended. This will confirm if the compound binds to Kinase C in a physiological environment.[5] If it does, you will need to design experiments to deconvolute the effects of inhibiting Kinase A versus Kinase C.
Q5: Are there medicinal chemistry strategies to improve the selectivity of Fictinib?
A: Yes, medicinal chemistry plays a crucial role in optimizing selectivity. Strategies include:
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the chemical structure of Fictinib and assessing the impact on on-target and off-target potency.[6][7]
-
Structure-based design: If the crystal structures of Kinase A and off-target kinases are known, you can design modifications to Fictinib that exploit subtle differences in their ATP-binding pockets.[8]
-
Targeting allosteric sites: Developing inhibitors that bind to less conserved allosteric sites rather than the highly conserved ATP-binding pocket can lead to greater selectivity.[9][10]
Experimental Protocols & Workflows
Protocol 1: Biochemical Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the inhibitory activity of Fictinib against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
-
Fictinib stock solution (e.g., 10 mM in DMSO)
-
Purified recombinant kinases (Kinase A, and a panel of off-target kinases)
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of Fictinib in DMSO.
-
In a 384-well plate, add the kinase, substrate, and Fictinib at various concentrations. Include "no inhibitor" and "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and measure the remaining ATP or the ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the Fictinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: Workflow for deconvoluting on- and off-target effects of Fictinib.
Signaling Pathway Considerations
Caption: On-target vs. off-target signaling pathways of Fictinib.
References
-
Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2008). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2208. [Link]
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Dhakal, S., et al. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). Investigative Ophthalmology & Visual Science, 63(7), 1485-1485. [Link]
-
Lee, J., et al. (2015). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of medicinal chemistry, 58(15), 6145-6159. [Link]
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Al-Shami, A. S., et al. (2023). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. International Journal of Molecular Sciences, 24(3), 2345. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Qiao, H., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. Journal of medicinal chemistry, 64(22), 16399-16428. [Link]
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Lochhead, P. A. (2013). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS letters, 587(11), 1641-1646. [Link]
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Schürmann, M., et al. (2016). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & cellular proteomics : MCP, 15(7), 2274-2285. [Link]
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Pec, E., et al. (2019). Editorial focus: understanding off-target effects as the key to successful RNAi therapy. Cellular & molecular biology letters, 24, 48. [Link]
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Johnson, J. L., & Nodwell, M. B. (2017). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS chemical biology, 12(3), 591-593. [Link]
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Chen, X., et al. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & medicinal chemistry letters, 20(10), 3107-3111. [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Qiao, H., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. ResearchGate. [Link]
-
Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. [Link]
-
Qiao, H., et al. (2021). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. PubMed. [Link]
-
CRISPR Medicine News. (2021). Strategies to Avoid and Reduce Off-Target Effects. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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Heinrich, M. C., et al. (2003). Strategies to Inhibit Tyrosine Kinases. Holland-Frei Cancer Medicine. 6th edition. [Link]
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Cavasotto, C. N., & Palomba, D. (2015). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in oncology, 5, 249. [Link]
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Thomson, P. J., & Phillips, E. J. (2019). Pharmacogenomics of off-target adverse drug reactions. Clinical pharmacology and therapeutics, 105(6), 1378-1393. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910-918. [Link]
-
Tran, P., et al. (2023). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 258, 115599. [Link]
-
Patsnap. (2023). How can off-target effects of drugs be minimised?. [Link]
-
Otto, T., & Sicinski, P. (2017). Cell cycle-targeting drugs: a new wave of cancer therapy. Nature reviews. Cancer, 17(5), 333. [Link]
-
Musso, L., & Dallavalle, S. (2022). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. International journal of molecular sciences, 23(10), 5585. [Link]
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Eurofins Discovery. (2023). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. [Link]
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optimization of reaction conditions for N-phenylbenzamide synthesis
Welcome to the technical support center for the synthesis of N-phenylbenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this common yet nuanced amide coupling reaction. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions.
Troubleshooting Guide: Overcoming Common Hurdles in N-Phenylbenzamide Synthesis
This section addresses specific issues that may arise during the synthesis of N-phenylbenzamide, providing detailed explanations and actionable solutions.
Question 1: I am getting a very low yield of N-phenylbenzamide. What are the potential causes and how can I improve it?
Answer:
Low yields in N-phenylbenzamide synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to diagnosing and resolving this issue:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inadequate activation of the carboxylic acid.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned reaction time, consider extending it. For reactions that are sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be beneficial, provided the reagents are stable at that temperature.
-
-
Poor Quality of Reagents: The purity of your starting materials—benzoic acid, aniline, and any coupling agents or solvents—is crucial.
-
Recommendation: Ensure that your benzoic acid and aniline are pure and dry. Moisture can hydrolyze the activated carboxylic acid species or the benzoyl chloride if used. Solvents should be anhydrous, especially in methods employing coupling agents.
-
-
Suboptimal Activation of Benzoic Acid: When using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), the formation of the active O-acylisourea intermediate is a critical step.
-
Recommendation: The use of additives like 1-hydroxybenzotriazole (HOBt) can significantly improve the efficiency of carbodiimide-mediated couplings. HOBt traps the O-acylisourea intermediate to form an activated ester, which is more reactive towards the amine and less prone to side reactions, thus increasing the yield.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants plays a significant role.
-
Recommendation: While a 1:1 molar ratio of benzoic acid to aniline is theoretically required, using a slight excess (1.1-1.2 equivalents) of the less expensive reagent can drive the reaction to completion.[1]
-
-
Inefficient Work-up Procedure: Product loss during extraction and purification is a common cause of low isolated yields.
-
Recommendation: During aqueous work-up, ensure the pH is adjusted correctly to separate the product from unreacted starting materials and by-products. N-phenylbenzamide is neutral and will remain in the organic layer. Unreacted benzoic acid can be removed by washing with a mild base (e.g., saturated sodium bicarbonate solution), and unreacted aniline can be removed by washing with a dilute acid (e.g., 1 M HCl).
-
Question 2: My final product is contaminated with a white, insoluble solid. What is it and how can I remove it?
Answer:
If you are using a carbodiimide coupling agent such as DCC, the white, insoluble solid is almost certainly dicyclohexylurea (DCU), the byproduct of the reaction.
-
Mechanism of DCU Formation: DCC activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate. The aniline then attacks this intermediate, forming the amide bond and releasing DCU.
-
Removal of DCU:
-
Filtration: Since DCU is often insoluble in many common organic solvents like dichloromethane (DCM) and ethyl acetate, a significant portion can be removed by simple filtration of the reaction mixture before the aqueous work-up.
-
Recrystallization: For traces of DCU that remain in the crude product, recrystallization is an effective purification method. N-phenylbenzamide can be recrystallized from solvents like ethanol or ethyl acetate. DCU has very low solubility in acetonitrile, so adding it to the crude product and filtering can be a highly effective way to remove it.[1]
-
Question 3: I am observing the formation of side products. What are the likely impurities and how can I prevent them?
Answer:
Side product formation is a common challenge. The nature of the impurity depends on the synthetic route chosen.
-
For reactions using benzoyl chloride (Schotten-Baumann conditions):
-
Benzoic Acid: This forms if the benzoyl chloride hydrolyzes due to the presence of water.
-
Prevention: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
N,N-diphenylbenzamide (from double acylation): While less common with aniline itself, more nucleophilic anilines can potentially undergo double acylation.
-
Prevention: Control the stoichiometry carefully. Avoid using a large excess of benzoyl chloride. Slow, dropwise addition of the benzoyl chloride to the aniline solution can also help to minimize this side reaction.
-
-
-
For reactions using coupling agents (e.g., DCC, DIC/HOBt):
-
N-acylurea: This side product arises from the intramolecular rearrangement of the O-acylisourea intermediate.
-
Prevention: The addition of HOBt is highly effective in preventing this side reaction by rapidly converting the O-acylisourea to a more stable activated ester. Performing the reaction at lower temperatures (e.g., 0 °C) can also suppress this rearrangement.
-
-
Frequently Asked Questions (FAQs)
What is the best method for synthesizing N-phenylbenzamide?
The "best" method depends on the scale of the reaction, the available reagents, and the desired purity of the final product.
-
Schotten-Baumann Reaction: This involves reacting aniline with benzoyl chloride in the presence of a base (like sodium hydroxide or pyridine) and a solvent (often a biphasic system of water and an organic solvent like DCM). It is a classic, robust, and often high-yielding method, particularly suitable for larger-scale syntheses.
-
Amide Coupling Agents: For smaller-scale or more delicate syntheses, particularly in the context of medicinal chemistry and drug development, the use of coupling agents like DCC or DIC in combination with HOBt is very common.[2] This method offers mild reaction conditions and often leads to very clean reactions.
| Method | Advantages | Disadvantages |
| Schotten-Baumann | Cost-effective, high yielding, scalable. | Benzoyl chloride is lachrymatory and moisture-sensitive. The reaction can be exothermic. |
| Coupling Agents | Mild reaction conditions, high yields, suitable for sensitive substrates. | More expensive reagents, formation of by-products like DCU that require removal. |
How do I choose the right solvent and base for the Schotten-Baumann reaction?
-
Solvent: A common choice is a two-phase system, such as dichloromethane (DCM) and water. The aniline and benzoyl chloride react in the organic phase, while the base (often NaOH) resides in the aqueous phase to neutralize the HCl byproduct. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used, especially if a tertiary amine base like triethylamine (TEA) or pyridine is employed.[2]
-
Base: The role of the base is to neutralize the hydrochloric acid generated during the reaction.
-
Inorganic bases (e.g., NaOH, NaHCO₃): Used in biphasic systems. They are inexpensive and effective.
-
Tertiary amines (e.g., Triethylamine (TEA), Pyridine): Used in single-phase organic solvent systems. They also act as catalysts. Pyridine is particularly effective but can be difficult to remove. TEA is a common and practical choice.
-
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (usually silica gel).
-
Spot the plate with the starting materials (benzoic acid and aniline) and the reaction mixture at different time points.
-
Elute the plate with an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the spots under UV light.
-
The reaction is complete when the spot corresponding to the limiting starting material has disappeared, and a new spot for the product, N-phenylbenzamide, has appeared at a different Rf value.
-
Experimental Protocols
Protocol 1: Synthesis of N-Phenylbenzamide using DIC/HOBt
This protocol is adapted from a general procedure for the synthesis of N-phenylbenzamide derivatives.[2]
-
To a solution of benzoic acid (1.20 mmol) in dichloromethane (DCM, 20 mL), add N,N'-diisopropylcarbodiimide (DIC, 1.82 mmol) and 1-hydroxybenzotriazole (HOBt, 1.82 mmol).
-
Stir the resulting mixture for 30 minutes at room temperature to activate the benzoic acid.
-
Add aniline (1.68 mmol) to the reaction mixture.
-
Stir the reaction for 12 hours at room temperature.
-
Quench the reaction by adding 0.5 N NaOH solution (20 mL).
-
Separate the organic layer and wash it sequentially with 10% hydrochloric acid (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 3/2) to obtain N-phenylbenzamide.
Protocol 2: Synthesis of N-Phenylbenzamide via Schotten-Baumann Reaction
-
Dissolve aniline (10 mmol) and sodium hydroxide (12 mmol) in 50 mL of water in a flask.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride (11 mmol) dropwise with vigorous stirring.
-
Continue stirring for 30 minutes after the addition is complete.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from ethanol to obtain pure N-phenylbenzamide.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A generalized workflow for N-phenylbenzamide synthesis.
References
- EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google P
-
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - The Royal Society of Chemistry. [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. [Link]
-
Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - Semantic Scholar. [Link]
-
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC - PubMed Central. [Link]
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. [Link]
-
amide coupling help : r/Chempros - Reddit. [Link]
Sources
Technical Support Center: Overcoming Resistance to Benzamide-Based HDAC Inhibitors
Executive Summary & Scope
This technical guide addresses the unique challenges associated with benzamide-based Histone Deacetylase (HDAC) inhibitors . Unlike the pan-HDAC inhibitor hydroxamates (e.g., Vorinostat/SAHA) which exhibit fast-on/fast-off kinetics, benzamides (e.g., Entinostat/MS-275 , Mocetinostat/MGCD0103 , Chidamide/CS055 ) are Class I-selective inhibitors characterized by slow, tight-binding kinetics .
Users frequently misinterpret "resistance" in their experiments when the actual issue is a mismatch between the assay incubation time and the inhibitor's residence time. Furthermore, true biological resistance often stems from specific transporter upregulation (MDR1) or compensatory signaling rewiring (STAT3/NF-κB). This guide provides the diagnostic logic to distinguish between experimental artifacts and genuine biological resistance.
Troubleshooting Guide (Q&A Format)
Module A: Pharmacodynamic & Kinetic Issues[1][2][3]
Q: My IC50 values for Entinostat vary significantly between runs, and they are consistently higher than reported literature values. Is my compound degrading?
A: It is likely an equilibrium issue, not compound degradation.
-
The Mechanism: Benzamide inhibitors bind to the HDAC active site with slow association rates (
) and extremely slow dissociation rates ( ), resulting in long residence times ( ).[1] Unlike hydroxamates, which reach equilibrium in minutes, benzamides may require hours to reach full occupancy. Standard enzymatic assays with short incubation times (10–30 mins) measure the approach to equilibrium rather than the true affinity ( ), leading to underestimated potency. -
Diagnostic Step: Run a time-course inhibition assay.[2] Compare IC50 values obtained after 30 minutes vs. 3 hours of pre-incubation.
-
Solution: For benzamides, always implement a pre-incubation step (minimum 2–4 hours) of the enzyme and inhibitor before adding the substrate. This ensures the system reaches thermodynamic equilibrium.
Q: We observe robust histone hyperacetylation (H3K9ac/H4K14ac) in our resistant cell lines, but the cells do not undergo apoptosis. Why?
A: This indicates "Functional Decoupling" via Compensatory Signaling.
-
The Mechanism: The drug is engaging the target (proven by the acetylation marker), but the cancer cells have rewired survival pathways to bypass the epigenetic blockade. Benzamide treatment often triggers a compensatory upregulation of STAT3 or NF-κB signaling. Additionally, the Epithelial-Mesenchymal Transition (EMT) driver ZEB1 can confer resistance to apoptosis despite HDAC inhibition.
-
Diagnostic Step: Perform Western blots for p-STAT3 (Tyr705) and p-p65 (NF-κB).
-
Solution: This is not an assay failure but a rationale for combination therapy. Test synergy with JAK/STAT inhibitors (e.g., Ruxolitinib) or proteasome inhibitors to block the compensatory surge.
Module B: Pharmacokinetic & Transport Issues
Q: Our resistant clones show no increase in histone acetylation even at high benzamide concentrations. Is the HDAC target mutated?
A: Target mutation is rare; check for Efflux Pump Upregulation (MDR1).
-
The Mechanism: Benzamide inhibitors are known substrates for P-glycoprotein (P-gp/MDR1/ABCB1) . Chronic exposure often selects for clones with massive MDR1 overexpression, preventing the drug from accumulating in the nucleus.
-
Diagnostic Step: Perform a Rhodamine 123 retention assay (see Protocol 2 below) or Western blot for ABCB1.
-
Solution: If MDR1 is high, the resistance is pharmacokinetic. Validate by co-treating with a P-gp inhibitor like Verapamil (5–10 µM) or Tariquidar . If sensitivity is restored, the mechanism is efflux.
Visualizing Resistance Pathways
The following diagram illustrates the kinetic differences between inhibitor classes and the primary resistance nodes.
Figure 1: Mechanistic divergence of Benzamide inhibitors. Note the susceptibility to MDR1 efflux and the feedback loop activating STAT3/NF-κB which blocks apoptosis despite chromatin relaxation.
Key Experimental Protocols
Protocol A: Correcting for Slow-Binding Kinetics (Enzymatic Assay)
Use this protocol if your IC50 values are inconsistent.
-
Preparation: Prepare 2x Enzyme solution (HDAC1/2/3) and 2x Inhibitor serial dilutions in assay buffer (Tris-based, pH 8.0).
-
The Critical Step (Pre-incubation):
-
Mix 25 µL Enzyme + 25 µL Inhibitor.
-
Incubate for 3 hours at room temperature. (Standard assays use <30 mins; this is insufficient for benzamides).
-
-
Substrate Addition: Add fluorogenic substrate (e.g., Fluor-de-Lys) to initiate reaction.
-
Measurement: Read signal.
-
Validation: Plot IC50 vs. Pre-incubation time. A true benzamide profile will show a left-shift (increased potency) as pre-incubation time increases.
Protocol B: Differential Cytotoxicity Screen (MDR1 Verification)
Use this to confirm if resistance is transporter-mediated.
| Condition | Treatment A | Treatment B | Expected Result (If MDR1+ Resistance) |
| Control | DMSO | DMSO | 100% Viability |
| Single Agent | Benzamide (e.g., Entinostat 1 µM) | DMSO | >80% Viability (Resistant) |
| Efflux Block | DMSO | Verapamil (5 µM) | 95% Viability (Non-toxic control) |
| Combination | Benzamide (1 µM) | Verapamil (5 µM) | <30% Viability (Sensitization) |
Interpretation: If Verapamil restores sensitivity, the resistance is strictly efflux-mediated. If not, investigate downstream signaling (STAT3/NF-κB).
Troubleshooting Logic Matrix
Use this decision tree to diagnose the root cause of unexpected data.
Figure 2: Diagnostic decision tree for isolating kinetic artifacts from biological resistance mechanisms.
References
-
Lauffer, B. E., et al. (2013). Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability.[3] Journal of Biological Chemistry.
- Key Finding: Establishes the slow, tight-binding kinetics of benzamides vs.
-
Hauswald, S., et al. (2009). Histone deacetylase inhibitors induce a very broad, pleiotropic anticancer drug resistance phenotype in acute myeloid leukemia cells by modulation of multiple ABC transporter genes. Clinical Cancer Research.
- Key Finding: Identifies MDR1/ABCB1 upregulation as a primary resistance mechanism to HDAC inhibitors.
-
Lee, J. H., et al. (2012). MicroRNA-200c/141 upregulates SerpinB2 to promote cancer cell survival and metastasis. Nature Cell Biology (Context: ZEB1/Mocetinostat). See also: Meidhof, S., et al. (2015). ZEB1-associated drug resistance in cancer cells is reversed by the class I HDAC inhibitor mocetinostat.[4] EMBO Molecular Medicine.
-
Key Finding: Demonstrates the role of ZEB1 and EMT in resistance and Mocetinostat's specific ability to reverse it.[4]
-
-
Rosato, R. R., et al. (2003). The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1. Cancer Research.
- Key Finding: Elucidates the mechanism of action for Entinost
-
Moreno, D. A., et al. (2022). The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells.[5][6][7] Science Signaling.
- Key Finding: While focused on PROTACs, this validates the protocol for using Verapamil/Tariquidar to reverse MDR1-mediated resistance in complex small molecules.
Sources
- 1. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ZEB1-associated drug resistance in cancer cells is reversed by the class I HDAC inhibitor mocetinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MDR1 Drug Efflux Pump Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells | bioRxiv [biorxiv.org]
- 7. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Methods for Detecting 2-Fluoro-N-(4-fluorophenyl)benzamide Metabolites
Welcome to the technical support center dedicated to the analytical challenges in the detection of 2-fluoro-N-(4-fluorophenyl)benzamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of your experimental workflows. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your methods are not only robust but also scientifically sound.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of 2-fluoro-N-(4-fluorophenyl)benzamide and its metabolites.
Q1: What are the predicted major metabolic pathways for 2-fluoro-N-(4-fluorophenyl)benzamide?
A1: Based on the metabolism of structurally similar compounds, such as N-arylbenzamides and fluoroanilines, the primary metabolic pathways for 2-fluoro-N-(4-fluorophenyl)benzamide are predicted to be:
-
Hydroxylation: The aromatic rings are susceptible to hydroxylation, likely at positions para to the activating amino and fluoro groups.
-
N-dealkylation: While this compound is a secondary amide, further metabolism could involve modifications to the amide linkage, although less common than aromatic hydroxylation.
-
Conjugation: The hydroxylated metabolites are expected to undergo Phase II conjugation reactions, primarily forming glucuronide and sulfate conjugates, to increase their water solubility for excretion.[1][2]
It is crucial to consider these potential biotransformations when developing your analytical methods to ensure all relevant metabolites are captured.
Q2: What is the most suitable analytical technique for the quantitative analysis of 2-fluoro-N-(4-fluorophenyl)benzamide and its metabolites in biological matrices?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application.[3] It offers the high sensitivity and selectivity required to detect and quantify low levels of the parent drug and its metabolites in complex biological matrices like plasma and urine.[3][4] High-resolution mass spectrometry (HRMS) can also be invaluable for the initial identification of unknown metabolites.
Q3: What are the primary challenges I should anticipate when developing an LC-MS/MS method for these analytes?
A3: The main challenges include:
-
Matrix Effects: Co-eluting endogenous components from biological samples can suppress or enhance the ionization of your target analytes, leading to inaccurate quantification.[5][6] Fluorinated compounds can sometimes exhibit unique matrix effects.
-
Metabolite Polarity: Conjugated metabolites (glucuronides and sulfates) are significantly more polar than the parent drug. This requires chromatographic conditions that can adequately retain and separate both polar and non-polar compounds.
-
Metabolite Instability: Some metabolites, particularly N-glucuronides, can be unstable and may degrade during sample collection, storage, or preparation.
This guide will provide detailed strategies to mitigate these challenges.
II. Troubleshooting Guide: A Deeper Dive
This section provides detailed troubleshooting advice for specific issues you may encounter during your experiments.
A. Sample Preparation Issues
Q: My analyte recovery is low and inconsistent. What are the likely causes and how can I improve it?
A: Low and variable recovery is a common issue stemming from the sample preparation process. Here’s a breakdown of potential causes and solutions:
Causality: The efficiency of your extraction method depends on the physicochemical properties of your analytes (parent drug and metabolites) and the chosen technique. Polar metabolites, such as glucuronide and sulfate conjugates, behave very differently from the more lipophilic parent drug. A single extraction method may not be optimal for all analytes.
Troubleshooting Steps:
-
Re-evaluate Your Extraction Technique:
-
Protein Precipitation (PPT): This is a simple and fast method but often results in "dirtier" extracts with significant matrix effects.[6] It may be suitable for initial screening but can be problematic for quantitative analysis.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT. However, the choice of organic solvent is critical. A single solvent may not efficiently extract both the parent compound and its polar metabolites. Consider a multi-step extraction with solvents of varying polarity.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for achieving high recovery and clean extracts.[5] For your analytes, a mixed-mode SPE sorbent (combining reversed-phase and ion-exchange properties) would be ideal to retain the parent drug and its charged, polar metabolites.
-
-
Optimize pH: The charge state of your analytes can significantly impact their extraction efficiency. Adjusting the pH of your sample can improve the recovery of acidic or basic metabolites during LLE or SPE.
-
Investigate Metabolite Stability: If you suspect your metabolites are degrading, ensure your samples are kept on ice during processing and consider adding enzyme inhibitors (e.g., for esterases or glucuronidases if you are measuring the intact conjugates).
Experimental Protocol: Mixed-Mode Solid-Phase Extraction (SPE) for 2-fluoro-N-(4-fluorophenyl)benzamide and its Metabolites
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18 with a strong anion exchanger) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 0.5 mL of pre-treated plasma (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge. The acidic conditions will ensure the parent drug and any basic metabolites are retained by the C18 sorbent, while acidic metabolites (like sulfate and glucuronide conjugates) will be retained by the anion exchanger.
-
Washing:
-
Wash with 1 mL of 5% methanol in water to remove salts and other highly polar interferences.
-
Wash with 1 mL of a less polar solvent (e.g., 20% methanol in water) to remove less polar interferences.
-
-
Elution:
-
Elute the parent drug and neutral/basic metabolites with 1 mL of a high-percentage organic solvent (e.g., 90% methanol in water).
-
Elute the acidic metabolites with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution: Evaporate the elution fractions to dryness under a gentle stream of nitrogen and reconstitute in your LC mobile phase.
B. Chromatographic and Mass Spectrometric Issues
Q: I am observing poor peak shape and shifting retention times for my polar metabolites. What's happening and how do I fix it?
A: This is a classic issue when analyzing compounds with a wide range of polarities.
Causality: Standard reversed-phase (C18) columns may not provide adequate retention for highly polar metabolites like glucuronides, causing them to elute near the void volume with poor peak shape. Shifting retention times can be a symptom of matrix effects or issues with the LC system.
Troubleshooting Steps:
-
Select the Right Column Chemistry:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent choice for separating your metabolites.
-
"Aqueous" C18 Columns: These are modified C18 columns that are more stable in highly aqueous mobile phases and can provide better retention for polar analytes.
-
-
Optimize Mobile Phase Composition:
-
pH: The pH of your mobile phase will affect the ionization state and, therefore, the retention of your analytes. Experiment with different pH values (e.g., using formic acid for acidic conditions or ammonium formate for near-neutral conditions).
-
Additives: Small amounts of additives like ammonium formate or ammonium acetate can improve peak shape and ionization efficiency.
-
-
Address Matrix Effects: Matrix components can alter the chromatographic behavior of your analytes.[7] A more effective sample cleanup (as described above) is the best way to mitigate this. You can also assess the extent of the matrix effect by comparing the response of your analyte in a standard solution to its response in a post-extraction spiked matrix sample.
Q: My signal intensity is low, and I'm struggling to reach the required limit of quantification (LOQ). How can I enhance my signal?
A: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
Causality: Poor ionization efficiency in the mass spectrometer is a common culprit. The choice of ionization mode and source parameters plays a critical role. Additionally, inefficient extraction or chromatographic dilution can lead to low analyte concentrations reaching the detector.
Troubleshooting Steps:
-
Optimize Mass Spectrometer Source Parameters:
-
Ionization Mode: Experiment with both positive and negative electrospray ionization (ESI) modes. The parent drug will likely ionize well in positive mode, while the sulfate and glucuronide conjugates will give a much stronger signal in negative mode. You may need to run two separate injections or use a polarity-switching method.
-
Source Parameters: Systematically optimize the capillary voltage, source temperature, and gas flows to maximize the signal for your specific analytes.
-
-
Improve Sample Concentration: Ensure your sample preparation includes a concentration step. Evaporating the final extract and reconstituting it in a smaller volume can significantly boost your signal.
-
Use a More Sensitive Mass Spectrometer: If you have access to different instruments, a more modern mass spectrometer will generally offer better sensitivity.
Visualization of Troubleshooting Workflow
Caption: A decision tree for troubleshooting low analyte signals.
III. Data Presentation and Method Validation
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | "Dirty" extracts, high matrix effects | Rapid screening, qualitative analysis |
| Liquid-Liquid Extraction (LLE) | Cleaner extracts than PPT, relatively inexpensive | Can be labor-intensive, may require multiple extractions for analytes with varying polarities | Targeted analysis of a few analytes |
| Solid-Phase Extraction (SPE) | Cleanest extracts, high recovery, can concentrate analytes | More complex method development, higher cost per sample | Quantitative analysis requiring high sensitivity and accuracy |
Method Validation According to FDA Guidelines
It is imperative that your analytical method is validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[8][9] This ensures the reliability and integrity of your data.
Key Validation Parameters:
-
Selectivity and Specificity: Demonstrate that your method can differentiate your analytes from endogenous matrix components and other potential interferences.
-
Accuracy and Precision: Assess the closeness of your measured values to the true values (accuracy) and the reproducibility of your measurements (precision).
-
Calibration Curve and Linearity: Establish the relationship between analyte concentration and instrument response over a defined range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of your analyte that can be reliably detected and quantified.
-
Recovery: Measure the efficiency of your extraction process.
-
Matrix Effect: Quantify the extent of ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of your analytes in the biological matrix under various conditions (e.g., freeze-thaw cycles, long-term storage).
Visualization of the Analytical Workflow
Caption: A typical bioanalytical workflow for metabolite analysis.
IV. References
-
Clarke, N. J., Rindgen, D., Korfmacher, W. A., & Cox, K. A. (2001). Systematic LC/MS Metabolite Identification in Drug Discovery. Analytical Chemistry, 73(15), 430A-439A. [Link]
-
Hu, J., & Yu, J. (2010). An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. Chromatographia, 72(5-6), 411-417. [Link]
-
LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
Saeed, S., Rashid, N., Jones, P. G., & Hussain, R. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(3), o572. [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6385-6433. [Link]
-
Li, Y., Zhang, J., Chen, Y., Fan, Z., Sun, L., & Li, Z. (2014). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 19(9), 13873-13885. [Link]
-
David, A., & Dangles, O. (2017). Sample preparation for polar metabolites in bioanalysis. The Analyst, 142(24), 4629-4638. [Link]
-
Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6385-6433. [Link]
-
Fiehn, O. (2019). Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io. [Link]
-
Parniske, E., & Abraham, W. R. (2008). Biotransformation of fluorobiphenyl by Cunninghamella elegans. Journal of Applied Microbiology, 105(2), 438-445. [Link]
-
Google Patents. (1984). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
-
David, A., & Dangles, O. (2017). Sample preparation for polar metabolites in bioanalysis. The Analyst, 142(24), 4629-4638. [Link]
-
O'Hagan, D. (2020). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Organomation. (2023). Metabolomics Sample Preparation in Toxicology and Clinical Testing. [Link]
-
Cichocki, A., & Fischer, G. (2025). Overcoming Matrix Interference in LC-MS/MS. Separation Science. [Link]
-
Malik, S., Al-Thabaiti, S. A., & Khan, Z. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 27(19), 6543. [Link]
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Fiehn, O. (2008). Metabolite profiling in blood plasma. Methods in Molecular Biology, 420, 193-206. [Link]
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ARVO Journals. (2022). 2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). [Link]
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Kacerova, T., Pires, E., Walsby-Tickle, J., Probert, F., & McCullagh, J. S. O. (2025). Integrating NMR and multi-LC-MS-based untargeted metabolomics for comprehensive analysis of blood serum samples. Analytica Chimica Acta, 1356, 343979. [Link]
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Schultz, M. M., & Furlong, E. T. (2008). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology, 42(16), 6113-6119. [Link]
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Al-Omary, F. A. M., Abou-zeid, L. A., Nagi, M. N., El-Gamal, K. M., & El-Subbagh, H. I. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the colchicine binding site on tubulin: synthesis, antiproliferative activity and docking simulations. Drug Design, Development and Therapy, 8, 143-162. [Link]
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Zhang, A., Sun, H., Wang, P., Han, Y., & Wang, X. (2013). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Chromatographic Science, 51(10), 917-924. [Link]
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Clauwaert, K., & Lambert, W. (2003). Pitfalls in LC-MS(-MS) Analysis. GTFCh Symposium. [Link]
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Graham, J., & Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Medicinal Chemistry Letters, 12(2), 196-199. [Link]
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David, A., & Dangles, O. (2017). Sample preparation for polar metabolites in bioanalysis. The Analyst, 142(24), 4629-4638. [Link]
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Bains, M. A., Lindon, J. C., Nicholson, J. K., & Wilson, I. D. (1993). Biotransformation of 2-fluoroaniline in rats studied by in vivo 19F NMR. Journal of Pharmaceutical and Biomedical Analysis, 11(11-12), 1161-1164. [Link]
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Fiehn, O., & Kind, T. (2008). Metabolite profiling in blood plasma. Methods in Molecular Biology, 420, 193-206. [Link]
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ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. [Link]
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Lynen, F. (2015). Dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]
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NIST. (n.d.). Benzamide, N-phenyl-. NIST WebBook. [Link]
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Murphy, C. D. (2019). Microbial metabolism of fluorinated drugs. In Fluorine in Life Sciences (pp. 281-299). [Link]
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stability testing of 2-fluoro-N-(4-fluorophenyl)benzamide under experimental conditions
Welcome to the technical support center for the stability testing of 2-fluoro-N-(4-fluorophenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability studies of this compound. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your experimental outcomes.
Introduction to the Stability of 2-fluoro-N-(4-fluorophenyl)benzamide
2-fluoro-N-(4-fluorophenyl)benzamide belongs to the N-arylbenzamide class of compounds, which are recognized for their robust chemical structures. The amide bond is the central functional group and its stability is a primary focus of investigation. The presence of fluoro-substituents on both aromatic rings can influence the electronic properties and, consequently, the reactivity and degradation pathways of the molecule. This guide will walk you through the potential stability challenges and how to systematically investigate them.
Frequently Asked Questions (FAQs)
Here we address common questions and concerns that may arise during the stability testing of 2-fluoro-N-(4-fluorophenyl)benzamide.
Q1: My compound is showing degradation under acidic conditions. What is the likely cause and how can I confirm it?
A1: The most probable cause of degradation in acidic media is the hydrolysis of the amide bond.[1] This reaction is typically catalyzed by acid and accelerated by heat. The expected degradation products would be 2-fluorobenzoic acid and 4-fluoroaniline.
Troubleshooting Steps:
-
Confirm Degradant Identity: Use a stability-indicating analytical method, such as HPLC with mass spectrometry (LC-MS), to identify the degradation products. Compare their retention times and mass spectra with those of authentic reference standards of 2-fluorobenzoic acid and 4-fluoroaniline.
-
Kinetics of Degradation: To understand the rate of degradation, perform a time-course study. Sample the reaction mixture at various time points and analyze the concentration of the parent compound and the primary degradants.
-
Severity of Conditions: If the degradation is too rapid, consider reducing the acid concentration (e.g., from 1N HCl to 0.1N HCl) or the temperature. The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent peak.[2]
Q2: I am observing unexpected peaks in my chromatogram after exposing the compound to basic conditions. What could they be?
A2: Similar to acidic conditions, exposure to a basic environment can lead to the hydrolysis of the amide bond, yielding 2-fluorobenzoic acid and 4-fluoroaniline.[1]
Troubleshooting Steps:
-
Product Identification: Employ LC-MS to determine the mass of the unknown peaks and compare them to the expected degradation products.
-
Control for Salt Formation: In a basic solution, the resulting 2-fluorobenzoic acid will exist as its carboxylate salt. Ensure your analytical method is suitable for separating both the acidic and basic components.
-
Adjusting Stress Level: If degradation is extensive, reduce the base concentration (e.g., from 1N NaOH to 0.1N NaOH) or the reaction time and temperature.
Q3: My compound seems to be sensitive to light. How do I properly assess its photostability?
A3: Photostability testing is a critical component of stability studies and should be conducted according to ICH Q1B guidelines.[3] These guidelines recommend exposing the compound to a combination of cool white fluorescent and near-ultraviolet (UV) lamps.
Troubleshooting Steps:
-
ICH Q1B Compliance: Ensure your photostability chamber provides a controlled environment with a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.[3]
-
Sample Preparation: Expose the compound in both solid and solution states to assess its stability under different physical forms. For solutions, use a common solvent like methanol or acetonitrile.
-
Control Samples: Always include control samples that are protected from light (e.g., wrapped in aluminum foil) but kept under the same temperature and humidity conditions to differentiate between photolytic and thermal degradation.
-
Degradant Analysis: Analyze the exposed samples using a validated stability-indicating method to identify and quantify any photodegradation products. The fluorinated nature of the compound may lead to complex photochemical reactions.[4][5]
Q4: I am not seeing any degradation under oxidative stress. Is this expected?
A4: While the amide bond itself is relatively resistant to oxidation, other parts of the molecule could be susceptible. However, N-arylbenzamides can be quite stable to oxidation.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Hydrogen peroxide (H2O2) is a commonly used oxidizing agent.[6] If no degradation is observed with 3% H2O2, you may consider using a higher concentration (up to 30%) or a different type of oxidizing agent, such as a free radical initiator (e.g., AIBN).[6]
-
Reaction Conditions: Ensure the reaction is carried out for a sufficient duration. It may be necessary to apply moderate heat to accelerate the reaction.
-
Analytical Verification: Confirm that your analytical method can detect potential oxidation products, such as N-oxides or hydroxylated species.
Troubleshooting Guides & Experimental Protocols
Forced Degradation Studies Workflow
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[3][7][8]
Caption: Workflow for Forced Degradation Studies.
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of 2-fluoro-N-(4-fluorophenyl)benzamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Heat at 60°C for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1N HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature for 24 hours. At appropriate time intervals, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation:
-
Solid State: Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Solution State: Heat the stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3]
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[9][10][11]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Potential Degradation Pathway
The primary degradation pathway anticipated for 2-fluoro-N-(4-fluorophenyl)benzamide is hydrolysis of the amide bond.
Caption: Hydrolytic Degradation of the target compound.
Summary of Expected Stability
| Stress Condition | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | Likely to degrade | 2-fluorobenzoic acid, 4-fluoroaniline |
| Basic Hydrolysis | Likely to degrade | 2-fluorobenzoate, 4-fluoroaniline |
| Oxidation | Expected to be stable | N-oxides, hydroxylated derivatives |
| Thermal | Expected to be stable at moderate temperatures | Potential for hydrolysis at high temperatures in the presence of moisture |
| Photolysis | Potential for degradation | Complex mixture of photodegradants |
References
- 2-Fluoro-N-(4-methoxyphenyl)benzamide. (n.d.). National Center for Biotechnology Information.
- A series of N-(2-amino-6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides were designed combining previously identified pharmacophoric elements and evaluated as hTRPV1 antagonists. (n.d.). National Center for Biotechnology Information.
- 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. (n.d.). ResearchGate.
- Atlas of the microbial degradation of fluorinated pesticides. (n.d.). ResearchGate.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). National Center for Biotechnology Information.
- Identification of imatinib mesylate degradation products obtained under stress conditions. (2007). Journal of Pharmaceutical and Biomedical Analysis, 44(2), 437-444.
- 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. (n.d.). ResearchGate.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(2).
- Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). ResearchGate.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(5), 333-340.
- Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage. (n.d.). International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 1219-1227.
- Degradation Profiling of Pharmaceuticals: A Review. (2023). International Journal of Novel Research and Development, 8(7).
- Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. (n.d.). ResearchGate.
- Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012). ResearchGate.
- 2-Chloro-4-fluoro-N-phenylbenzamide. (n.d.). National Center for Biotechnology Information.
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (n.d.). National Center for Biotechnology Information.
- Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. (2021). European Journal of Chemistry, 12(2), 164-172.
- Atlas of the microbial degradation of fluorinated pesticides. (n.d.). PubMed.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia, 19(4).
- Beware of N-Benzoyloxybenzamides. (n.d.). National Center for Biotechnology Information.
- HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone. (n.d.). Benchchem.
- Functionalization of Fluorine on the Surface of SnO2–Mg Nanocomposite as an Efficient Photocatalyst for Toxic Dye Degradation. (2023). MDPI.
- An In-depth Technical Guide to the Derivatives of 2-Bromo-N-phenylbenzamide. (n.d.). Benchchem.
- Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (2020).
- 2-Fluoro-4-hydroxybenzaldehyde. (n.d.). PubChem.
- Wavelength-dependent UV-LED photolysis of fluorinated pesticides and pharmaceuticals. (n.d.). ACS Publications.
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Technical Support Center: Enhancing the Oral Bioavailability of Aurora Kinase B Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Aurora Kinase B (AURKB) inhibitors. This guide is designed to provide expert insights and practical solutions to the common challenges encountered when developing orally administered AURKB inhibitors. We will move beyond simple protocols to explain the underlying scientific principles, helping you make informed decisions in your experiments.
Section 1: Understanding the Core Challenge
Aurora Kinase B is a critical regulator of mitosis, and its overexpression is linked to tumorigenesis, making it a prime target for cancer therapeutics.[1] While potent AURKB inhibitors have been developed, translating them into effective oral drugs is a significant hurdle. Like many kinase inhibitors, these molecules are often large, lipophilic, and poorly soluble in water—a combination of properties that severely limits their absorption from the gastrointestinal (GI) tract.[2][3]
The journey of an oral drug from administration to the systemic circulation is fraught with barriers. An effective oral AURKB inhibitor must successfully navigate dissolution, permeate the intestinal wall, and survive metabolic processes in both the gut and the liver (first-pass metabolism).[4] Failure at any of these stages results in low and often highly variable oral bioavailability, compromising therapeutic efficacy.[5]
This guide provides direct answers and troubleshooting workflows for the specific issues you may encounter.
Section 2: Frequently Asked Questions (FAQs)
Here we address the most common initial questions that arise during the development of oral AURKB inhibitors.
Q1: What are the primary factors limiting the oral bioavailability of my AURKB inhibitor?
The key limiting factors generally fall into three categories derived from the Biopharmaceutical Classification System (BCS):
-
Solubility and Dissolution Rate: Most kinase inhibitors are crystalline solids with low aqueous solubility. For a drug to be absorbed, it must first be dissolved in the GI fluids. If the dissolution rate is slower than the transit time through the absorbing region of the intestine, bioavailability will be poor. This is often the primary rate-limiting step.
-
Intestinal Permeability: The drug must pass through the intestinal epithelium to enter the bloodstream. While many kinase inhibitors are lipophilic, suggesting good passive diffusion, they can also be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, reducing net absorption.[6][7]
-
First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver before reaching systemic circulation. Many inhibitors are substrates for cytochrome P450 enzymes (especially CYP3A4) in the liver and intestinal wall, which can extensively metabolize the drug, reducing the amount of active compound that reaches its target.[5]
Q2: My inhibitor has a high molecular weight (>500 Da). Is oral delivery still feasible?
Yes, but it presents a challenge. Lipinski's "Rule of Five" suggests that poor permeation is more likely for molecules with a molecular weight greater than 500.[2] However, this is a guideline, not an absolute rule. The rule does not account for active transport mechanisms or enabling formulation strategies.[2] For large molecules, ensuring maximum dissolution and minimizing efflux are critical. Formulation strategies such as lipid-based systems can be particularly effective.[2][8]
Q3: What is P-glycoprotein (P-gp) efflux, and how do I know if it's a problem for my compound?
P-gp is an efflux transporter protein on the apical side of intestinal enterocytes that pumps xenobiotics back into the gut lumen.[6] This can significantly reduce the absorption of drugs that are P-gp substrates. A hallmark of P-gp efflux is high permeability in one direction (basolateral to apical) and low permeability in the other (apical to basolateral) in cellular assays. P-gp's impact is most pronounced for compounds with moderate passive permeability; highly permeable drugs can sometimes overcome the efflux effect.[9]
You can test for P-gp substrate liability using an in vitro Caco-2 cell monolayer assay. By comparing the drug transport in the presence and absence of a known P-gp inhibitor (e.g., verapamil), you can determine if your compound is a substrate.[10]
Q4: What is a prodrug strategy, and when should I consider it?
A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active parent drug.[11][12] This strategy is often used to overcome poor solubility. For example, Barasertib (AZD1152) is a dihydrogen phosphate prodrug that is rapidly cleaved by phosphatases in the plasma to release the highly potent but less soluble active moiety, barasertib-hQPA.[11][12][13] This approach dramatically increases aqueous solubility, allowing for effective administration. Consider a prodrug strategy when poor solubility is the primary barrier and your parent molecule has a suitable functional group (like a hydroxyl or amine) for chemical modification.
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides in-depth, step-by-step guidance for overcoming specific experimental hurdles.
Problem 1: My AURKB inhibitor has extremely low aqueous solubility (<10 µg/mL) and shows minimal exposure in vivo after oral dosing as a simple suspension.
This is a classic case of dissolution-limited absorption. The drug isn't dissolving fast enough in the GI tract to be absorbed. The goal is to present the GI tract with a higher concentration of dissolved drug.
Causality: In a simple suspension (e.g., in methylcellulose/Tween 80), the drug remains in its stable, low-energy crystalline form. Breaking this crystal lattice energy is the key barrier. Amorphous solid dispersions (ASDs) are a powerful technique to overcome this by trapping the drug in a high-energy, amorphous state within a polymer matrix.[14]
An ASD formulation involves dispersing the drug in a polymer matrix at a molecular level, creating an amorphous, higher-energy solid form that dissolves more rapidly and can achieve supersaturated concentrations in vivo.[14]
Protocol: Screening and Preparation of an ASD by Spray Drying
-
Polymer & Drug Load Screening:
-
Rationale: The choice of polymer is critical for stabilizing the amorphous drug and preventing re-crystallization. Common polymers include PVP (polyvinylpyrrolidone), HPMC-AS (hydroxypropyl methylcellulose acetate succinate), and Soluplus®.
-
Procedure:
-
Prepare a series of solutions in a suitable solvent (e.g., methanol, acetone, or a mixture) containing the AURKB inhibitor and a polymer (e.g., HPMC-AS) at different drug-to-polymer ratios (e.g., 10%, 25%, 40% drug load by weight).
-
Cast these solutions onto glass slides and allow the solvent to evaporate rapidly under vacuum.
-
Examine the resulting films by polarized light microscopy. The absence of birefringence (no light transmission under crossed polarizers) indicates an amorphous system.
-
Confirm the amorphous nature and assess the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC). A single Tg, higher than the storage temperature, indicates a stable, single-phase amorphous system.
-
-
-
Spray Drying Process:
-
Rationale: Spray drying is a scalable method to produce ASD powder by rapidly evaporating solvent from a solution of the drug and polymer.
-
Procedure:
-
Dissolve the selected drug/polymer combination at the optimal ratio in a suitable solvent system to create the spray solution.
-
Optimize spray drying parameters (inlet temperature, solution feed rate, atomization gas flow) on a lab-scale spray dryer (e.g., Büchi B-290). The goal is to ensure rapid solvent evaporation without thermally degrading the compound.
-
Collect the resulting powder. It should be a fine, free-flowing solid.
-
Confirm the final product is amorphous using DSC and/or Powder X-Ray Diffraction (PXRD).
-
-
-
In Vitro Dissolution Testing:
-
Rationale: This test confirms that the ASD provides a dissolution advantage over the crystalline drug.
-
Procedure: Perform a non-sink dissolution test in simulated gastric and intestinal fluids (SGF/SIF).
-
Add the ASD powder (equivalent to a specific drug concentration) to the dissolution medium.
-
Periodically sample the medium, filter immediately (e.g., using a 0.22 µm syringe filter), and quantify the dissolved drug concentration by HPLC.
-
Plot concentration vs. time. A successful ASD will show rapid dissolution to a concentration significantly higher than the crystalline solubility (supersaturation), followed by a gradual decrease as the supersaturated state breaks down (precipitation).
-
-
Expected Outcome:
The ASD formulation should provide significantly higher and more consistent plasma exposure compared to the simple suspension.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (F%) |
| Simple Suspension | 50 ± 25 | 4.0 | 350 | < 5% |
| 25% Drug Load ASD | 600 ± 150 | 1.5 | 4,200 | ~40% |
Table 1: Representative pharmacokinetic data in rats following oral administration of an AURKB inhibitor in a simple suspension versus an amorphous solid dispersion (ASD) formulation. Data is illustrative.
Problem 2: My inhibitor has good solubility and permeability in vitro, but in vivo oral bioavailability is still low (<15%).
This scenario suggests that while the drug can dissolve and cross the intestinal wall, it is being actively removed or metabolized before it can reach systemic circulation. The primary suspects are P-gp efflux and/or high first-pass metabolism.
Causality: If the compound is a substrate for both P-gp and CYP3A4, these two systems can work synergistically to limit bioavailability. P-gp in the intestine reduces the amount of drug entering the enterocytes, while any drug that does enter can be metabolized by intestinal CYP3A4. The drug that survives this and enters the portal vein then faces another round of metabolism by hepatic CYP3A4.[5][15]
This study uses inhibitors of P-gp and CYP3A4 to diagnose the cause of the low bioavailability.
Protocol: Preclinical Pharmacokinetic Study in Rodents
-
Study Design:
-
Use four groups of rodents (e.g., Sprague-Dawley rats), with n=3-5 per group.
-
Group 1 (Control): Dose the AURKB inhibitor orally in a suitable vehicle.
-
Group 2 (P-gp Inhibition): Pre-dose with a P-gp inhibitor (e.g., elacridar) ~1-2 hours before orally dosing the AURKB inhibitor.
-
Group 3 (CYP3A4 Inhibition): Pre-dose with a potent CYP3A4 inhibitor (e.g., ritonavir or itraconazole) ~1 hour before orally dosing the AURKB inhibitor.[15]
-
Group 4 (IV Administration): Dose the AURKB inhibitor intravenously to determine the absolute bioavailability of the control group.
-
-
Dosing and Sampling:
-
Administer the AURKB inhibitor at a consistent dose across all oral groups.
-
Collect serial blood samples at appropriate time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hr).
-
Process blood to plasma and store at -80°C until analysis.
-
-
Bioanalysis and Data Interpretation:
-
Quantify the concentration of the AURKB inhibitor in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.
-
Interpretation:
-
If AUC in Group 2 >> Group 1: P-gp efflux is a major barrier.
-
If AUC in Group 3 >> Group 1: First-pass metabolism is a major barrier.
-
If AUC increases in both Group 2 and Group 3: Both mechanisms are contributing.
-
Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
-
Troubleshooting Pathway:
Based on the results, the path forward changes:
-
If P-gp efflux is dominant: Consider co-dosing with a P-gp inhibitor (a "boosting" strategy) or re-designing the molecule to reduce its affinity for P-gp.
-
If metabolism is dominant: A boosting strategy with a CYP3A4 inhibitor may be viable.[15] Alternatively, medicinal chemistry efforts can be directed at blocking the site of metabolism on the molecule.
Section 4: Visualized Workflows and Concepts
To better illustrate the complex relationships in oral drug absorption, the following diagrams have been created using Graphviz.
Diagram 1: Key Barriers to Oral Bioavailability
This diagram shows the sequential hurdles an orally administered AURKB inhibitor must overcome to reach systemic circulation.
Caption: Sequential barriers impacting oral drug bioavailability.
Diagram 2: Troubleshooting Workflow for Low Oral Bioavailability
This decision tree provides a logical workflow for diagnosing and addressing poor in vivo performance of an AURKB inhibitor.
Caption: A decision tree for troubleshooting low bioavailability.
References
-
Bardin, C., D'Huyvetter, T., & Ciccolini, J. (2023). Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice. PubMed. Available: [Link]
-
Zhang, Y., et al. (2026). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. Journal of Medicinal Chemistry. Available: [Link]
-
Stellwagen, J. C., et al. (2014). Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. PubMed. Available: [Link]
-
Shapiro, G. I., et al. (2014). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors. PMC - PubMed Central. Available: [Link]
-
Ahad, A., et al. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available: [Link]
-
McCartney, F., Gleeson, J., & Van Dyk, M. (n.d.). Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. MDPI. Available: [Link]
-
Wieser, J., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available: [Link]
-
Almeida, S., et al. (2022). Editorial for the Special Issue: Pharmacokinetics of Orally Administered Drugs, 2nd Edition. MDPI. Available: [Link]
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Shapiro, G. I., et al. (2014). A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-Hour Infusion with and without Granulocyte Colony-Stimulating Factor in a 14-Day Cycle in Patients with Advanced Solid Tumors. Clinical Cancer Research - AACR Journals. Available: [Link]
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Sal-Itthikai, K., et al. (2007). Role of P Glycoprotein in Absorption of Novel Antimalarial Drugs. PMC - NIH. Available: [Link]
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van Leeuwen, R. W. F., et al. (2023). Pharmacokinetic Boosting of Kinase Inhibitors. PMC - NIH. Available: [Link]
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Ge, J., et al. (2022). Aurora B Inhibitors as Cancer Therapeutics. MDPI. Available: [Link]
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Borthakur, G., et al. (2012). A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy. PubMed Central. Available: [Link]
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Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available: [Link]
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Harrington, E. A., et al. (2004). The discovery of the potent Aurora inhibitor MK-0457 (VX-680). ResearchGate. Available: [Link]
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Feng, B., et al. (2010). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Molecular Pharmaceutics - ACS Publications. Available: [Link]
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Scott, D. O., et al. (2025). What Do Oral Drugs Really Look Like? Dose Regimen, Pharmacokinetics, and Safety of Recently Approved Small-Molecule Oral Drugs. Journal of Medicinal Chemistry. Available: [Link]
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Ahmad, A., et al. (2024). Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents. Taylor & Francis Online. Available: [Link]
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Devraj, R., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics - ACS Publications. Available: [Link]
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Festjens, N., et al. (2018). RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PubMed. Available: [Link]
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Validating the Binding Affinity of 2-fluoro-N-(4-fluorophenyl)benzamide to its Target
In the rigorous world of drug discovery, the quantitative validation of a compound's binding affinity to its biological target is a critical milestone. It forms the bedrock upon which subsequent mechanistic studies and lead optimization efforts are built. This guide offers a comprehensive, in-depth comparison of methodologies for validating the binding affinity of 2-fluoro-N-(4-fluorophenyl)benzamide. Moving beyond mere protocols, this document elucidates the causal reasoning behind experimental choices, ensuring a self-validating and robust dataset. It is designed for researchers, scientists, and drug development professionals dedicated to establishing a high-confidence understanding of target engagement.
Foundational Concepts: Target & Comparative Framework
The benzanilide core, present in 2-fluoro-N-(4-fluorophenyl)benzamide, is found in compounds with a wide array of biological activities.[1] While a specific, universally recognized target for this exact molecule is not established in public literature, this guide will proceed under the common scenario where a putative target has been identified through initial screening efforts. For the purposes of this guide, we will refer to this target as "Protein X."
A scientifically sound validation requires context. Therefore, we will benchmark the binding characteristics of 2-fluoro-N-(4-fluorophenyl)benzamide against two control compounds:
-
Positive Control: A known, high-affinity ligand for Protein X.
-
Negative Control/Analog: A structurally similar but biologically inactive analog of the primary compound.
This comparative framework is essential for interpreting the significance of the obtained binding data.
Orthogonal Validation: A Two-Pillar Approach to Trustworthiness
To ensure the highest degree of confidence and mitigate the risk of method-specific artifacts, we will employ two orthogonal, label-free biophysical techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). This strategy provides a self-validating system, where the concordance of results from two distinct physical principles lends significant credence to the findings. Ligand binding assays are fundamental analytical techniques designed to measure the interaction between a molecule of interest and its binding partner.[2]
Pillar 1: Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis
SPR is a powerful optical technique that measures molecular interactions in real-time.[3] In an SPR experiment, one molecule (the ligand, Protein X) is immobilized on a sensor surface, and the binding of a second molecule (the analyte, our compound) is measured as it flows over the surface.[3] The binding event causes a change in the refractive index at the sensor surface, which is detected as a response signal proportional to the mass bound.[3][4] This allows for the direct measurement of association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₑ) is calculated, providing deep insight into the binding event.[5]
Caption: Standard workflow for a kinetic and affinity study using SPR.
-
Preparation:
-
Express and purify Protein X, ensuring high purity and stability.[6]
-
Prepare a stock solution of 2-fluoro-N-(4-fluorophenyl)benzamide and control compounds in 100% DMSO. Subsequently, create a serial dilution series (e.g., 100 µM to 1 nM) in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20), ensuring the final DMSO concentration is consistent across all samples and below 1%.
-
-
Immobilization:
-
Activate the carboxyl groups on a CM5 sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[7]
-
Inject Protein X (typically 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., ~10,000 Response Units, RU).
-
Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining reactive groups.
-
-
Binding Measurement:
-
Inject the prepared compound dilutions over the immobilized Protein X surface, typically using a contact time of 120-180 seconds to monitor association.
-
Follow with a buffer-only flow for 300-600 seconds to monitor the dissociation phase.
-
Between each concentration, inject a regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.0) to remove all bound compound and prepare the surface for the next cycle.
-
-
Data Analysis:
-
The response data is double-referenced, subtracting the signal from a reference flow cell and from a buffer-only injection.
-
The processed sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kₐ, kₑ, and calculate the Kₑ.
-
Pillar 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC is considered the gold standard for characterizing biomolecular interactions.[8] It directly measures the heat released or absorbed during a binding event in solution.[9] By titrating the compound into a solution of Protein X, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9][10] This provides a deeper understanding of the forces driving the binding event.
Caption: The three-phase process of an ITC experiment.
-
Sample Preparation:
-
Dialyze the purified Protein X extensively against the chosen assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). This is a critical step, as buffer mismatches can generate significant heats of dilution, masking the true binding signal.[10]
-
Dissolve the 2-fluoro-N-(4-fluorophenyl)benzamide and control compounds in the final dialysis buffer. Ensure the DMSO concentration is precisely matched if required for solubility.
-
Degas both protein and compound solutions immediately before use to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the sample cell (typically ~200 µL) with Protein X at a concentration guided by the "c-value" (c = n[Protein]/Kₑ), which should ideally be between 5 and 500 for a well-defined binding isotherm.[11] A starting concentration of 10-20 µM is common.
-
Load the injection syringe (typically ~40 µL) with the compound at a concentration 10-15 times that of the protein.[11]
-
-
Titration:
-
Set the instrument to the desired temperature (e.g., 25°C).
-
Program a titration sequence consisting of an initial small injection (e.g., 0.4 µL) to remove any material from the syringe tip, followed by 18-20 larger injections (e.g., 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.[12]
-
-
Data Analysis:
-
Integrate the raw power data to determine the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine Kₑ, stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) is then calculated from these values.
-
Data Synthesis and Interpretation
The ultimate goal is to generate a cohesive data package where orthogonal results confirm and complement each other. The quantitative data should be summarized for clear comparison.
Table 1: Comparative Binding Parameters for Protein X
| Compound | Method | Kₑ (nM) | kₐ (1/Ms) | kₑ (1/s) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
|---|---|---|---|---|---|---|---|
| 2-fluoro-N-(4-fluorophenyl)benzamide | SPR | Value | Value | Value | N/A | N/A | N/A |
| ITC | Value | N/A | N/A | Value | Value | Value | |
| Positive Control | SPR | Value | Value | Value | N/A | N/A | N/A |
| ITC | Value | N/A | N/A | Value | Value | Value | |
| Negative Control/Analog | SPR | Value | Value | Value | N/A | N/A | N/A |
| | ITC | Value | N/A | N/A | Value | Value | Value |
-
Affinity Concordance: The Kₑ values obtained from SPR and ITC should be in close agreement (typically within a 3-5 fold range). Strong concordance provides high confidence in the measured affinity.
-
Kinetic Profile (from SPR): The kₐ and kₑ rates reveal the dynamics of the interaction. A fast kₐ and slow kₑ are often desirable, indicating that the compound binds quickly and remains bound for a longer duration.
-
Thermodynamic Drivers (from ITC): The ΔH and -TΔS values reveal the forces driving the interaction. A negative ΔH indicates the binding is enthalpically (favorably) driven, often due to hydrogen bonding and van der Waals interactions. A positive ΔS indicates an entropically driven interaction, often due to the release of ordered water molecules from the binding interface.
-
Stoichiometry (from ITC): The value of 'n' should be close to 1, confirming a 1:1 binding model. Deviations from this can indicate aggregation, complex binding events, or inaccuracies in concentration determination.
By rigorously applying these orthogonal, high-fidelity techniques, researchers can build a comprehensive and trustworthy profile of 2-fluoro-N-(4-fluorophenyl)benzamide's interaction with its target, providing a solid foundation for its advancement as a potential therapeutic agent.
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Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro: Methods and Protocols. ResearchGate. URL: [Link]
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Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. URL: [Link]
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2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide (HIFN) protects against vision loss from closed-globe ocular trauma by activating tropomyosin-related kinase B (TrkB). IOVS, ARVO Journals. URL: [Link]
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Direct Determination of High-Affinity Binding Constants by Continuous Injection Isothermal Titration Calorimetry. ACS Publications. URL: [Link]
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Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. URL: [Link]
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A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. RSC Publishing. URL: [Link]
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Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. URL: [Link]
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Guide to Running an SPR Experiment. University of Texas at Austin. URL: [Link]
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Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Nicoya. URL: [Link]
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A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). URL: [Link]
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A Comparative Efficacy Analysis of Novel 2-(4-fluorophenyl)-1H-benzo[d]imidazole Based GABA-A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of a promising new class of γ-aminobutyric acid type A (GABA-A) receptor positive allosteric modulators (PAMs), based on the 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold, against established clinical agents such as Diazepam and Zolpidem. We will dissect their efficacy through a review of preclinical data, outline the experimental frameworks for their evaluation, and discuss their potential advantages in terms of metabolic stability and safety profiles.
Introduction: The GABA-A Receptor as a Therapeutic Target
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the central nervous system (CNS). Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. Positive allosteric modulators (PAMs) do not activate the receptor directly but bind to a distinct site, enhancing the effect of GABA. This mechanism is central to the therapeutic action of many anxiolytic, sedative, and anticonvulsant drugs. The most prevalent isoform of the GABA-A receptor in the brain is composed of α1, β2, and γ2 subunits, which will be the focus of this guide.
The therapeutic utility of established GABA-A PAMs, such as benzodiazepines, is often limited by side effects including sedation, dependence, and cognitive impairment. Consequently, there is a significant research impetus to discover novel PAMs with improved efficacy and safety profiles. The 2-(4-fluorophenyl)-1H-benzo[d]imidazole series has emerged as a promising template for the development of such next-generation modulators.
Mechanism of Action: Allosteric Modulation of the GABA-A Receptor
GABA-A receptor PAMs enhance the receptor's function in response to the endogenous ligand, GABA. This potentiation can occur through an increase in the channel's opening frequency or duration, leading to a greater influx of chloride ions for a given concentration of GABA. This enhanced inhibitory signaling underlies the therapeutic effects of these compounds.
Diagram of the GABA-A Receptor Signaling Pathway
Caption: Mechanism of GABA-A receptor positive allosteric modulation.
Comparative In Vitro Efficacy
The efficacy of GABA-A receptor PAMs is typically quantified by their ability to potentiate the GABA-induced chloride current. This is often expressed as the half-maximal effective concentration (EC50) and the maximum potentiation percentage at a given GABA concentration. The following table summarizes available data for lead compounds from the 2-(4-fluorophenyl)-1H-benzo[d]imidazole series and compares them to Diazepam and Zolpidem at the α1β2γ2 receptor subtype.
| Compound | Class | GABA EC50 (μM) | Potentiation (%) at GABA EC10 | Reference |
| Compound 9 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole | 0.8 | 350 | [1] |
| Compound 23 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole | 1.2 | 450 | [1] |
| Diazepam | Benzodiazepine | 0.5 - 1.5 | 200 - 400 | [2][3] |
| Zolpidem | Imidazopyridine (Non-benzodiazepine) | 0.1 - 0.5 | 150 - 300 | [4][5] |
Note: The exact values can vary depending on the specific experimental conditions.
The data indicates that the novel 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives exhibit potent modulatory effects on the α1β2γ2 GABA-A receptor, with efficacy comparable to or exceeding that of Diazepam and Zolpidem in some cases.
In Vivo Anxiolytic and Sedative Potential
The anxiolytic and sedative properties of GABA-A PAMs are evaluated in various animal models. The Elevated Plus Maze (EPM) and the Open Field Test (OFT) are standard behavioral assays used for this purpose.
Elevated Plus Maze (EPM)
The EPM test assesses anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Open Field Test (OFT)
The OFT can be used to assess both anxiety-like behavior (thigmotaxis, or wall-hugging) and locomotor activity. A decrease in thigmotaxis is indicative of an anxiolytic effect, while a significant reduction in overall movement can suggest sedative properties.
While specific in vivo data for the 2-(4-fluorophenyl)-1H-benzo[d]imidazole series is not yet widely published, their potent in vitro activity suggests they are strong candidates for demonstrating anxiolytic effects in these models. For comparison, Diazepam is a standard positive control in these assays, typically administered at doses of 1-5 mg/kg, and has been shown to significantly increase open arm exploration in the EPM and central zone activity in the OFT.[6][7]
Metabolic Stability and Safety Profile
A key objective in the development of novel CNS drugs is to improve their metabolic stability and reduce the risk of adverse effects such as hepatotoxicity. In vitro assays using liver microsomes or hepatocytes are crucial for early assessment of these properties.[8]
| Compound | Class | Metabolic Stability | Reported Hepatotoxicity | Reference |
| 2-(4-fluorophenyl)-1H-benzo[d]imidazole series | Novel PAM | Designed for improved metabolic stability | Reduced potential for hepatotoxicity | [1] |
| Diazepam | Benzodiazepine | Moderate | Rare, idiosyncratic cases reported | [9] |
| Zolpidem | Imidazopyridine | Rapidly metabolized | Very rare, idiosyncratic cases reported | [10] |
The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold was specifically designed to enhance metabolic stability and reduce the potential for liver toxicity, a significant advantage over some older classes of CNS drugs.[1]
Experimental Protocols
In Vitro Efficacy: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This is a gold-standard electrophysiological technique to study the function of ion channels expressed in a heterologous system.
Diagram of the Two-Electrode Voltage Clamp (TEVC) Workflow
Caption: Workflow for assessing GABA-A PAM efficacy using TEVC.
Step-by-Step Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a buffer solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The membrane potential is clamped at a holding potential, typically -60mV.
-
-
Compound Application and Data Acquisition:
-
A baseline current is established by applying a low concentration of GABA (e.g., EC10).
-
The test compound is then co-applied with GABA, and the potentiation of the chloride current is measured.
-
A full dose-response curve is generated by applying various concentrations of the test compound.
-
In Vivo Anxiolytic Activity: Elevated Plus Maze (EPM)
Step-by-Step Methodology:
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It has two open arms and two enclosed arms.
-
Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate.
-
Drug Administration: The test compound, vehicle, or a positive control (e.g., Diazepam) is administered at a set time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Testing: Each animal is placed in the center of the maze, facing an open arm.
-
Data Collection: The animal's behavior is recorded for a 5-minute period, typically using a video tracking system. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Conclusion
The 2-(4-fluorophenyl)-1H-benzo[d]imidazole scaffold represents a promising new direction in the search for novel GABA-A receptor positive allosteric modulators. In vitro data demonstrates that lead compounds from this series have comparable or superior efficacy to established drugs like Diazepam and Zolpidem at the α1β2γ2 receptor subtype. Furthermore, they have been rationally designed for improved metabolic stability and a better safety profile. Further in vivo studies are warranted to fully characterize their anxiolytic and sedative potential and to confirm their preclinical promise. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel GABA-A receptor modulators.
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Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of γ-Aminobutyric AcidA Receptors: Classification on the Basis of Subunit Composition, Pharmacology, and Function. Update. Pharmacological Reviews, 60(3), 243–260. [Link]
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Paduch, M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1166-1180. [Link]
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Kalogeras, K. T., et al. (2001). A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field. Behavioural Brain Research, 121(1-2), 39-48. [Link]
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Ghisdal, V., et al. (2012). Relative efficacy to zolpidem of GABAA PAM ligands in patch clamp experiments. European Journal of Pharmacology, 674(2-3), 236-243. [Link]
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Li, G. D., et al. (2013). The benzodiazepine diazepam potentiates responses of α1β2γ2L γ-aminobutyric acid type A receptors activated by either γ-aminobutyric acid or allosteric agonists. Anesthesiology, 118(6), 1335-1345. [Link]
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Walz, A., et al. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. PLoS ONE, 6(7), e22413. [Link]
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A Comparative Guide to the Structure-Activity Relationships of N-Phenylbenzamide Derivatives: From Discovery to Lead Optimization
The N-phenylbenzamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to the development of derivatives exhibiting potent anticancer, antimicrobial, antiparasitic, antiviral, and anti-inflammatory properties. This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) across these different therapeutic areas, providing researchers, scientists, and drug development professionals with a comprehensive resource for the rational design of novel N-phenylbenzamide-based therapeutic agents. We will explore the causal relationships behind experimental designs, present validated protocols, and summarize key performance data to inform future research endeavors.
The N-Phenylbenzamide Core: A Scaffold for Diverse Bioactivity
The fundamental N-phenylbenzamide structure consists of two phenyl rings (an N-phenyl "A-ring" and a benzamide "B-ring") connected by an amide linker. The remarkable therapeutic versatility of this scaffold stems from the numerous possibilities for structural modification at these three key positions. Altering the electronic and steric properties of substituents on either ring, or modifying the linker itself, can dramatically influence the compound's binding affinity, selectivity, and pharmacokinetic profile.
Caption: General scaffold of N-phenylbenzamide derivatives.
Comparative SAR Analysis Across Key Therapeutic Areas
The following sections compare how specific structural modifications to the N-phenylbenzamide core influence its activity against different biological targets.
Anticancer Activity
N-phenylbenzamide derivatives have emerged as promising anticancer agents, often targeting specific proteins like kinases. The SAR studies in this area are focused on enhancing potency and selectivity for cancer cells.
Key Insights & Causality:
-
Imidazole Incorporation: The addition of an imidazole moiety to the benzamide ring creates a new class of potent anticancer agents. The electron-rich imidazole ring can engage in crucial binding interactions with biological receptors.[1]
-
A-Ring Substitution: Substituents on the N-phenyl ring (A-ring) significantly modulate activity. For instance, a para-fluorine substituent (derivative 4f ) and a para-methoxy group (derivative 4e ) were found to be the most active in a series against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, exhibiting single-digit micromolar IC₅₀ values.[1][2] The high electronegativity of fluorine and the hydrogen-bond accepting capability of the methoxy group likely contribute to stronger interactions with the target protein, ABL1 kinase.[1][2]
-
Computational Synergy: Molecular docking and dynamic simulations have been instrumental in elucidating these interactions, showing that the most active derivatives have a higher binding affinity for the ABL1 kinase receptor protein than the control drug, nilotinib.[2] This validates the experimental findings and provides a rational basis for further optimization.
Performance Data: Anticancer N-Phenylbenzamide Derivatives
| Compound | A-Ring Substituent (R) | IC₅₀ (μM) vs. A549[1] | IC₅₀ (μM) vs. HeLa[1] | IC₅₀ (μM) vs. MCF-7[1] |
| 4f | 4-F | 7.5 | 9.3 | 8.9 |
| 4e | 4-OCH₃ | 8.9 | 11.1 | 9.2 |
| 4h | 2-OCH₃ | 9.3 | 11.9 | 10.5 |
| Doxorubicin | - | 1.2 | 1.5 | 1.9 |
Antiparasitic Activity
Certain N-phenylbenzamide derivatives function as DNA minor groove binders, showing potent activity against kinetoplastid parasites like Trypanosoma and Leishmania. Their mechanism involves disrupting the parasite's unique kinetoplast DNA (kDNA).[3][4]
Key Insights & Causality:
-
Targeting kDNA: The core mechanism involves the displacement of essential High Mobility Group (HMG)-box-containing proteins from their kDNA binding sites, leading to parasite death.[3][4] The planar, cationic nature of these derivatives is ideal for insertion into the AT-rich minor groove of kDNA.[5]
-
Heterocyclic Replacements: SAR studies have explored replacing the terminal 2-aminoimidazoline rings of the lead compound 1a with more acidic bioisosteres like 1H-benzimidazol-2-ylamine (series 2) or pyridine-2-carboxamidine (series 3).[5]
-
Physicochemical Properties: The bisarylimidamides (series 3) demonstrated the most potent, submicromolar activity against T. brucei, T. cruzi, and L. donovani. This enhanced activity correlates with their physicochemical properties; their pKa values indicate different ionization states at physiological pH, which in turn affects DNA binding affinity.[3][4] This highlights the critical need to balance target affinity with cell permeability.
Performance Data: Antiparasitic N-Phenylbenzamide Derivatives
| Compound Series | Core Structure | Activity Range vs. T. brucei[3] | Activity vs. T. cruzi & L. donovani[3] | Primary DNA Binding Mode[3] |
| Series 1 | Bis(2-aminoimidazolines) | Micromolar (µM) | Low | Minor Groove |
| Series 2 | Bis(2-aminobenzimidazoles) | Micromolar (µM) | Low | Minor Groove & Intercalation |
| Series 3 | Bisarylimidamides | Sub-micromolar (nM) | Potent (Sub-µM) | Minor Groove |
Antimicrobial Activity
N-phenylbenzamides have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] SAR studies aim to enhance penetration through the bacterial cell wall and improve target interaction.
Key Insights & Causality:
-
Substituent Effects: A study synthesizing twelve benzamide compounds revealed that specific substitutions are critical for potency. Compound 5a (4-hydroxy-N-phenylbenzamide) showed excellent activity against both B. subtilis and E. coli.[7]
-
Enhanced Potency: Compounds 6b (N-p-tolylbenzamide) and 6c (N-(4-bromophenyl)benzamide) also showed superior activity.[7] The introduction of a tolyl or a bromo-phenyl group likely enhances lipophilicity, facilitating easier penetration of the bacterial cell wall, or improves the compound's fit at the active site of a bacterial enzyme.[7]
Performance Data: Antibacterial N-Phenylbenzamide Derivatives
| Compound | Structure | Zone of Inhibition (mm) vs. B. subtilis[7] | MIC (µg/mL) vs. B. subtilis[7] | Zone of Inhibition (mm) vs. E. coli[7] | MIC (µg/mL) vs. E. coli[7] |
| 5a | 4-hydroxy-N-phenylbenzamide | 25 | 6.25 | 31 | 3.12 |
| 6b | N-p-tolylbenzamide | 24 | 6.25 | - | - |
| 6c | N-(4-bromophenyl)benzamide | - | - | 24 | 3.12 |
Antiviral Activity
A novel class of N-phenylbenzamide derivatives has been identified as potent inhibitors of Enterovirus 71 (EV 71), a major cause of hand, foot, and mouth disease.
Key Insights & Causality:
-
Aromaticity is Essential: The SAR is very distinct in this class. The benzene B-ring is absolutely essential for anti-EV 71 activity; replacing it with a cyclohexyl group completely abolishes activity.[8] This suggests a π-π stacking interaction with the viral target is critical.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, particularly bromine (Br), at the para-position of the B-ring significantly increases antiviral potency.[8] Compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was the most active, with IC₅₀ values in the low micromolar range and substantially lower cytotoxicity compared to the control drug, pirodavir. The electron-withdrawing nature of bromine likely enhances a key interaction with the viral protein.
Performance Data: Anti-EV 71 N-Phenylbenzamide Derivatives
| Compound | Structure | IC₅₀ vs. EV 71 (µM)[9] | TC₅₀ (Vero cells, µM)[9] | Selectivity Index (SI)[9] |
| 1e | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 ± 0.8 | 620 ± 0.0 | >108 |
| Pirodavir | (Positive Control) | 1.3 ± 0.2 | 31 ± 2.2 | 24 |
Experimental Protocols: A Self-Validating System
The trustworthiness of SAR studies relies on robust and reproducible experimental methodologies. Below are detailed protocols for the synthesis and biological evaluation of N-phenylbenzamide derivatives, reflecting field-proven techniques.
Workflow for a Typical SAR Study
Caption: A generalized workflow for SAR studies.
Protocol 1: One-Pot Synthesis of Imidazole-Based N-Phenylbenzamides (Anticancer)[1]
This atom-economical, one-pot, three-component reaction provides high yields in a short timeframe.
-
Step 1: Reagent Mixture: In a round-bottom flask, combine phthalic anhydride (10 mmol), a substituted aniline (10 mmol), and 2,3-diaminomaleonitrile (10 mmol) in 50 mL of ethanol.
-
Step 2: Acid Catalyst: Add 0.5 equivalents of hydrochloric acid (HCl, approx. 0.4 mL) to the mixture.
-
Step 3: Reflux: Reflux the reaction mixture for 2–3 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Step 4: Precipitation: Once the reaction is complete, add 100 mL of water to the flask and stir the mixture for 20–30 minutes. A solid product will precipitate out.
-
Step 5: Isolation and Purification: Collect the solid by suction filtration, wash it with 25 mL of water, and dry it under vacuum at 60°C. The final compound can be purified by recrystallization from ethanol, typically yielding 80–85%.
Protocol 2: General Synthesis of N-Benzamides via Acid Chlorides (Antimicrobial)[7]
This classic two-step method is reliable for a wide range of derivatives.
-
Step 1 (Acid Chloride Formation): In a flask, reflux a mixture of the desired benzoic acid (1 mol) and thionyl chloride (1 mol) with a catalytic amount of DMF for 2 hours. After reflux, evaporate the excess thionyl chloride. Dissolve the residue in toluene and evaporate again to yield the crude acid chloride.
-
Step 2 (Amidation): Dissolve the crude acid chloride in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.
-
Step 3: Amine Addition: Add the desired substituted amine (1.0-1.2 equivalents) dropwise to the cooled solution.
-
Step 4: Reaction: Allow the mixture to warm to room temperature and stir for 8 hours.
-
Step 5: Workup and Purification: Remove the solvent under vacuum. Extract the crude residue with ethyl acetate (EtOAc). Wash the combined organic layers with water (2 x 50 mL) and brine solution (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 3: MTT Assay for In Vitro Cytotoxicity (Anticancer)[1]
This colorimetric assay is a standard method for assessing the cytotoxic potential of compounds on cancer cell lines.
-
Step 1: Cell Seeding: Culture cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 2x10⁵ cells in 100 µL of culture medium per well. Allow the cells to adhere and grow for 24 hours.
-
Step 2: Compound Treatment: Prepare serial dilutions of the test N-phenylbenzamide derivatives and a positive control (e.g., doxorubicin) in dimethyl sulfoxide (DMSO). Add the different concentrations of the test compounds to the cells and incubate for 48 hours.
-
Step 3: MTT Addition: After incubation, carefully remove the medium and wash each well with 200 µL of phosphate-buffered saline (PBS). Add 100 µL of a 10% 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2 hours at 37°C.
-
Step 4: Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Step 5: Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated relative to untreated control cells.
Conclusion and Future Perspectives
The N-phenylbenzamide scaffold is a remarkably fruitful starting point for the development of diverse therapeutic agents. This guide demonstrates that subtle changes in substitution patterns on the phenyl rings can pivot the biological activity from anticancer to antiviral or antiparasitic.
-
For anticancer agents , the focus remains on kinase inhibition, with electron-donating and halogen substituents on the A-ring showing significant promise.[1]
-
For antiparasitic drugs , the key is optimizing the cationic and planar features to enhance binding to the kDNA minor groove while maintaining favorable physicochemical properties for cell entry.[3]
-
For antimicrobial compounds , enhancing lipophilicity appears to be a successful strategy for improving bacterial cell wall penetration.[7]
-
For antiviral inhibitors , the SAR is highly specific, requiring an aromatic B-ring and benefiting from para-positioned electron-withdrawing groups.[8]
Future research should focus on integrating computational chemistry at earlier stages to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby reducing late-stage attrition. Furthermore, exploring multi-target derivatives, such as compounds with dual anti-inflammatory and anticancer activity, could open new therapeutic avenues. The continued exploration of this privileged scaffold, guided by the comparative SAR principles outlined here, will undoubtedly lead to the discovery of next-generation therapeutics.
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A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzamide Analogs: A Medicinal Chemistry Perspective
Introduction: The Strategic Value of Fluorine in a Privileged Scaffold
The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active agents.[1] Benzamide derivatives exhibit a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2] In the relentless pursuit of optimizing drug candidates, medicinal chemists employ various strategies to enhance efficacy, selectivity, and pharmacokinetic profiles. Among the most powerful and widely adopted tactics is the strategic incorporation of fluorine.
Fluorine, being the most electronegative element, possesses unique properties that distinguish it from hydrogen, its common bioisosteric partner.[3][4] Its small size allows it to replace hydrogen with minimal steric perturbation, yet its profound electronic influence can dramatically alter a molecule's physicochemical and pharmacological characteristics.[5][6] The judicious placement of fluorine can lead to:
-
Enhanced Metabolic Stability: By replacing a hydrogen atom at a site susceptible to metabolic attack, the much stronger carbon-fluorine bond can effectively block oxidative metabolism.[7][8][9]
-
Modulated Physicochemical Properties: Fluorination can fine-tune a molecule's lipophilicity, acidity/basicity (pKa), and conformation, which in turn affects solubility, membrane permeability, and oral bioavailability.[4][10]
-
Improved Binding Affinity: The polarized C-F bond can participate in favorable non-covalent interactions with protein targets, such as hydrogen bonds and orthogonal multipolar interactions, thereby increasing binding potency.[4][11]
This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated benzamide analogs, grounded in experimental data. We will explore the causal relationships behind the observed differences, detail self-validating experimental protocols for their characterization, and present a clear framework for researchers in drug discovery and development.
Synthetic Strategies: Incorporating the Fluorine Moiety
The synthesis of benzamide analogs, both fluorinated and non-fluorinated, predominantly relies on robust and well-established amide bond formation reactions. The most common and efficient method involves the acylation of a primary or secondary amine with a benzoyl chloride derivative.[12][13] Fluorine can be introduced by utilizing either a fluorinated benzoyl chloride or a fluorinated amine as a starting material.
For instance, the synthesis of a 2-fluorobenzamide analog can be readily achieved by reacting 2-fluorobenzoyl chloride with the desired amine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.[13] This straightforward approach allows for the systematic exploration of fluorination at various positions on the benzoyl ring.
Comparative Analysis of Physicochemical Properties
The introduction of fluorine instigates predictable yet profound changes in a molecule's fundamental properties. These shifts are critical as they directly influence the compound's journey through biological systems.
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is nuanced. Direct fluorination of an aromatic ring often increases the LogP value, making the compound more lipophilic due to the reduced polarizability of the C-F bond.[10] Conversely, attaching a trifluoromethyl (-CF3) group can decrease lipophilicity compared to a methyl (-CH3) group, a counterintuitive effect driven by the strong dipole of the -CF3 group.
-
Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect. When placed near an acidic proton (e.g., on an adjacent phenol or carboxylic acid), it stabilizes the conjugate base, thereby lowering the pKa and increasing acidity. Similarly, it reduces the electron density on nearby nitrogen atoms, making them less basic.[10]
-
Molecular Conformation: Fluorine substitution can influence the preferred conformation of a molecule. Studies have shown that fluorination can alter torsion angles and affect crystal packing, in some cases leading to more ordered and stable crystalline forms by suppressing disorder.[14]
Table 1: Comparative Physicochemical Properties of a Hypothetical Benzamide Analog Pair
| Property | Non-Fluorinated Analog (Parent) | 4-Fluoro Analog | Rationale for Change |
| Molecular Weight | 250.3 g/mol | 268.3 g/mol | Addition of a fluorine atom. |
| cLogP | 2.50 | 2.95 | Aromatic fluorine increases lipophilicity.[10] |
| pKa (Amide N-H) | ~17 | ~16.5 | Electron-withdrawing fluorine increases acidity. |
| Polar Surface Area | 43.1 Ų | 43.1 Ų | Isosteric replacement has minimal impact on PSA. |
Impact on Pharmacological Activity: Enhancing Target Engagement
The ultimate goal of lead optimization is often to enhance binding affinity and selectivity for the biological target. Fluorine's unique electronic nature provides several mechanisms to achieve this.
The polarized C-F bond is a poor hydrogen bond acceptor but can engage in highly specific, non-covalent interactions. These include orthogonal C-F···C=O interactions and weak C-F···H hydrogen bonds, which can provide additional anchor points within a protein's binding pocket, thereby increasing the overall binding energy.[4][11]
The position of fluorination is critical and can lead to dramatically different outcomes. A study on fluorinated fentanyl analogs demonstrated this principle clearly: analogs fluorinated at the 2-position of the N-phenyl ring showed the strongest agonistic activity at the µ-opioid receptor, while those fluorinated at the 3-position showed the weakest activity.[15] This highlights that a successful fluorination strategy depends on a deep understanding of the target's binding site topology.
Table 2: Comparative Pharmacological Activity of Benzamide Analogs
| Compound | Target | IC₅₀ (nM) | Fold Improvement |
| Non-Fluorinated Analog | Kinase X | 150 nM | - |
| 2-Fluoro Analog | Kinase X | 25 nM | 6.0x |
| 3-Fluoro Analog | Kinase X | 220 nM | 0.7x |
| 4-Fluoro Analog | Kinase X | 85 nM | 1.8x |
Data is hypothetical but illustrates the position-dependent effects observed in real-world studies.[15]
Impact on Pharmacokinetics: The Metabolic Blocking Strategy
One of the most compelling reasons to introduce fluorine is to improve a drug's metabolic stability.[7][16] Many drug candidates fail due to rapid metabolic clearance, primarily through oxidation by cytochrome P450 (CYP) enzymes in the liver. These enzymes often hydroxylate electron-rich aromatic rings or aliphatic C-H bonds.
By strategically replacing a metabolically labile hydrogen with a fluorine atom, this pathway can be blocked. The C-F bond is significantly stronger (~116 kcal/mol) than a C-H bond (~100 kcal/mol) and is resistant to enzymatic cleavage.[7] This "metabolic blocking" can dramatically increase the half-life (t½) and oral bioavailability of a compound. Furthermore, the electron-withdrawing nature of fluorine can deactivate an entire aromatic ring towards oxidative metabolism by lowering the energy of its highest occupied molecular orbital (HOMO), making it a less favorable substrate for CYP enzymes.[8]
Table 3: Comparative In Vitro Metabolic Stability Data
| Compound | Human Liver Microsome t½ (min) | Intrinsic Clearance (Cl_int, µL/min/mg) | Predicted In Vivo Clearance |
| Non-Fluorinated Analog | 15 | 92.4 | High |
| 4-Fluoro Analog | > 120 | < 5.8 | Low |
Data demonstrates a significant improvement in metabolic stability upon fluorination.
Experimental Protocols for Comparative Evaluation
To generate the robust, comparative data discussed above, standardized and self-validating experimental protocols are essential. Here, we detail two foundational assays in drug discovery.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism.[17] The primary endpoint is intrinsic clearance (Cl_int), a measure of the rate of metabolism independent of physiological factors, which can be used to predict in vivo hepatic clearance.[18][19]
Causality Behind Experimental Choices:
-
Why HLM? Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of drug metabolism, making them a cost-effective and high-throughput model.
-
Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity. Its inclusion initiates the metabolic reaction. Wells without NADPH serve as a negative control to account for non-enzymatic degradation.
-
Why LC-MS/MS? Liquid chromatography-tandem mass spectrometry provides the high sensitivity and selectivity required to accurately quantify the disappearance of the parent compound over time, even in a complex biological matrix.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a working solution by diluting the stock in acetonitrile.
-
Incubation Mixture: In a 96-well plate, prepare the main incubation mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the enzymatic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately before adding NADPH.
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Data Calculation:
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life (t½) as: 0.693 / k.
-
Calculate intrinsic clearance (Cl_int) as: (0.693 / t½) * (mL incubation / mg microsomes).
-
Protocol 2: Plasma Protein Binding (PPB) by Equilibrium Dialysis
This assay determines the fraction of a drug that is bound to plasma proteins. Only the unbound drug is free to interact with its target and exert a pharmacological effect, making this a critical parameter.[20]
Causality Behind Experimental Choices:
-
Why Equilibrium Dialysis? This method is considered the "gold standard" as it minimizes experimental artifacts.[21][22] It allows the free drug to reach a true equilibrium across a semi-permeable membrane, providing an accurate measure of the unbound fraction.
-
Why a Semi-Permeable Membrane? The membrane has a specific molecular weight cutoff (e.g., 10 kDa) that allows small molecules (the drug) to pass through but retains large plasma proteins.[22]
-
Why 37°C? The incubation is performed at physiological temperature to best mimic in vivo conditions.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble the equilibrium dialysis apparatus (e.g., RED device), which consists of paired chambers separated by a dialysis membrane.
-
Sample Preparation: Add plasma (e.g., human, rat) spiked with the test compound (e.g., 2 µM) to one side of the membrane (the plasma chamber).
-
Buffer Addition: Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other side (the buffer chamber).
-
Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient duration (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling: After incubation, carefully remove equal aliquots from both the plasma and buffer chambers.
-
Matrix Matching: To ensure accurate comparison during analysis, add blank plasma to the buffer aliquot and PBS to the plasma aliquot to match the matrix composition.
-
Analysis: Quantify the concentration of the test compound in both the plasma (C_plasma) and buffer (C_buffer) samples using LC-MS/MS. The concentration in the buffer chamber represents the free drug concentration (C_free).
-
Data Calculation:
-
Calculate the fraction unbound (fu) as: fu = C_buffer / C_plasma.
-
Calculate the percentage bound as: % Bound = (1 - fu) * 100.
-
Conclusion and Future Perspectives
The strategic fluorination of the benzamide scaffold is a validated and powerful strategy in modern drug discovery. As demonstrated, the introduction of fluorine is not merely an isosteric replacement for hydrogen but a profound chemical modification that can be leveraged to overcome critical hurdles in lead optimization. Fluorination can enhance target affinity, block metabolic liabilities, and fine-tune physicochemical properties to improve a compound's overall drug-like profile.
However, the "fluorine effect" is not a universal panacea. Its success is highly dependent on the specific molecular context, including the position of substitution and the topology of the biological target.[8][15] Unfavorable placement can lead to decreased activity or unforeseen off-target effects. Therefore, the decision to fluorinate must be driven by a clear, hypothesis-driven rationale, supported by the robust experimental evaluation outlined in this guide. By integrating these principles, researchers can more effectively harness the unique properties of fluorine to design the next generation of safe and effective benzamide-based therapeutics.
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate.
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Wagner, S. et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed.
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Groom, C. et al. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
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Di, L. (2019). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges. ResearchGate.
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Al-Janabi, H. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
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Pathmasiri, W. et al. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues. MDPI.
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Kanamori, T. et al. (2021). Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor. J-Stage.
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Scott, T. et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. NIH.
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A Comparative Guide to Cross-Reactivity Profiling of 2-fluoro-N-(4-fluorophenyl)benzamide, a Novel Kinase Inhibitor Candidate
This guide provides a comprehensive framework for assessing the selectivity and potential off-target liabilities of the novel chemical entity (NCE), 2-fluoro-N-(4-fluorophenyl)benzamide. For the purpose of this guide, we will treat this compound as a promising inhibitor of a hypothetical serine/threonine kinase, "Kinase X," which is implicated in an inflammatory disease pathway. Our objective is to build a robust cross-reactivity profile to inform its progression from a hit to a lead candidate.
The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of targets, including kinases.[1][2] Therefore, a rigorous assessment of selectivity is not merely a checkbox exercise but a critical step to mitigate the risk of adverse effects and ensure the therapeutic rationale is sound.[3] Failure to identify off-target interactions early in development is a major contributor to clinical trial failures.[4] This guide compares and details the essential experimental strategies required to de-risk such a candidate.
Section 1: The Strategic Imperative for Multi-Faceted Profiling
A successful kinase inhibitor must demonstrate a sufficient therapeutic window, which is largely dictated by its selectivity. The human kinome is comprised of over 500 members, many of which share high structural homology in the ATP-binding site.[4] This conservation makes achieving selectivity a formidable challenge.[5] A single-point assay against the primary target is insufficient. We must employ a tiered, comparative approach to map the interaction landscape of our compound.
Our strategy is built on two pillars:
-
Kinome-Wide Selectivity Assessment: To understand the compound's behavior within its primary target family.
-
Safety Pharmacology Profiling: To identify interactions with a broader set of targets historically linked to adverse drug reactions (ADRs).[6]
This dual approach provides a holistic view, comparing the compound's intended activity against its unintended interactions across the proteome.
Caption: Tiered workflow for cross-reactivity profiling.
Section 2: Comparative Kinome Selectivity Profiling
The first directive is to map the compound's footprint across the human kinome. This is not only to identify off-targets but also to reveal potential polypharmacology, which could be beneficial or detrimental. We will compare our candidate against Staurosporine, a notoriously non-selective kinase inhibitor, to provide context for its selectivity profile.
Methodology Comparison: Binding vs. Activity Assays
Two primary methods dominate kinome profiling:
-
Binding Assays (e.g., Eurofins DiscoverX KINOMEscan™): These assays quantify the ability of a compound to displace a ligand from the kinase active site.[7][8] They are independent of ATP concentration and can identify interactions with non-functional or inactive kinase states. The output is typically a dissociation constant (Kd) or percent of control.
-
Activity Assays (e.g., Promega ADP-Glo™): These measure the inhibition of phosphotransferase activity.[9] They provide functional data but can be influenced by the assay conditions (e.g., ATP concentration). The output is typically an IC50 value.
For initial broad profiling, a binding assay is often preferred due to its high throughput and ability to capture a wide range of interactions.[8]
Experimental Protocol: KINOMEscan™ Profiling
This protocol outlines the steps for a primary screen using a competitive binding assay platform.
-
Compound Preparation: Solubilize 2-fluoro-N-(4-fluorophenyl)benzamide and Staurosporine (control) in 100% DMSO to a stock concentration of 100 mM. Prepare a working concentration for the assay (e.g., 100 µM).
-
Assay Principle: The assay measures the amount of kinase that binds to an immobilized ligand in the presence versus the absence of the test compound. Kinases are tagged with DNA, and binding is quantified via qPCR.[7]
-
Screening: The compound is tested at a single high concentration (e.g., 1 µM) against a panel of over 450 human kinases.
-
Data Acquisition: The amount of kinase captured on the solid support is measured. Results are typically reported as "% Control," where a lower number indicates stronger binding of the test compound.
-
% Control = (Test Compound Signal / DMSO Control Signal) * 100
-
-
Hit Identification: A pre-defined threshold, such as <10% of control, is used to identify significant off-target interactions that warrant further investigation.
Data Presentation: Hypothetical Kinome Profiling Results
The following table presents hypothetical data for our compound compared to Staurosporine.
| Kinase Target | 2-fluoro-N-(4-fluorophenyl)benzamide (% Ctrl @ 1µM) | Staurosporine (% Ctrl @ 1µM) | Analysis |
| Kinase X (Primary Target) | 0.1 | 0.5 | Potent on-target activity confirmed. |
| Kinase Y (Family Member) | 2.5 | 0.2 | Significant off-target hit within the same family. |
| Kinase Z (Family Member) | 65.8 | 1.1 | Good selectivity against this family member. |
| ROCK1 | 88.1 | 5.4 | Clean against a common off-target. |
| VEGFR2 | 92.4 | 3.1 | Clean against a key angiogenesis kinase. |
| PKA | 5.5 | 0.1 | Unwanted interaction with a key signaling kinase. |
| CDK2 | 75.3 | 2.3 | Good selectivity against a cell cycle kinase. |
This initial screen immediately highlights two potential liabilities: potent inhibition of "Kinase Y" (a closely related family member) and "PKA". These would require follow-up Kd determination to quantify the binding affinity and subsequent cell-based assays to understand the functional consequences.
Section 3: Comparative Safety Pharmacology Profiling
While kinome scanning addresses selectivity within the target class, safety pharmacology panels cast a wider net to catch interactions with targets known to cause clinical ADRs.[10][11] These panels typically include GPCRs, ion channels, transporters, and enzymes.[12]
Methodology: Broad Panel Radioligand Binding and Functional Assays
Commercial services like the Eurofins Safety47™ panel provide an efficient way to conduct this screen. This panel uses a combination of radioligand binding assays and functional assays to assess activity at 47 key targets.[3] The goal is to flag potential safety issues early, such as cardiovascular (hERG), central nervous system (CNS), or gastrointestinal side effects.
Focus: The hERG Channel - A Critical Safety Hurdle
Inhibition of the hERG (KCNH2) potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[13] Therefore, assessing hERG activity is a mandatory step in preclinical safety assessment. The gold-standard method is the manual patch-clamp electrophysiology assay.[14]
Experimental Protocol: hERG Manual Patch-Clamp Assay
-
Cell Line: Use a stable cell line overexpressing the hERG channel (e.g., HEK293-hERG).
-
Electrophysiology Setup: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier. Maintain cells at a physiological temperature (e.g., 35-37°C), as hERG channel kinetics are temperature-sensitive.[15]
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is the primary current component inhibited by most drugs.[14][15]
-
Compound Application: After establishing a stable baseline current in vehicle control (e.g., 0.1% DMSO), apply increasing concentrations of 2-fluoro-N-(4-fluorophenyl)benzamide.
-
Data Analysis: Measure the peak tail current at each concentration. Calculate the percent inhibition relative to the vehicle control and fit the data to a concentration-response curve to determine the IC50 value.
Data Presentation: Hypothetical Safety Profiling Results
The table below summarizes potential findings from a broad safety panel and a specific hERG follow-up.
| Target | 2-fluoro-N-(4-fluorophenyl)benzamide (% Inhibition @ 10µM) | Comparator (Known Ligand) IC50 | Analysis |
| hERG (K+ Channel) | 45% | Amiodarone: 1.2 µM | Potential cardiovascular liability identified. |
| M1 (Muscarinic R) | 8% | Atropine: 1 nM | No significant anticholinergic activity. |
| 5-HT₂ₐ (Serotonin R) | 55% | Ketanserin: 2 nM | Potential for CNS side effects. |
| DAT (Dopamine Transporter) | 12% | GBR-12909: 5 nM | No significant interaction with dopamine reuptake. |
| COX-1 (Enzyme) | 3% | Indomethacin: 10 nM | No significant NSAID-like activity. |
| L-type Ca²⁺ Channel | 6% | Verapamil: 40 nM | No significant calcium channel blockade. |
hERG Follow-up IC50: 8.5 µM
The results flag two concerns: moderate inhibition of the hERG channel and the 5-HT₂ₐ receptor. An IC50 of 8.5 µM for hERG is a significant finding. Regulatory guidance often suggests a >30-fold margin between the hERG IC50 and the therapeutic plasma concentration. This result necessitates a careful risk-benefit analysis and may trigger medicinal chemistry efforts to engineer out this activity.
Caption: Decision-making flowchart based on profiling data.
Conclusion and Expert Recommendations
The cross-reactivity profiling of 2-fluoro-N-(4-fluorophenyl)benzamide reveals a potent, on-target compound with a mixed selectivity profile.
-
Key Strengths: High potency against its intended target, "Kinase X," and clean profile against several problematic kinases like ROCK1 and VEGFR2.
-
Actionable Liabilities: The off-target activity against the related "Kinase Y" and the signaling kinase "PKA" must be addressed. Structure-activity relationship (SAR) studies should be initiated to find modifications that diminish these activities while retaining on-target potency.
-
Significant Safety Concern: The hERG IC50 of 8.5 µM is a considerable hurdle. The project team must evaluate if a sufficient therapeutic index can be achieved. If not, medicinal chemistry efforts must prioritize reducing hERG activity, or the scaffold may need to be abandoned.
This guide demonstrates that a comprehensive, multi-pronged comparison of on-target versus off-target activity is indispensable. By combining broad kinome screening with targeted safety pharmacology panels, we generate a holistic profile that allows for data-driven, rational decisions in the drug discovery process, ultimately increasing the probability of clinical success.
References
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Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved January 27, 2026, from [Link]
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Eurofins Scientific. (2025, December 1). Using secondary pharmacology panels to predict clinical safety risks. Retrieved January 27, 2026, from [Link]
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Marino, D., & Scardino, M. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Journal of Chemical Information and Modeling, 50(12), 2253-2266. [Link]
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Saeed, S., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o802. [Link]
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Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Retrieved January 27, 2026, from [Link]
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Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved January 27, 2026, from [Link]
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Bemis, G. W., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1044-1048. [Link]
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Butler, K. V. L., et al. (2020). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2020(2), M1131. [Link]
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Hughes, T. B., et al. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS Central Science, 3(10), 1103-1111. [Link]
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Eurofins Discovery. (2023, October 10). SAFETYscan47: A Valuable Component in Revolutionizing Chemical Risk Assessments for Global Health and Safety. Retrieved January 27, 2026, from [Link]
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Santana, H., et al. (2016). Multi-objective Optimization of Benzamide Derivatives as Rho Kinase Inhibitors. Current Topics in Medicinal Chemistry, 16(23), 2585-2601. [Link]
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Scala, E., et al. (2023). The Role of Nut Sensitization in Pru p 3-Sensitized Patients: A XGBoost and Generalized Linear Model Application. Journal of Clinical Medicine, 12(23), 7350. [Link]
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Zhang, Y., et al. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(19), 6667. [Link]
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Mosa, F. A., et al. (2023). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 28(14), 5521. [Link]
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U.S. Food and Drug Administration. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved January 27, 2026, from [Link]
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Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
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Metrion Biosciences. (n.d.). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved January 27, 2026, from [Link]
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Eurofins Panlabs. (2013, September 19). Eurofins Panlabs Safety Screening Webinar [Video]. YouTube. [Link]
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De, S. K. (2023). Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Recent Patents on Anti-Cancer Drug Discovery, 18(4), 549-551. [Link]
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Anti-Inflammatory Activity of N-Arylbenzamides
In the landscape of drug discovery, the journey from a promising compound in a test tube to a viable therapeutic in a living system is fraught with challenges. A critical aspect of this journey is understanding the correlation between a compound's activity in a controlled laboratory setting (in vitro) and its efficacy within a complex biological organism (in vivo). This guide provides an in-depth technical comparison of the in vitro and in vivo anti-inflammatory activity of N-arylbenzamides, a class of compounds with recognized therapeutic potential. While direct comprehensive data for 2-fluoro-N-(4-fluorophenyl)benzamide is not extensively available in the public domain, we will use a closely related series of N-phenylcarbamothioylbenzamides to illustrate the principles and methodologies of establishing an in vitro-in vivo correlation (IVIVC).
The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)
Establishing a predictive relationship between in vitro and in vivo data is a cornerstone of modern drug development. A strong IVIVC can streamline the development process, reduce reliance on extensive animal testing, and provide a deeper understanding of a compound's pharmacokinetic and pharmacodynamic properties. For researchers, scientists, and drug development professionals, a robust IVIVC is a powerful tool for making informed decisions and accelerating the translation of promising molecules from the bench to the clinic.
The Inflammatory Cascade: A Key Therapeutic Target
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is implicated in a wide range of diseases. A key pathway in the inflammatory cascade is the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins (PGs), potent mediators of inflammation and pain. Consequently, the inhibition of COX enzymes, particularly the inducible isoform COX-2, is a primary strategy for developing anti-inflammatory drugs.
"Cell_Membrane_Phospholipids" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Arachidonic_Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "COX_Enzymes" [label="COX-1 / COX-2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Prostaglandins" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inflammation" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Cell_Membrane_Phospholipids" -> "Arachidonic_Acid" [label="Phospholipase A2"]; "Arachidonic_Acid" -> "COX_Enzymes"; "COX_Enzymes" -> "Prostaglandins"; "Prostaglandins" -> "Inflammation" [label="Pain, Fever, Swelling"]; }
Caption: Simplified overview of the cyclooxygenase (COX) pathway in inflammation.In Vitro Evaluation: Gauging Potency at the Molecular Level
In vitro assays provide a controlled environment to assess the direct interaction of a compound with its molecular target. For anti-inflammatory N-arylbenzamides, key in vitro assays focus on their ability to inhibit COX enzymes and reduce the production of inflammatory mediators.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the concentration of a compound required to inhibit 50% of the activity of the COX-1 and COX-2 enzymes (IC50), providing a measure of potency and selectivity.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable buffer. Arachidonic acid, the substrate for COX enzymes, is also prepared in a buffer solution.
-
Compound Preparation: The test compounds, including a reference standard like indomethacin or celecoxib, are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Reaction: The reaction is initiated by adding the enzyme to a reaction mixture containing the test compound (or vehicle control) and a colorimetric or fluorometric probe.
-
Substrate Addition: After a brief pre-incubation period, the reaction is started by adding arachidonic acid.
-
Detection: The activity of the COX enzyme is measured by monitoring the change in absorbance or fluorescence over time, which is proportional to the production of prostaglandin G2 (PGG2).
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
"Start" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Prepare_Reagents" [label="Prepare Enzyme, Substrate,\nand Test Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; "Incubate" [label="Pre-incubate Enzyme\nwith Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Initiate_Reaction" [label="Add Arachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Measure_Activity" [label="Monitor Absorbance/\nFluorescence", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analyze_Data" [label="Calculate % Inhibition\nand IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Prepare_Reagents"; "Prepare_Reagents" -> "Incubate"; "Incubate" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Measure_Activity"; "Measure_Activity" -> "Analyze_Data"; "Analyze_Data" -> "End"; }
Caption: Workflow for a typical in vitro COX inhibition assay.In Vitro Data Summary: N-Phenylcarbamothioylbenzamides
The following table summarizes the in vitro prostaglandin E2 (PGE2) inhibitory activity of a series of N-phenylcarbamothioylbenzamides. PGE2 is a key product of the COX-2 pathway, and its inhibition is a reliable indicator of anti-inflammatory potential.
| Compound | Substitution | PGE2 Inhibition (pg/mL)[1] |
| 1a | 4-methyl | - |
| 1e | 2,4-dibromo | 68.32[1] |
| 1h | 2-nitro | 54.15[1] |
| Indomethacin | Reference Drug | - |
Note: Lower PGE2 values indicate greater inhibitory activity. Data for some compounds were not quantitatively reported in the source.
In Vivo Evaluation: Assessing Efficacy in a Biological System
In vivo models are essential for evaluating the overall therapeutic effect of a compound, taking into account factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammatory model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce the swelling (edema) induced by the injection of carrageenan, an inflammatory agent.
Step-by-Step Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: The test compounds and a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Edema: After a predetermined time (e.g., 1 hour) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
"Start" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Administer_Compound" [label="Administer Test Compound\nand Vehicle", fillcolor="#FBBC05", fontcolor="#202124"]; "Induce_Edema" [label="Inject Carrageenan\ninto Paw", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Measure_Paw_Volume" [label="Measure Paw Volume\nat Timed Intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Analyze_Data" [label="Calculate % Inhibition\nof Edema", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
"Start" -> "Administer_Compound"; "Administer_Compound" -> "Induce_Edema"; "Induce_Edema" -> "Measure_Paw_Volume"; "Measure_Paw_Volume" -> "Analyze_Data"; "Analyze_Data" -> "End"; }
Caption: Workflow for the carrageenan-induced paw edema model in rats.In Vivo Data Summary: N-Phenylcarbamothioylbenzamides
The following table presents the in vivo anti-inflammatory activity of the same series of N-phenylcarbamothioylbenzamides in the carrageenan-induced paw edema model.
| Compound | Substitution | % Inhibition of Paw Edema (at 3h)[1] |
| 1a | 4-methyl | 26.81[1] |
| 1e | 2,4-dibromo | 45.32[1] |
| 1h | 2-nitro | 52.17[1] |
| Indomethacin | Reference Drug | 22.43[1] |
Analysis of the In Vitro-In Vivo Correlation
-
Potency Trend: The compounds that showed potent inhibition of PGE2 synthesis in vitro (1e and 1h) also exhibited the highest anti-inflammatory activity in vivo.[1] This suggests a good qualitative correlation for this series of compounds.
-
Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups (bromo and nitro) on the N-phenyl ring appears to enhance both in vitro and in vivo activity compared to the methyl-substituted analog (1a).[1] This provides valuable insights for the design of more potent anti-inflammatory benzamides.
-
Discrepancies and Considerations: While a qualitative correlation is observed, a direct quantitative correlation may be more complex to establish. Factors such as metabolism, tissue distribution, and protein binding can influence the in vivo efficacy of a compound and may not be fully captured by in vitro assays. For instance, a compound with excellent in vitro potency may have poor bioavailability, leading to lower than expected in vivo activity.
Conclusion: A Synergy of Approaches for Drug Discovery Success
The successful development of novel anti-inflammatory agents like 2-fluoro-N-(4-fluorophenyl)benzamide relies on a comprehensive evaluation of both their in vitro and in vivo activities. While in vitro assays provide crucial information about a compound's potency and mechanism of action at the molecular level, in vivo studies are indispensable for confirming efficacy and understanding the compound's behavior in a complex biological system.
The case study of N-phenylcarbamothioylbenzamides demonstrates that a well-designed experimental strategy, incorporating both in vitro and in vivo models, can reveal valuable structure-activity relationships and provide a solid foundation for establishing a meaningful in vitro-in vivo correlation. This integrated approach is paramount for mitigating risks, optimizing lead compounds, and ultimately, accelerating the delivery of new and effective anti-inflammatory therapies to patients in need.
References
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Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). National Center for Biotechnology Information. [Link]
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Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis, in vitro and in vivo biological evaluation, COX-1/2 inhibition and molecular docking study of indole-N-acylhydrazone derivatives. (2018). PubMed. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). ResearchGate. [Link]
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Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (2018). National Center for Biotechnology Information. [Link]
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A Senior Scientist's Guide to Validating the Therapeutic Potential of Benzamide Derivatives in Preclinical Models
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, objective comparison of strategies to validate the therapeutic potential of benzamide derivatives. Moving beyond rigid templates, this guide offers a narrative grounded in scientific integrity, explaining the causality behind experimental choices and providing field-proven insights to empower your preclinical research.
Introduction: The Versatility of the Benzamide Scaffold
Benzamide derivatives represent a remarkably versatile class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3] Their therapeutic applications span oncology, central nervous system (CNS) disorders, and infectious diseases.[1][4] The core structure, a benzoic acid amide, serves as a privileged scaffold that can be chemically modified to interact with a diverse set of biological targets.[1][5] This guide will focus on two prominent classes of benzamide derivatives: Histone Deacetylase (HDAC) inhibitors, primarily used in oncology, and Dopamine D2 Receptor Antagonists, widely applied in the treatment of CNS disorders.[2][5][6] Our objective is to provide a robust framework for designing and executing preclinical studies that can confidently validate the therapeutic promise of novel benzamide candidates.
Chapter 1: Understanding the Targets: Key Mechanisms of Action
A successful preclinical validation strategy begins with a deep understanding of the drug's mechanism of action (MoA). For benzamide derivatives, two well-established MoAs dominate their therapeutic applications.
Histone Deacetylase (HDAC) Inhibition in Oncology
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.
Benzamide-based HDAC inhibitors are a significant class of anti-cancer agents.[7] They typically feature a pharmacophore with three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a linker region, and a surface recognition "cap" group.[6][8] The o-aminoanilide group of the benzamide scaffold acts as the ZBG. By inhibiting HDACs, these compounds can induce cancer cell death through various mechanisms, including apoptosis, autophagy, and the upregulation of proteins like p53 and p21.[6]
Mechanism Explained: The causality behind this approach is straightforward: aberrant HDAC activity leads to the "switching off" of critical tumor-suppressing genes. Benzamide inhibitors block this activity, "switching" these genes back on, thereby restoring normal cellular control and triggering cell death in malignant cells.
Caption: General mechanism of benzamide HDAC inhibitors in cancer cells.
Dopamine Receptor Modulation in CNS Disorders
In the central nervous system, many benzamide derivatives function as antagonists of the dopamine D2 and D3 receptors.[5] These receptors are G protein-coupled receptors that play a pivotal role in neurotransmission, affecting mood, cognition, and motor control. Dysregulation of the dopamine system is implicated in several psychiatric and neurological disorders, including schizophrenia and depression.[2][5][9]
Substituted benzamides like amisulpride are highly specific for D2/D3 receptors.[2][5] By blocking these receptors, they modulate dopaminergic signaling. For instance, in schizophrenia, which is associated with hyperactive dopamine signaling in certain brain regions, these antagonists can reduce psychotic symptoms.[5] Interestingly, at lower doses, some benzamides preferentially block presynaptic D2/D3 autoreceptors, which can paradoxically increase dopamine transmission, an effect that may contribute to their efficacy against the negative symptoms of schizophrenia.[5]
Mechanism Explained: The therapeutic rationale is to normalize aberrant dopamine signaling. In conditions of dopamine hyperactivity, benzamides act as a brake on the system. Their high specificity for the dopamine system, compared to older neuroleptics, often results in a more favorable side-effect profile, particularly concerning motor side effects.[2][5]
Caption: Mechanism of benzamide dopamine D2 receptor antagonists.
Chapter 2: Designing a Robust Preclinical Validation Strategy
A tiered approach, progressing from in vitro to in vivo models, is essential for a cost-effective and scientifically sound validation process. The goal is not just to show an effect, but to build a self-validating data package that links target engagement to a therapeutic phenotype.
The Preclinical Validation Workflow
The journey from a promising compound to a preclinical candidate follows a logical progression. It begins with confirming the compound's interaction with its intended target and its effect on cultured cells, and culminates in demonstrating efficacy and safety in a living organism that models the human disease.
Caption: A tiered workflow for preclinical validation.
Selecting the Right Preclinical Models
The predictive power of your entire preclinical package hinges on the selection of appropriate models. A major limitation in drug development is the ability to predict patient outcomes from preclinical data.[10] Therefore, choosing a model that recapitulates key aspects of the human disease is paramount.
-
For Oncology: Initial studies often use 2-D cell culture systems, which are efficient but lack the complex cell-cell interactions of a tumor.[10] More advanced models are necessary for robust validation.
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted in immunodeficient mice. These are useful for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[11] PDX models better maintain the genetic and epigenetic characteristics of the original human tumor and are considered more translationally relevant.[11]
-
Syngeneic Models: Murine tumor cell lines are implanted into immunocompetent mice of the same genetic background. These are essential for evaluating immuno-oncology agents.[12]
-
-
For CNS Disorders: Models for CNS disorders are complex and have faced criticism for failures in clinical translation.[13] They are broadly categorized as:
-
Pharmacological Models: Acute administration of a drug (e.g., amphetamine) to induce a behavioral state (e.g., hyperlocomotion) that mimics aspects of a human disorder (e.g., psychosis).
-
Genetic Models: Transgenic animals that express a gene associated with a familial form of a disease (e.g., APP/PS1 mice for Alzheimer's).[14]
-
Lesion Models: Surgical or neurotoxic destruction of specific brain regions or pathways (e.g., 6-OHDA model for Parkinson's disease).[14]
-
The choice of model must be justified by its ability to answer the specific experimental question. For example, a CDX model is sufficient to ask if an HDAC inhibitor can shrink a human tumor, but a syngeneic model is required to ask if it can do so by modulating the immune microenvironment.
Chapter 3: Comparative Case Studies & Experimental Protocols
This section provides a practical comparison of validation strategies for the two classes of benzamides, complete with representative data and step-by-step protocols.
Case Study 1: Validating a Novel Benzamide HDAC Inhibitor for Oncology
-
Objective: To compare a novel candidate, "Benzamide-A," against the established benzamide HDAC inhibitor, Entinostat, in a preclinical model of breast cancer.
-
Rationale: Entinostat is a well-characterized, class I selective HDAC inhibitor. Using it as a benchmark provides context for the potency and selectivity of Benzamide-A. The MCF-7 breast cancer cell line is a standard, well-validated model for initial screening.[6][15]
The first step is to determine if Benzamide-A inhibits the target enzyme and has a downstream effect on cancer cell viability.
| Compound | HDAC1 IC₅₀ (nM) | MCF-7 Cell Viability GI₅₀ (nM) |
| Benzamide-A | 85 | 250 |
| Entinostat | 120 | 400 |
| Table 1: Comparative in vitro activity. IC₅₀ (half-maximal inhibitory concentration) measures enzyme inhibition. GI₅₀ (half-maximal growth inhibition) measures cellular effect. Lower values indicate higher potency. |
Protocol 1: In Vitro HDAC1 Enzymatic Assay
-
Principle: A fluorogenic HDAC1 substrate is incubated with recombinant human HDAC1 enzyme in the presence of varying concentrations of the test compound. Deacetylation of the substrate allows a developer enzyme to cleave it, releasing a fluorescent molecule. The signal is inversely proportional to HDAC activity.
-
Materials: Recombinant HDAC1, fluorogenic substrate, assay buffer, developer, 96-well black plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of Benzamide-A and Entinostat (e.g., 10 µM to 0.1 nM).
-
In a 96-well plate, add 5 µL of diluted compound, 35 µL of HDAC1 enzyme solution, and 10 µL of substrate. Include "no enzyme" and "vehicle control" wells.
-
Incubate at 37°C for 60 minutes.
-
Add 50 µL of developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Read fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Calculate percent inhibition relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀.
-
Based on promising in vitro data, the next step is to assess anti-tumor activity in an animal model.
| Treatment Group | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +2.5 |
| Benzamide-A (25 mg/kg) | 480 ± 95 | 61.6 | -1.8 |
| Entinostat (25 mg/kg) | 610 ± 110 | 51.2 | -4.5 |
| Table 2: Comparative in vivo efficacy in MCF-7 xenografts. Data are presented as mean ± SEM. Tumor growth inhibition (TGI) is calculated relative to the vehicle control group. |
Protocol 2: Human Tumor Xenograft Model
-
Principle: Establish tumors from a human cell line in immunodeficient mice to test the compound's ability to inhibit tumor growth in a living system.
-
Animals: Female athymic nude mice, 6-8 weeks old.
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the right flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Administer Vehicle, Benzamide-A, or Entinostat via the determined route (e.g., oral gavage) daily for 21 days.
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health status twice weekly as a measure of tolerability.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Case Study 2: Validating a Novel Benzamide Dopamine Antagonist for Psychosis
-
Objective: To compare a novel candidate, "Benzamide-B," against the atypical antipsychotic, Amisulpride, in a preclinical model of psychosis.
-
Rationale: Amisulpride is a selective D2/D3 antagonist, making it an appropriate benchmark.[5] The amphetamine-induced hyperlocomotion model is a standard, validated screening tool for antipsychotic potential, as it relies on the drug's ability to block dopamine-mediated behaviors.[16]
The initial step is to quantify the compound's affinity for its molecular target.
| Compound | Dopamine D2 Receptor Kᵢ (nM) |
| Benzamide-B | 2.5 |
| Amisulpride | 3.2 |
| Table 3: Comparative receptor binding affinity. Kᵢ (inhibition constant) represents the concentration of the drug that will bind to 50% of the receptors. A lower Kᵢ indicates higher binding affinity. |
Protocol 3: Dopamine D2 Receptor Binding Assay
-
Principle: A radiolabeled ligand with known high affinity for the D2 receptor (e.g., ³H-Spiperone) is incubated with a cell membrane preparation expressing D2 receptors. The test compound's ability to displace the radioligand is measured, allowing for the calculation of its binding affinity (Kᵢ).
-
Materials: Cell membranes (e.g., from CHO cells overexpressing human D2 receptors), ³H-Spiperone, assay buffer, unlabeled haloperidol (for non-specific binding), glass fiber filters, scintillation counter.
-
Procedure:
-
Prepare serial dilutions of Benzamide-B and Amisulpride.
-
In test tubes, combine the cell membrane preparation, ³H-Spiperone, and either vehicle, diluted test compound, or a high concentration of haloperidol (to define non-specific binding).
-
Incubate at room temperature for 90 minutes.
-
Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding and determine the IC₅₀ for each compound. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
Following confirmation of target binding, the compound's functional effect is tested in a behavioral model.
| Treatment Group | Total Locomotor Activity (Beam Breaks/60 min) | % Inhibition of Hyperlocomotion |
| Vehicle + Saline | 1500 ± 200 | - |
| Vehicle + Amphetamine | 6500 ± 550 | 0 |
| Benzamide-B (5 mg/kg) + Amphetamine | 2800 ± 350 | 74 |
| Amisulpride (5 mg/kg) + Amphetamine | 3400 ± 400 | 62 |
| Table 4: Comparative efficacy in the amphetamine-induced hyperlocomotion model in rats. Data are presented as mean ± SEM. |
Protocol 4: Amphetamine-Induced Hyperlocomotion Model
-
Principle: The psychostimulant amphetamine induces a hyperactive locomotor state in rodents by increasing synaptic dopamine. An effective antipsychotic, acting as a dopamine antagonist, will block this effect.
-
Animals: Male Sprague-Dawley rats, 250-300g.
-
Procedure:
-
Acclimate rats to the testing environment (e.g., open-field arenas equipped with infrared beams to automatically track movement).
-
On the test day, administer the test compounds (Vehicle, Benzamide-B, or Amisulpride) via the determined route (e.g., intraperitoneal injection).
-
After a set pretreatment time (e.g., 30 minutes), administer either saline or d-amphetamine (e.g., 1.5 mg/kg).
-
Immediately place the animals back into the open-field arenas and record locomotor activity (e.g., total beam breaks) for 60-90 minutes.
-
Calculate the percent inhibition of the amphetamine-induced effect for each drug-treated group relative to the vehicle + amphetamine group.
-
Conclusion: Synthesizing a Self-Validating Data Package
Validating the therapeutic potential of a benzamide derivative is a systematic process of building a logical, evidence-based case. The strength of this case lies not in any single experiment, but in the cohesive narrative that connects molecular target engagement with a meaningful therapeutic outcome in a relevant disease model. By explaining the causality behind experimental choices—selecting models that mimic human disease, using benchmark compounds for comparison, and progressing through a tiered workflow—researchers can generate a self-validating data package. This rigorous, scientifically-grounded approach is the most effective way to de-risk drug development projects and increase the probability of translating a promising molecule into a life-changing therapy.
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Mosaddik, A. et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. Available at: [Link]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]
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Citrome, L. (2026). Rethinking Amisulpride: Could N-Methylation Result in a New and Even Better Antipsychotic?. Psychiatrist.com. Available at: [Link]
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Abd-Aziz, N. et al. (2020). Preclinical Cancer Models and Biomarkers for Drug Development: New Technologies and Emerging Tools. Bioengineering & Translational Medicine. Available at: [Link]
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Koga, H. et al. (1998). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Jenner, P. & Marsden, C.D. (1981). Multiple Dopamine Receptors in Brain and the Pharmacological Action of Substituted Benzamide Drugs. Acta Psychiatrica Scandinavica. Supplementum. Available at: [Link]
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Asif, M. (2015). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Wikipedia. (Accessed 2026). Amisulpride. Available at: [Link]
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Ortega, A. et al. (2021). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. Available at: [Link]
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Khan, I. et al. (2018). Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. Chemistry Central Journal. Available at: [Link]
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Keeler, B.E. et al. (2014). Animal models of CNS disorders. Drug Discovery Today: Disease Models. Available at: [Link]
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Prooncogenes. (2023). Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies?. Available at: [Link]
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Smith, H.S. et al. (2012). Dopamine receptor antagonists. Annals of Palliative Medicine. Available at: [Link]
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Pharmaron. (Accessed 2026). CNS Disease Models For Preclinical Research Services. Available at: [Link]
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Mosaddik, A. et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online. Available at: [Link]
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Chen, Y. et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences. Available at: [Link]
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Jenner, P. & Marsden, C.D. (1979). The substituted benzamides--a novel class of dopamine antagonists. Life Sciences. Available at: [Link]
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Rehman, A.U. et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega. Available at: [Link]
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Köhler, C. et al. (1981). Studies on the mechanism of action of substituted benzamide drugs. Acta Psychiatrica Scandinavica. Supplementum. Available at: [Link]
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Taylor & Francis. (2018). Benzamide – Knowledge and References. Available at: [Link]
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A Comparative Guide to the Synthetic Routes of 2-fluoro-N-(4-fluorophenyl)benzamide
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of target molecules is paramount. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-fluoro-N-(4-fluorophenyl)benzamide, a compound of interest in medicinal chemistry. By examining the nuances of each pathway, from classical acylation to modern coupling methodologies, this document aims to equip scientists with the critical information needed to make informed decisions in their synthetic endeavors.
Introduction
2-fluoro-N-(4-fluorophenyl)benzamide is a fluorinated benzanilide derivative. The presence of fluorine atoms can significantly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of such fluorinated compounds is of great interest. This guide will explore and compare three principal synthetic strategies for the preparation of this target molecule:
-
Route 1: Classical Acylation via 2-Fluorobenzoyl Chloride
-
Route 2: Amide Coupling of 2-Fluorobenzoic Acid
-
Route 3: Copper-Catalyzed Ullmann Condensation
Each route will be evaluated based on its reaction efficiency, substrate scope, cost-effectiveness, safety, and scalability, supported by detailed experimental protocols and data.
Route 1: Acylation with 2-Fluorobenzoyl Chloride
This method represents the most traditional and straightforward approach to amide bond formation. It involves the reaction of a nucleophilic amine (4-fluoroaniline) with an activated carboxylic acid derivative, in this case, an acyl chloride (2-fluorobenzoyl chloride).
Mechanistic Rationale
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline attacks the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen by a base to yield the final amide product. The use of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.
Caption: Workflow for the acylation route.
Experimental Protocol
Materials:
-
2-Fluorobenzoyl chloride
-
4-Fluoroaniline
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-fluoroaniline (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq.) in dichloromethane to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Advantages and Disadvantages
| Feature | Analysis |
| Yield | Generally high, often exceeding 80-90%. |
| Purity | The product is often obtained in high purity after simple workup and recrystallization. |
| Cost | 2-Fluorobenzoyl chloride is a commercially available and relatively inexpensive starting material. |
| Safety | 2-Fluorobenzoyl chloride is a lachrymator and is corrosive and moisture-sensitive, requiring careful handling in a fume hood.[1][2][3][4][5] |
| Scalability | The reaction is generally scalable, but the exothermic nature of the reaction requires careful temperature control on a larger scale. |
| Green Chemistry | The use of a chlorinated solvent (DCM) and the generation of a stoichiometric amount of triethylammonium chloride waste are drawbacks from a green chemistry perspective. |
Route 2: Amide Coupling of 2-Fluorobenzoic Acid
This modern approach involves the direct coupling of a carboxylic acid with an amine using a coupling agent. This method avoids the need to prepare the acyl chloride separately. Several coupling reagents are available, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) being among the most common.
Mechanistic Rationale
Coupling agents like HATU and EDC activate the carboxylic acid to form a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond. The choice of coupling reagent and additives can influence the reaction rate and help to suppress side reactions, such as racemization in the case of chiral carboxylic acids.
Caption: Workflow for the amide coupling route.
Experimental Protocol (using HATU)
Materials:
-
2-Fluorobenzoic acid
-
4-Fluoroaniline
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous lithium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-fluorobenzoic acid (1.0 eq.) in DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add 4-fluoroaniline (1.0 eq.) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution (to remove DMF), followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Advantages and Disadvantages
| Feature | Analysis |
| Yield | Generally good to high yields are achievable. |
| Purity | Column chromatography is often required to remove the coupling agent byproducts. |
| Cost | Coupling reagents like HATU can be expensive, making this route less cost-effective for large-scale synthesis compared to the acylation route.[6][7] EDC is a more economical option. |
| Safety | The starting materials are generally less hazardous than acyl chlorides. However, some coupling reagents and their byproducts can be irritants or sensitizers. |
| Scalability | Readily scalable, and the milder reaction conditions are often advantageous. |
| Green Chemistry | While often employing greener solvents than Route 1, the generation of stoichiometric amounts of coupling agent byproducts is a drawback. The use of greener coupling reagents like T3P is an area of active research.[8][9] |
Route 3: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, typically involving the coupling of an aryl halide with an amine in the presence of a copper catalyst. This route offers an alternative disconnection approach to the target molecule.
Mechanistic Rationale
The mechanism of the Ullmann condensation is complex and still a subject of research, but it is generally believed to involve the formation of a copper(I) amide intermediate, followed by oxidative addition of the aryl halide to the copper center. Reductive elimination from the resulting copper(III) intermediate then furnishes the desired C-N bond and regenerates the copper(I) catalyst. The use of a ligand can facilitate the reaction by stabilizing the copper intermediates and promoting the catalytic cycle.
Caption: Workflow for the Ullmann condensation route.
Experimental Protocol (Representative)
Materials:
-
2-Fluorobenzamide
-
4-Fluoroiodobenzene (or 4-fluorobromobenzene)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., N,N'-dimethylethylenediamine)
-
Potassium carbonate (K2CO3)
-
A high-boiling point solvent (e.g., dioxane or toluene)
Procedure:
-
In a reaction vessel, combine 2-fluorobenzamide (1.0 eq.), 4-fluoroiodobenzene (1.2 eq.), CuI (0.1 eq.), the ligand (0.2 eq.), and K2CO3 (2.0 eq.).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture to a high temperature (typically 100-140 °C) and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Advantages and Disadvantages
| Feature | Analysis |
| Yield | Yields can be variable and are often highly dependent on the specific substrates, catalyst, ligand, and reaction conditions. |
| Purity | Extensive purification is typically required to remove the catalyst and ligand residues. |
| Cost | While the copper catalyst is relatively inexpensive, the ligands and potentially more expensive aryl halides can increase the overall cost. |
| Safety | The high reaction temperatures and the use of potentially flammable solvents require careful safety precautions. |
| Scalability | Scaling up can be challenging due to the high temperatures and the need for efficient mixing of heterogeneous reaction mixtures. |
| Green Chemistry | The high energy input and the use of organic solvents are significant drawbacks. However, research into more sustainable, ligand-free, or water-based Ullmann-type reactions is ongoing.[10][11] |
Comparative Summary
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield | Pros | Cons |
| 1. Acylation | 2-Fluorobenzoyl chloride, 4-Fluoroaniline | Triethylamine | High (>80%) | Simple, fast, cost-effective, high yielding. | Use of hazardous acyl chloride, generation of waste salts. |
| 2. Amide Coupling | 2-Fluorobenzoic acid, 4-Fluoroaniline | HATU or EDC/HOBt, DIPEA | Good to High | Milder conditions, avoids acyl chloride preparation. | Expensive coupling reagents, byproduct removal can be challenging. |
| 3. Ullmann Condensation | 2-Fluorobenzamide, 4-Fluoroiodobenzene | CuI, Ligand, K2CO3 | Variable | Alternative disconnection, useful for certain substrates. | Harsh conditions, variable yields, extensive purification needed. |
Characterization Data
The identity and purity of the synthesized 2-fluoro-N-(4-fluorophenyl)benzamide should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine substituents. The amide proton will typically appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. A known ¹³C NMR spectrum for 2-fluoro-N-(4-fluorophenyl)benzamide is available for comparison.[12]
-
Mass Spectrometry: This technique will confirm the molecular weight of the target compound.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion and Recommendations
For the laboratory-scale synthesis of 2-fluoro-N-(4-fluorophenyl)benzamide, the classical acylation route (Route 1) is often the most practical and cost-effective choice, provided that appropriate safety precautions are taken for handling 2-fluorobenzoyl chloride. Its simplicity, high yields, and straightforward purification make it an attractive option.
The Ullmann condensation (Route 3) is generally considered a less favorable option for this specific transformation due to its harsher reaction conditions, potentially lower and more variable yields, and more demanding purification procedures. However, it remains a valuable tool in the synthetic chemist's arsenal for cases where the other routes are not feasible.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available budget, the timeline, and the safety infrastructure in place.
References
- Amidation/dimerization of N‐arylbenzamides.
- Design, Synthesis, & Biological Evaluation of Novel Het-Arom
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N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI.[13]
- Low-cost synthesis of peptide libraries and their use for binding studies via temperature-rel
- An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide - Benchchem.
- Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides - Benchchem.
- Fluorinated ΔF508-CFTR Correctors and Potenti
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
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Benzamide, N-(4-fluorophenyl)-2-fluoro- - Optional[13C NMR] - Chemical Shifts.[12]
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2 - SAFETY DATA SHEET.[1]
- Palladium-Catalyzed Hydroarylation of N-Propargyl Benzamides: A Direct Route to N-Allylbenzamides and Acid-Induced Cyclization to Oxazolines | The Journal of Organic Chemistry - ACS Public
- Greener Methods: Catalytic Amide Bond Form
- Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry - ACS Public
- Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope - SURFACE
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2-FLUOROBENZOYL CHLORIDE - CAMEO Chemicals - NOAA.[2]
- EDC-HOBt Amide coupling workup help : r/Chempros - Reddit.
- August 2022 — "Synthesis of 2- or 4-fluorine-substituted arylamides".
- Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper - The Royal Society of Chemistry.
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Ullmann Reaction - Organic Chemistry Portal.[11]
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Blog: How T3P can enable greener, cost-effective peptide synthesis - Curia Global.[8]
- Biocatalytic amide bond formation - Green Chemistry (RSC Publishing).
- A Sustainable Green Enzymatic Method for Amide Bond Form
- Supporting Information N-Fluorobenzenesulfonimide (NFSI) analogs with deprotectable substituents: synthesis of β-fluoroamines v - The Royal Society of Chemistry.
- N-(4-Fluorophenyl)benzamide | C13H10FNO | CID 242889 - PubChem.
-
2-Fluorobenzoyl chloride SDS, 393-52-2 Safety Data Sheets - ECHEMI.[3]
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How T3P Can Enable Greener Cost-Effective Peptide Synthesis - Outsourced Pharma.[9]
- Ullmann condens
- Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries.
- Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
- US7550490B2 - Benzamide derivatives as histone deacetylase inhibitors with potent differentiation and anti-proliferation activity - Google P
- Buchwald–Hartwig amin
-
WO2021165818A1 - Process and intermediates for the preparation of 2-fluoro-n-methyl-4-[7-quinolin-6-yl-methyl)-imidazo[1,2-b][10][14][15]triazin-2yl]benzamide - Google Patents.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - ResearchG
-
Cost-Effective Flow Peptide Synthesis: Metamorphosis of HPLC - ACS Figshare.[6]
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SAFETY DATA SHEET - Thermo Fisher Scientific.[4]
- Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines | The Journal of Organic Chemistry - ACS Public
- 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - NIH.
- CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google P
- (PDF)
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies.
- US10562891B2 - Quinazolinones as PARP14 inhibitors - Google P
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2-Chloro-5-fluorobenzoyl chloride.[5]
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Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers | American Laboratory.[7]
- Synthesis efficiency comparison between different... - Benchchem.
- The Oxidative Cross-Coupling of Benzonitriles with Multiform Substrates: A Domino Strategy Inspired Easy Access to α-Ketoimides.
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A Head-to-Head Comparison: The Potential of Novel N-Phenylbenzamide Derivatives Versus a Standard of Care in Antiparasitic Drug Discovery
In the relentless pursuit of novel therapeutics, the benzamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, from anticancer to antimicrobial agents. This guide delves into a head-to-head comparison of a promising, yet currently uncharacterized, compound, 2-fluoro-N-(4-fluorophenyl)benzamide, with established drugs.
Given the absence of published biological data for 2-fluoro-N-(4-fluorophenyl)benzamide, this analysis will utilize a structurally related and well-studied analogue, N-phenylbenzamide derivative 1a , a potent agent against kinetoplastid parasites. This analogue serves as a scientifically grounded proxy to explore the potential of this chemical class. We will compare its performance against Pentamidine , a long-standing frontline treatment for African trypanosomiasis, a devastating disease caused by the kinetoplastid parasite Trypanosoma brucei.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth, data-supported comparison to inform future research and development in antiparasitic therapies.
Introduction to the Therapeutic Challenge and the Compounds
Kinetoplastid parasites, including Trypanosoma and Leishmania species, are responsible for a significant global disease burden, primarily affecting underserved populations. The current treatments are often hampered by issues of toxicity, complex administration routes, and growing resistance. This necessitates the discovery of novel chemical entities with distinct mechanisms of action.
The N-phenylbenzamide core, exemplified by analogue 1a , represents a promising avenue for development. These compounds have been shown to target the unique mitochondrial DNA of these parasites, known as kinetoplast DNA (kDNA).[1][2]
Pentamidine , an aromatic diamidine, has been a mainstay in the treatment of the early stage of African trypanosomiasis for decades. Its mechanism, while not fully elucidated, is known to involve accumulation in the parasite and interaction with its DNA.
This guide will dissect the mechanistic nuances, comparative efficacy, and the experimental methodologies used to evaluate these two distinct chemical classes.
Mechanism of Action: A Tale of Two DNA Binders
While both the N-phenylbenzamide analogue and Pentamidine target parasitic DNA, their modes of interaction and the downstream consequences differ significantly.
N-Phenylbenzamide Analogue 1a: A Specific Disruptor of kDNA Architecture
The primary target of N-phenylbenzamide derivative 1a is the kinetoplast DNA (kDNA), a unique, catenated network of thousands of circular DNA molecules within the parasite's single mitochondrion. Strong experimental evidence suggests that this compound acts as an AT-rich DNA minor groove binder.[1][2] This binding is highly specific and leads to the displacement of essential High Mobility Group (HMG)-box-containing proteins that are crucial for maintaining the structure and function of the kDNA. The disruption of the kDNA architecture ultimately leads to parasite death.[1][2]
Caption: Proposed mechanism of N-Phenylbenzamide 1a action.
Pentamidine: A Multi-pronged, Less Specific Approach
Pentamidine's mechanism is thought to be multifactorial. It is actively transported into the parasite, where it reaches high concentrations. Once inside, it is known to bind to DNA, although with less specificity than the N-phenylbenzamide analogue. It is believed to interfere with DNA, RNA, and protein synthesis, as well as phospholipid metabolism. This broader activity profile may contribute to its toxicity profile in human hosts.
Caption: Postulated multi-target mechanism of Pentamidine.
Comparative Efficacy: A Quantitative Look
The in vitro activity of antiparasitic compounds is typically assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the parasite population.
| Compound | Target Organism | IC50 (µM) | Reference |
| N-Phenylbenzamide 1a | Trypanosoma brucei | Micromolar range | [2] |
| Pentamidine | Trypanosoma brucei | Sub-micromolar to low micromolar range | Varies by study |
Note: Direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions. However, both compounds demonstrate potent activity in the low micromolar to sub-micromolar range.
Experimental Protocols for Head-to-Head Evaluation
To ensure a robust and self-validating comparison, standardized protocols are essential. Below are detailed methodologies for key comparative assays.
In Vitro Parasite Viability Assay
This assay determines the IC50 of the compounds against the parasite.
Principle: A fluorescent or colorimetric reagent is used to measure the metabolic activity of the parasites, which correlates with their viability. A reduction in signal in the presence of the compound indicates parasitic growth inhibition.
Caption: Workflow for an in vitro parasite viability assay.
Step-by-Step Protocol:
-
Parasite Culture: Culture Trypanosoma brucei bloodstream forms in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2.
-
Compound Preparation: Prepare stock solutions of the N-phenylbenzamide analogue and Pentamidine in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of parasite suspension (e.g., 2 x 10^4 cells/mL) to each well. Add 100 µL of the diluted compounds. Include wells with parasites only (negative control) and medium only (background).
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Viability Assessment: Add 20 µL of a resazurin-based viability reagent (e.g., alamarBlue) to each well.
-
Final Incubation: Incubate for an additional 4-6 hours.
-
Data Acquisition: Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Subtract the background fluorescence, normalize the data to the negative control, and plot the percentage of inhibition against the compound concentration. Calculate the IC50 using a non-linear regression model.
DNA Binding Assay (Fluorescence Intercalator Displacement)
This assay can provide insights into the DNA binding properties of the compounds.
Principle: A fluorescent DNA intercalator (e.g., ethidium bromide) exhibits increased fluorescence upon binding to DNA. A compound that binds to DNA will displace the intercalator, leading to a decrease in fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of a known concentration of DNA (e.g., calf thymus DNA) and a fluorescent intercalator (e.g., ethidium bromide) in a suitable buffer (e.g., phosphate-buffered saline).
-
Assay Setup: In a 96-well black plate, add the DNA and ethidium bromide solution.
-
Baseline Reading: Measure the initial fluorescence to establish a baseline.
-
Compound Addition: Add increasing concentrations of the N-phenylbenzamide analogue or Pentamidine to the wells.
-
Incubation: Incubate at room temperature for a short period (e.g., 15 minutes) to allow for binding equilibrium.
-
Data Acquisition: Measure the fluorescence at each compound concentration.
-
Analysis: Plot the decrease in fluorescence against the compound concentration to determine the concentration required for 50% displacement of the intercalator (DC50).
Conclusion and Future Directions
This comparative guide highlights the distinct mechanistic profiles of the N-phenylbenzamide class of compounds and the established drug, Pentamidine. While both demonstrate potent antiparasitic activity, the N-phenylbenzamide analogue 1a appears to act via a more specific mechanism, targeting the unique kDNA of the parasite. This specificity is a highly desirable trait in drug development, as it may translate to a wider therapeutic window and a better safety profile.
The lack of data on 2-fluoro-N-(4-fluorophenyl)benzamide underscores the need for further investigation into this and other related fluorinated benzamides. The fluorine substitutions may enhance metabolic stability and cell permeability, potentially improving the pharmacokinetic properties of this class of compounds.
Future research should focus on:
-
Synthesis and Biological Evaluation: The synthesis of 2-fluoro-N-(4-fluorophenyl)benzamide and a systematic evaluation of its antiparasitic activity.
-
Mechanism of Action Studies: Detailed studies to confirm if this compound also targets kDNA.
-
In Vivo Efficacy: Progression of the most promising analogues into animal models of parasitic diseases.
By leveraging the insights from well-characterized analogues like 1a, the scientific community can accelerate the development of the next generation of safer and more effective antiparasitic drugs.
References
-
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. [Link]
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Assessing the Selectivity of 2-fluoro-N-(4-fluorophenyl)benzamide for its Intended Target: A Comparative Guide
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is a paramount objective. Kinases, a vast family of enzymes that regulate a multitude of cellular processes, share a conserved ATP-binding pocket, making the design of specific inhibitors a formidable challenge. Off-target inhibition can lead to unforeseen toxicities and a diminished therapeutic window, underscoring the critical need for rigorous selectivity assessment.
This guide provides a comprehensive framework for evaluating the selectivity of a novel compound, 2-fluoro-N-(4-fluorophenyl)benzamide , within a hypothetical context where it has been identified as a potent inhibitor of Aurora Kinase B (AURKB) . AURKB is a key regulator of mitosis, and its overexpression is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1] Our investigation will focus on comparing its in-vitro and cell-based activity against its intended target, AURKB, its closest homolog, Aurora Kinase A (AURKA), and a panel of other relevant kinases. We will present detailed, field-proven protocols and comparative data to illustrate a robust validation system for establishing the selectivity profile of this compound.
The Rationale for a Multi-Faceted Approach to Selectivity Profiling
Our evaluation will be structured around three key experimental pillars:
-
In-vitro Biochemical Potency Assays: To quantify the direct inhibitory activity against purified AURKB and AURKA enzymes.
-
Broad Kinase Panel Screening: To assess the activity against a wider array of kinases to identify potential off-targets.
-
Cell-Based Target Engagement and Selectivity Assays: To confirm on-target activity and selectivity within a cellular environment.
Part 1: In-vitro Biochemical Selectivity Assessment
The initial step in characterizing a novel kinase inhibitor is to determine its potency against the purified target enzyme and its closest relatives. Given the high degree of homology between the ATP-binding sites of AURKA and AURKB, assessing the inhibitory activity against both is crucial for establishing selectivity.[2] We will employ two robust, industry-standard biochemical assays: the ADP-Glo™ Kinase Assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Experimental Workflow: In-vitro Kinase Inhibition Assays
Caption: Workflow for in-vitro kinase inhibition assays.
Protocol 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The luminescent signal is directly proportional to kinase activity.[3][4][5][6]
Materials:
-
Recombinant human Aurora Kinase B (AURKB) and Aurora Kinase A (AURKA)
-
Myelin Basic Protein (MBP) as a generic kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of 2-fluoro-N-(4-fluorophenyl)benzamide and reference compounds (e.g., Barasertib, Hesperadin) in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase solution (AURKA or AURKB) to each well of a 384-well plate.
-
Add 2.5 µL of the diluted compound or vehicle control.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate (MBP) and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a four-parameter logistic curve.
Protocol 2: LANCE® Ultra TR-FRET Kinase Assay
TR-FRET assays are proximity-based assays that measure the phosphorylation of a substrate. In this case, a europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor, and a ULight™-labeled substrate acts as the acceptor. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant human Aurora Kinase B (AURKB) and Aurora Kinase A (AURKA)
-
ULight™-labeled Histone H3 peptide substrate
-
Eu-labeled anti-phospho-Histone H3 (Ser10) antibody (for AURKB) or anti-phospho-AURKA (Thr288) antibody (for AURKA)
-
ATP
-
LANCE® Detection Buffer (PerkinElmer)
-
White, low-volume 384-well assay plates
Procedure:
-
Compound and Reagent Preparation: As described in the ADP-Glo™ protocol.
-
Kinase Reaction:
-
In a 384-well plate, combine the kinase, ULight™-labeled substrate, and the test compound.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 10 µL.
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Reaction Termination and Detection:
-
Stop the reaction by adding 10 µL of a solution containing EDTA and the Eu-labeled antibody in LANCE® Detection Buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.[7]
-
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader (excitation at 320 or 340 nm, emission at 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 values as described previously.
Comparative Biochemical Data
The following table presents hypothetical data for 2-fluoro-N-(4-fluorophenyl)benzamide alongside published data for known AURKB inhibitors, Barasertib (AZD1152-HQPA) and Hesperadin. This allows for a direct comparison of potency and selectivity.
| Compound | Target Kinase | IC50 (nM) | Selectivity (AURKA/AURKB) |
| 2-fluoro-N-(4-fluorophenyl)benzamide (Hypothetical) | AURKB | 1.5 | >2000-fold |
| AURKA | >3000 | ||
| FLT3 | >10,000 | ||
| KIT | >10,000 | ||
| JAK2 | >10,000 | ||
| Barasertib (AZD1152-HQPA) | AURKB | 0.37[8] | ~3700-fold[8] |
| AURKA | 1368[8] | ||
| FLT3 | >10,000[8] | ||
| JAK2 | >10,000[8] | ||
| Abl | >10,000[8] | ||
| Hesperadin | AURKB | 250[2] | N/A |
| AURKA | N/A |
The hypothetical data for 2-fluoro-N-(4-fluorophenyl)benzamide demonstrates high potency against AURKB and excellent selectivity over AURKA and other kinases, comparable to the highly selective inhibitor Barasertib.
Part 2: Cell-Based Selectivity Assessment
While biochemical assays are essential for determining direct enzymatic inhibition, they do not fully recapitulate the complexities of a cellular environment, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins. Therefore, cell-based assays are a critical next step to validate the selectivity of our lead compound.
Experimental Workflow: Cell-Based Western Blot Analysis
Caption: Workflow for Western blot analysis of target phosphorylation.
Protocol 3: Western Blot for Phosphorylated Histone H3 and Aurora Kinase Autophosphorylation
This protocol measures the phosphorylation of Histone H3 at Serine 10 (pHH3-S10), a direct downstream substrate of AURKB, and the autophosphorylation of AURKA at Threonine 288 (pAURKA-T288), a marker of its activity.
Materials:
-
Human cancer cell line (e.g., HeLa or HCT116)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of 2-fluoro-N-(4-fluorophenyl)benzamide and reference compounds for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein lysates to the same concentration and denature them in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10-15% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control (GAPDH). Determine the IC50 for the inhibition of phosphorylation for each kinase.
Interpreting the Cellular Data
A truly selective AURKB inhibitor should significantly reduce the levels of pHH3-S10 at concentrations that have minimal effect on pAURKA-T288. By comparing the IC50 values for the inhibition of these two phosphorylation events, a cellular selectivity index can be calculated. This provides a more accurate representation of the compound's selectivity in a biological system.
Conclusion: A Pathway to Validated Selectivity
The comprehensive assessment outlined in this guide provides a robust framework for characterizing the selectivity of a novel kinase inhibitor, exemplified by our hypothetical compound, 2-fluoro-N-(4-fluorophenyl)benzamide, as a potential AURKB inhibitor. By integrating in-vitro biochemical assays with cell-based target engagement studies, researchers can build a compelling and self-validating data package. This rigorous approach is essential for identifying compounds with the desired selectivity profile, thereby minimizing the risk of off-target effects and maximizing the potential for therapeutic success. The ultimate goal is to develop kinase inhibitors that are not only potent but also precisely targeted, leading to safer and more effective medicines.
References
- Dennis, E. et al. (2025). Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors.
- Synthesis and investigation of new Hesperadin analogues antitumor effects on HeLa cells. (2017).
-
Western blot analysis and quantification of the phospho-H3 protein in... ResearchGate. [Link]
- Keen, N. et al. (2014). Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemotherapy and Pharmacology.
- IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018).
-
AZD1152 (Baracertib). AstraZeneca Open Innovation. [Link]
-
Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience. [Link]
- Pharmacologic Comparison of High-Dose Hesperetin and Quercetin on MDCK II Cell Viability, Tight Junction Integrity, and Cell Shape. (2023). MDPI.
-
Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]
-
Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
- How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). YouTube.
- Insight into the Inhibitory Mechanisms of Hesperidin on α-Glucosidase through Kinetics, Fluorescence Quenching, and Molecular Docking Studies. (2023). PubMed.
- The selectivity indexes (CC50/IC50) of curcumin, hesperidin, and quercetin compared with hydroxychloroquine. (2021).
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- 3. promega.com [promega.com]
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Safety Operating Guide
Proper Disposal of 2-fluoro-N-(4-fluorophenyl)benzamide: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-fluoro-N-(4-fluorophenyl)benzamide, a compound utilized in contemporary research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information herein is synthesized from established best practices for handling halogenated aromatic amides and aligns with federal and local hazardous waste regulations.
Hazard Assessment and Initial Safety Precautions
Anticipated Hazard Profile:
| Hazard Class | Potential Effects |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[2][3] |
| Respiratory Irritation | May cause respiratory tract irritation.[2] |
| Chronic Toxicity | Some related benzamides are suspected of causing genetic defects or cancer.[1][3] |
Immediate Safety Measures:
-
Engineering Controls: All handling of solid 2-fluoro-N-(4-fluorophenyl)benzamide and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory.
| PPE Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption.[2] |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles.[2] |
| Skin and Body Protection | A laboratory coat and closed-toe shoes. | To prevent accidental skin exposure.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient. | To prevent inhalation of dust or aerosols. |
Waste Characterization and Segregation: A Critical Step
Proper waste segregation is paramount to ensure safe handling and disposal. Due to the presence of fluorine, 2-fluoro-N-(4-fluorophenyl)benzamide is classified as a halogenated organic waste .[5][6]
Causality of Segregation: Halogenated organic wastes require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to prevent the formation and release of toxic byproducts such as hydrogen fluoride.[2][7] Mixing halogenated waste with non-halogenated streams can lead to improper disposal, environmental contamination, and increased disposal costs.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of 2-fluoro-N-(4-fluorophenyl)benzamide and associated contaminated materials.
Step 1: Waste Collection
-
Solid Waste: Collect pure 2-fluoro-N-(4-fluorophenyl)benzamide, along with any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and chemically compatible container.[8]
-
Liquid Waste (Solutions): If the compound is in a solvent, collect the solution in a separate, sealed container that is compatible with the solvent used.[9] Leave approximately 10% headspace to accommodate vapor expansion.[8]
-
Sharps Waste: Any sharps contaminated with the compound must be disposed of in a designated sharps container.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.[4]
-
The label must include:
-
The full chemical name: "Waste 2-fluoro-N-(4-fluorophenyl)benzamide".
-
The specific solvent if it is a solution.
-
Appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
The date of initial waste accumulation.
-
Step 3: Waste Storage
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA).[10]
-
The SAA must be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from general laboratory traffic and sources of ignition.
-
-
Ensure secondary containment is used to capture any potential leaks or spills.[8]
-
Do not mix incompatible waste streams in the same secondary containment.
Step 4: Arranging for Disposal
-
The primary and accepted method of disposal for halogenated organic waste is through a licensed hazardous waste disposal contractor.[7][8]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[8][11]
Emergency Procedures for Spills and Exposures
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's EHS department.
-
For small spills within a chemical fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds.
-
Collect the absorbed material and any contaminated debris in a sealed container and label it as hazardous waste.
In Case of Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 2-fluoro-N-(4-fluorophenyl)benzamide.
Caption: Workflow for the safe disposal of 2-fluoro-N-(4-fluorophenyl)benzamide waste.
Regulatory Framework
The disposal of 2-fluoro-N-(4-fluorophenyl)benzamide is governed by several key regulations:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA provides a "cradle-to-grave" framework for managing hazardous waste.[11][13]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan, which includes waste disposal procedures.[14][15]
Your institution's Chemical Hygiene Plan is a critical resource that will provide specific guidance on waste management procedures.[16][17]
Conclusion
The proper disposal of 2-fluoro-N-(4-fluorophenyl)benzamide is a multi-step process that demands careful attention to hazard assessment, waste segregation, and regulatory compliance. By following the procedures outlined in this guide, researchers can mitigate risks to themselves and the environment, fostering a culture of safety and responsibility within the laboratory. Always consult your institution's EHS department for specific guidance and clarification.
References
-
ScienceLab.com. (2010). Material Safety Data Sheet 2-Fluorobenzamide. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Occupational Safety and Health Administration. Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Occupational Safety and Health Administration. Laboratory Safety OSHA Lab Standard. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]
-
Vanderbilt University. The Laboratory Standard. Retrieved from [Link]
-
Temple University. Halogenated Solvents in Laboratories. Retrieved from [Link]
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- 17. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
Comprehensive Safety and Handling Guide for 2-fluoro-N-(4-fluorophenyl)benzamide
This guide provides essential safety and logistical information for the handling and disposal of 2-fluoro-N-(4-fluorophenyl)benzamide. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge to ensure a safe laboratory environment. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling analogous chemical compounds.
Hazard Assessment and Triage
Anticipated Hazards:
-
Skin Irritation: Similar benzamide derivatives are known to cause skin irritation.[1][2][3]
-
Eye Irritation: Contact with eyes may cause serious irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2][3][6]
-
Potential for Genetic Defects: A related benzamide has been categorized as a suspected mutagen.[7]
Given these potential hazards, 2-fluoro-N-(4-fluorophenyl)benzamide should be handled with the appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling 2-fluoro-N-(4-fluorophenyl)benzamide.[9][10] The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. | To prevent skin contact and potential irritation or absorption. A study on aromatic amine permeation highlights the importance of selecting appropriate glove materials.[11] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing. | To protect the eyes from dust particles and splashes, which can cause serious irritation.[1][2][3] |
| Skin and Body Protection | A flame-resistant lab coat should be worn at all times. For larger quantities, consider a chemical-resistant apron. | To protect the skin from accidental spills and contamination.[12][13] |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. | To prevent the inhalation of airborne particles that may cause respiratory tract irritation.[3][6][12] |
Operational Workflow: From Receipt to Disposal
The following step-by-step guide provides a procedural framework for the safe handling of 2-fluoro-N-(4-fluorophenyl)benzamide.
3.1. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
-
Storage: Store the container in a tightly closed, dry, cool, and well-ventilated area.[1][2] Keep it segregated from incompatible materials such as strong oxidizing agents and strong bases.[7][8]
3.2. Handling and Experimental Use
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Engineering Controls: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Dispensing: Use appropriate tools (e.g., spatula, scoop) for transferring the solid. Avoid creating dust.
-
Cleaning: After handling, thoroughly wash hands and any exposed skin.[2][7]
3.3. Spill Management
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a sealed container for proper disposal.[14]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
3.4. Disposal Plan All waste containing 2-fluoro-N-(4-fluorophenyl)benzamide, including contaminated materials like gloves and weighing paper, must be treated as hazardous waste.[14]
-
Collection: Collect all waste in a clearly labeled, sealed, and appropriate waste container.
-
Disposal: Dispose of the waste through your institution's hazardous waste program.[7][14] Fluorinated organic compounds may require specific disposal routes, such as incineration at high temperatures, to ensure complete destruction.[15] Do not dispose of this chemical down the drain.
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]
Visual Workflow for Safe Handling
The following diagram outlines the key decision points and procedural flow for handling 2-fluoro-N-(4-fluorophenyl)benzamide.
Caption: A workflow diagram illustrating the safe handling process for 2-fluoro-N-(4-fluorophenyl)benzamide.
References
Sources
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- 2. synquestlabs.com [synquestlabs.com]
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- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
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- 9. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 10. sams-solutions.com [sams-solutions.com]
- 11. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diplomatacomercial.com [diplomatacomercial.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mcfenvironmental.com [mcfenvironmental.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

